molecular formula C50H53K3N2O16S4 B15137910 Sulfo-Cy7.5 dicarboxylic acid

Sulfo-Cy7.5 dicarboxylic acid

Numéro de catalogue: B15137910
Poids moléculaire: 1183.5 g/mol
Clé InChI: SAEKQXMPJWSWIA-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sulfo-Cy7.5 dicarboxylic acid is a useful research compound. Its molecular formula is C50H53K3N2O16S4 and its molecular weight is 1183.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C50H53K3N2O16S4

Poids moléculaire

1183.5 g/mol

Nom IUPAC

tripotassium;(2E)-3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3

Clé InChI

SAEKQXMPJWSWIA-UHFFFAOYSA-K

SMILES isomérique

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

SMILES canonique

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Sulfo-Cy7.5 dicarboxylic acid emerges as a pivotal tool in near-infrared (NIR) fluorescence applications. Its intrinsic chemical properties, including high water solubility and bifunctional nature, make it an excellent candidate for labeling and tracking biomolecules. This guide provides a comprehensive overview of its chemical characteristics, experimental protocols for its use, and visual representations of its functional mechanisms.

Core Chemical Properties

This compound is a water-soluble, near-infrared fluorescent dye.[1] The presence of sulfonate groups enhances its solubility in aqueous environments, a crucial feature for biological applications.[1] As a bifunctional molecule with two carboxylic acid groups, it is particularly useful as a cross-linker.[][3][4][5][6] These carboxylic acid moieties can be activated through carbodiimide (B86325) chemistry to form stable amide bonds with primary amines on biomolecules such as proteins, antibodies, and peptides.[1][][3][4][5][6]

Physicochemical and Spectroscopic Data

The quantitative chemical and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C50H53N2K3O16S4[]
Molecular Weight 1183.51 g/mol [][5]
Appearance Dark green solid[][4]
Solubility Good in water, DMF, DMSO[][4][7]
Purity >95% (HPLC-MS, ¹H NMR)[][4]
Excitation Maximum (λex) 778 nm[][7][8]
Emission Maximum (λem) 797 nm[][7][8]
Molar Extinction Coefficient (ε) 222,000 L⋅mol⁻¹⋅cm⁻¹[][7][8]
Fluorescence Quantum Yield (Φ) 0.21[7][8]
Storage Conditions -20°C in the dark, desiccated[][3][4]

Experimental Protocols

The primary application of this compound involves the covalent labeling of biomolecules. The following is a detailed, generalized protocol for the conjugation of this compound to a protein via carbodiimide chemistry.

Protein Labeling via Carbodiimide Chemistry

This protocol outlines the steps for activating the carboxylic acid groups of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for subsequent reaction with primary amines on a target protein.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dye Activation:

    • Dissolve this compound in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the dye solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Protein Conjugation:

    • Dissolve the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add the activated Sulfo-Cy7.5 NHS-ester to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 778 nm (for the dye).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, the conjugation workflow, and a simplified representation of the fluorescence signaling pathway.

Chemical Structure of this compound cluster_core Cyanine Core cluster_functional_groups Functional Groups Indole1 Indolenine Polymethine Polymethine Bridge Indole1->Polymethine Carboxyl1 Carboxylic Acid (-COOH) Indole1->Carboxyl1 Alkyl Linker Sulfo1 Sulfonate (-SO3⁻) Indole1->Sulfo1 Sulfo2 Sulfonate (-SO3⁻) Indole1->Sulfo2 Indole2 Indolenine Carboxyl2 Carboxylic Acid (-COOH) Indole2->Carboxyl2 Alkyl Linker Sulfo3 Sulfonate (-SO3⁻) Indole2->Sulfo3 Sulfo4 Sulfonate (-SO3⁻) Indole2->Sulfo4 Polymethine->Indole2

Chemical structure of this compound.

Conjugation Workflow Dye Sulfo-Cy7.5 Dicarboxylic Acid Activation Activation (EDC/NHS) Dye->Activation ActivatedDye Activated Sulfo-Cy7.5 NHS-Ester Activation->ActivatedDye Conjugation Conjugation ActivatedDye->Conjugation Protein Target Protein (with -NH2 groups) Protein->Conjugation Conjugate Labeled Protein Conjugation->Conjugate Purification Purification Conjugate->Purification PurifiedConjugate Purified Labeled Protein Purification->PurifiedConjugate

Workflow for protein conjugation.

Fluorescence Signaling Pathway Excitation Excitation Light (~778 nm) GroundState Ground State (S0) of Sulfo-Cy7.5 Excitation->GroundState Absorption ExcitedState Excited State (S1) of Sulfo-Cy7.5 GroundState->ExcitedState Excitation ExcitedState->GroundState Fluorescence Emission NIR Emission (~797 nm) ExcitedState->Emission

Simplified fluorescence mechanism.

References

An In-depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid: Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties and applications of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye. Designed for researchers and professionals in drug development and life sciences, this document details the dye's characteristics, presents quantitative data in a structured format, and offers a representative experimental protocol for its use in bioconjugation.

Introduction to this compound

This compound is a water-soluble, bifunctional cyanine (B1664457) dye that emits in the near-infrared spectrum.[1][2][][4] Its structure is analogous to indocyanine green (ICG), a dye approved for clinical use, but with modifications that enhance its fluorescence quantum yield.[5][] The presence of two carboxylic acid groups allows for its use as a cross-linker, enabling the conjugation of the fluorophore to various biomolecules.[1][2][][4] The sulfonate groups confer high water solubility, making it well-suited for biological applications in aqueous environments.[7][8] This dye is particularly valuable for in vivo imaging due to the low absorption of biological tissues in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal background fluorescence.[9][10][11]

Core Spectral and Physicochemical Properties

The spectral and physical characteristics of this compound are critical for its effective use in experimental design. The key quantitative data are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex) ~778 nm[1][][5][12][13]
Emission Maximum (λem) ~797 nm[1][][5][12][13]
Molar Extinction Coefficient (ε) 222,000 cm⁻¹M⁻¹[1][2][][5][12][13]
Fluorescence Quantum Yield (Φ) 0.21[1][5][13]
Correction Factor (CF₂₆₀) 0.09[1][5][12]
Correction Factor (CF₂₈₀) 0.09[1][5][12]
Molecular Weight ~1183.51 g/mol [][4]
Solubility Good in water, DMF, and DMSO[2][][12]

Storage Conditions: For long-term stability, this compound should be stored at -20°C in the dark and desiccated.[1][2][][4] It can be shipped at ambient temperature for short periods (up to 3 weeks).[1][]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications, primarily centered around fluorescence-based detection in the NIR spectrum.

  • In Vivo Imaging: Its emission in the NIR range allows for deep tissue imaging with high signal-to-noise ratios, making it ideal for preclinical studies in small animals.[8][9][11]

  • Bioconjugation and Labeling: The dual carboxylic acid groups can be activated to covalently link the dye to primary amines on proteins, antibodies, peptides, and other biomolecules.[7][8] This enables the tracking and quantification of these molecules in biological systems.

  • Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues with high resolution.[8]

  • Flow Cytometry: The strong fluorescence signal provides a distinct channel for cell sorting and analysis.[8]

  • Molecular Probes: It can be incorporated into the design of targeted molecular probes for diagnosing or treating diseases by conjugating it to targeting moieties like antibodies or peptides.[8]

Experimental Protocols: Biomolecule Conjugation

The carboxylic acid groups of this compound are not reactive on their own and require activation to form stable amide bonds with primary amines on biomolecules. A common method for this is carbodiimide (B86325) chemistry, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability of the active ester.[14][15]

General Protocol for Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., hydroxylamine (B1172632), Tris, or glycine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the protein in the appropriate buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the dye.

    • Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to the Protein:

    • Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[16]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[14]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[16]

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the dye).

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the overall experimental workflow for protein conjugation.

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Protein Dye Sulfo-Cy7.5 (R-COOH) ActiveEster Sulfo-NHS Ester (R-CO-NHS) Dye->ActiveEster + EDC, Sulfo-NHS EDC EDC NHS Sulfo-NHS Conjugate Labeled Protein (Protein-NH-CO-R) ActiveEster->Conjugate + Protein-NH2 Protein Protein (Protein-NH2)

Caption: Chemical activation and conjugation of this compound.

G start Start prep Prepare Reagents (Dye, Protein, Buffers) start->prep activation Activate Dye with EDC and Sulfo-NHS prep->activation conjugation Incubate Activated Dye with Protein activation->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification characterization Characterize Conjugate (DOL) purification->characterization end End characterization->end

Caption: Experimental workflow for protein labeling with Sulfo-Cy7.5.

References

An In-depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its spectral and physicochemical properties, provides established experimental protocols for its use, and visualizes key workflows for its application in labeling and cellular analysis.

Core Principles of this compound and Near-Infrared (NIR) Imaging

This compound is a derivative of the cyanine (B1664457) dye Cy7.5, engineered with carboxylic acid and sulfonate functional groups. The sulfonate groups enhance the dye's water solubility, making it highly suitable for use in aqueous biological environments.[1] As a near-infrared fluorophore, it operates within the "NIR window" (typically 700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and reduced light scattering. This key feature allows for deep tissue penetration and a high signal-to-noise ratio, which are critical for sensitive in vivo imaging.[1]

The presence of two carboxylic acid groups makes this compound a bifunctional molecule. These carboxylic acid groups can be activated, most commonly using carbodiimide (B86325) chemistry, to form stable amide bonds with primary amines on biomolecules such as proteins, antibodies, and peptides. This covalent conjugation allows for the specific labeling and subsequent tracking of these biomolecules in various experimental settings.

Physicochemical and Spectroscopic Data

The performance of this compound is defined by its inherent photophysical properties. The following table summarizes the key quantitative data for this fluorophore, providing a crucial baseline for experimental design and the selection of appropriate instrumentation.

PropertyValueNotes
Excitation Maximum (λex) ~778 nmThe peak wavelength at which the dye absorbs light.
Emission Maximum (λem) ~797 nmThe peak wavelength at which the dye emits fluorescence.
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ) ~0.21The efficiency of converting absorbed light into emitted fluorescence.
Molecular Formula C₅₀H₅₃N₂K₃O₁₆S₄
Molecular Weight ~1183.51 g/mol
Solubility Good in water, DMF, and DMSOThe sulfonate groups contribute to its high water solubility.
Appearance Dark green solid

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the conjugation of this compound to proteins and its application in common fluorescence-based assays.

Protocol 1: Two-Step Protein Conjugation using EDC and Sulfo-NHS

This protocol describes the covalent labeling of a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step method is preferred as it improves the efficiency and stability of the conjugation reaction by forming a more stable amine-reactive intermediate.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of Carboxylic Acid Groups:

    • In a microcentrifuge tube, add the protein solution.

    • Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-20 mM. A molar ratio of Protein:EDC:Sulfo-NHS of approximately 1:10:25 is a good starting point, but may require optimization.[2]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0 by adding Coupling Buffer. This is crucial for the efficient reaction with primary amines.

    • Add the desired molar excess of the amine-containing biomolecule to be labeled.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and other reaction components by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored fraction to elute.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification dye Sulfo-Cy7.5 dicarboxylic acid activated_dye Amine-Reactive Sulfo-NHS Ester dye->activated_dye 15-30 min, RT edc EDC + Sulfo-NHS edc->activated_dye labeled_protein Labeled Protein Conjugate activated_dye->labeled_protein 2 hrs, RT, dark protein Protein (with primary amines) protein->labeled_protein purification Desalting Column labeled_protein->purification final_product Final Product purification->final_product Purified Conjugate

Protein conjugation workflow.

Protocol 2: Staining Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining fixed and permeabilized cells with a Sulfo-Cy7.5-conjugated antibody.

Materials:

  • Sulfo-Cy7.5-conjugated antibody

  • Cells grown on coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips three times with PBS.

  • Fixation:

    • Incubate the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

  • Antibody Staining:

    • Dilute the Sulfo-Cy7.5-conjugated antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy7.5 (Excitation: ~778 nm, Emission: ~797 nm).

Protocol 3: Cell Staining for Flow Cytometry

This protocol outlines the procedure for staining a single-cell suspension with a Sulfo-Cy7.5-conjugated antibody for flow cytometric analysis.

Materials:

  • Sulfo-Cy7.5-conjugated antibody

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer with a laser capable of exciting at or near 778 nm and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1x10⁶ cells/100 µL.

  • Blocking (Optional):

    • To prevent non-specific binding, you can incubate the cells with an Fc receptor blocking antibody for 10-15 minutes.

  • Antibody Staining:

    • Add the predetermined optimal amount of Sulfo-Cy7.5-conjugated antibody to the cell suspension.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Wash:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with the appropriate laser and filters for Sulfo-Cy7.5.

G start Single-Cell Suspension block Fc Receptor Blocking (Optional) start->block stain Incubate with Sulfo-Cy7.5 Conjugated Antibody (30 min, 4°C, dark) block->stain wash1 Wash with Staining Buffer stain->wash1 wash2 Wash with Staining Buffer wash1->wash2 acquire Resuspend and Acquire on Flow Cytometer wash2->acquire

Flow cytometry staining workflow.

Visualizing Signaling Pathways with Sulfo-Cy7.5

Sulfo-Cy7.5-labeled ligands are powerful tools for investigating receptor-mediated signaling pathways. For example, by conjugating Sulfo-Cy7.5 to a specific growth factor, researchers can track its binding to cell surface receptors and subsequent internalization, providing insights into the dynamics of receptor-mediated endocytosis and downstream signaling events.

G cluster_membrane Cell Membrane receptor Cell Surface Receptor binding Binding receptor->binding ligand Sulfo-Cy7.5 Labeled Ligand ligand->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Endosome (Fluorescent Signal Internalized) internalization->endosome signaling Downstream Signaling Cascade internalization->signaling

Receptor-mediated endocytosis.

References

Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and outlines its application in advanced imaging techniques.

Core Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye characterized by its two carboxylic acid functional groups. These groups allow for covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, through carbodiimide (B86325) chemistry. Its fluorescence in the near-infrared spectrum (excitation ~778 nm, emission ~797 nm) makes it an ideal probe for deep-tissue in vivo imaging, owing to reduced tissue autofluorescence and light scattering at these wavelengths.[]

PropertyValueReference
Molecular Formula C50H53N2K3O16S4[2][3]
Molecular Weight 1183.51 g/mol [2][3]
Exact Mass 1182.1189 g/mol
Appearance Dark green solid[2]
Solubility Good in water, DMF, DMSO[2]
Excitation Maximum (λex) 778 nm[2]
Emission Maximum (λem) 797 nm[2]
Molar Extinction Coefficient (ε) 222,000 L⋅mol⁻¹⋅cm⁻¹[2]

Bioconjugation of this compound

The primary application of this compound is its covalent attachment to biomolecules. The following protocol details a two-step carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to conjugate the dye to a protein containing primary amines (e.g., lysine (B10760008) residues).

Experimental Protocol: EDC/Sulfo-NHS Conjugation

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.

  • Activation of this compound:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS to the this compound solution in Activation Buffer.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.[2][3]

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Bioconjugation_Workflow cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification SulfoCy7_5 Sulfo-Cy7.5 Dicarboxylic Acid Activated_Dye Activated Sulfo-Cy7.5 (NHS-ester) SulfoCy7_5->Activated_Dye 15 min, RT EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Dye Conjugate Labeled Protein Activated_Dye->Conjugate 2 hrs, RT Protein Protein (with primary amines) Protein->Conjugate Purification Desalting Column Conjugate->Purification Quench then Purify Purified_Conjugate Purified Labeled Protein Purification->Purified_Conjugate InVivo_Imaging_Concept cluster_workflow Conceptual Workflow for Targeted In Vivo Imaging Labeled_Ab Sulfo-Cy7.5 Labeled Antibody Injection Intravenous Injection Labeled_Ab->Injection Mouse Tumor-bearing Mouse Injection->Mouse Imaging In Vivo NIR Imaging System Mouse->Imaging Analysis Image Analysis (Tumor Targeting) Imaging->Analysis

References

An In-Depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its unique photophysical properties and bifunctional nature make it an ideal candidate for a wide range of applications, from in vivo imaging to targeted drug delivery. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and its application in tracking targeted therapeutic agents.

Core Properties and Chemical Structure

This compound belongs to the cyanine (B1664457) dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly enhance its water solubility, a crucial feature for biological applications. The "dicarboxylic acid" suffix highlights the presence of two carboxyl groups, rendering the molecule bifunctional. These carboxyl groups serve as reactive handles for covalent conjugation to a variety of biomolecules.

The NIR fluorescence of this compound falls within the "optical window" of biological tissues (700-900 nm), where the absorption and scattering of light by endogenous molecules like hemoglobin and water are minimized. This allows for deeper tissue penetration and a higher signal-to-background ratio in in vivo imaging applications.

Photophysical and Physicochemical Properties

A thorough understanding of the quantitative characteristics of this compound is essential for its effective implementation in experimental designs. The following table summarizes its key photophysical and physicochemical properties.

PropertyValueReference
Excitation Maximum (λ_max,abs) ~778 nm[1]
Emission Maximum (λ_max,em) ~797 nm[1]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.21[1]
Molecular Weight ~1183.51 g/mol []
Solubility Good in water, DMF, and DMSO[3]

Key Applications

The bifunctional nature and favorable photophysical properties of this compound make it a versatile tool for various research applications:

  • Bioconjugation: The two carboxylic acid groups can be activated to form stable amide bonds with primary amines present in proteins, antibodies, peptides, and other biomolecules. This allows for the creation of fluorescently labeled probes for targeted imaging and therapeutic delivery.[][3]

  • Near-Infrared (NIR) Fluorescence Imaging: Its emission in the NIR window enables deep-tissue in vivo imaging with reduced autofluorescence, making it ideal for tracking cells, monitoring disease progression, and evaluating the biodistribution of therapeutic agents.[4]

  • Fluorescence-Guided Surgery: When conjugated to tumor-targeting ligands, this compound can be used to illuminate cancerous tissues in real-time during surgery, aiding in the complete resection of tumors while sparing healthy tissue.

  • Flow Cytometry: Labeled cells can be detected and quantified using flow cytometry, enabling the analysis of specific cell populations.[4]

Experimental Protocols

I. General Protocol for Bioconjugation via Carbodiimide (B86325) Chemistry

This protocol describes the general steps for conjugating this compound to a protein containing primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dye Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the dye solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated dye and other reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (~778 nm).

Bioconjugation_Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis SulfoCy7_5 This compound Activated_Dye Activated Sulfo-Cy7.5 NHS-Ester SulfoCy7_5->Activated_Dye Activation Buffer EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_Dye Conjugate Sulfo-Cy7.5-Protein Conjugate Activated_Dye->Conjugate Protein Target Protein (with -NH2) Protein->Conjugate Conjugation Buffer Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Size-Exclusion Chromatography Analysis Characterization (DOL) Purified_Conjugate->Analysis

Caption: Workflow for the bioconjugation of this compound to a protein.

II. In Vivo Tumor Targeting with a Labeled Peptide

This section outlines a representative workflow for utilizing a this compound-labeled peptide for in vivo tumor imaging. The example focuses on targeting integrin αvβ3, a receptor often overexpressed on tumor neovasculature and some tumor cells, using an RGD (Arginine-Glycine-Aspartic acid) peptide.[5][6]

Experimental Workflow:

  • Probe Synthesis: Synthesize an RGD-containing peptide and conjugate it to this compound using the carbodiimide chemistry described in Protocol I.

  • Animal Model: Establish a tumor xenograft model in immunocompromised mice by subcutaneously injecting human cancer cells known to overexpress integrin αvβ3 (e.g., U87MG glioblastoma cells).

  • Probe Administration: Once tumors reach a suitable size, intravenously inject the Sulfo-Cy7.5-RGD peptide conjugate into the tail vein of the mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Sulfo-Cy7.5.

  • Biodistribution Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues ex vivo to quantify the fluorescence signal in each organ and determine the tumor-to-background ratio.

  • Histological Analysis: Tissues can be further processed for histological analysis (e.g., immunofluorescence) to confirm the co-localization of the fluorescent probe with the target receptor on a cellular level.

Tumor_Targeting_Workflow cluster_synthesis Probe Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis RGD RGD Peptide Probe Sulfo-Cy7.5-RGD Conjugate RGD->Probe SulfoCy7_5 This compound SulfoCy7_5->Probe Conjugation Injection Intravenous Injection Probe->Injection Mouse_Model Tumor Xenograft Mouse (Integrin αvβ3-positive) Mouse_Model->Injection Imaging NIR Fluorescence Imaging (Time Points) Injection->Imaging Euthanasia Euthanasia & Tissue Excision Imaging->Euthanasia Biodistribution Ex Vivo Imaging & Biodistribution Analysis Euthanasia->Biodistribution Histology Histological Confirmation Euthanasia->Histology

Caption: Experimental workflow for in vivo tumor targeting using a Sulfo-Cy7.5-labeled RGD peptide.

Signaling Pathway Visualization: Integrin-Mediated Cell Adhesion

While this compound itself does not directly participate in signaling pathways, its use in labeling targeting moieties like RGD peptides allows for the visualization and study of these pathways. The following diagram illustrates the basic principle of integrin-mediated cell adhesion, which can be investigated using a Sulfo-Cy7.5-RGD probe.

Integrin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fibronectin Fibronectin Integrin Integrin αvβ3 Fibronectin->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Actin Actin Cytoskeleton FAK->Actin Regulates Probe Sulfo-Cy7.5-RGD (Fluorescent Probe) Probe->Integrin Binds

Caption: Simplified diagram of integrin-mediated cell adhesion and signaling.

Conclusion

This compound is a powerful and versatile near-infrared fluorescent dye with significant utility in biomedical research and drug development. Its excellent water solubility, bifunctional nature for straightforward conjugation, and favorable photophysical properties make it an invaluable tool for in vivo imaging, targeted therapy, and a host of other applications. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to design and execute robust and informative experiments, ultimately advancing our understanding of complex biological processes and paving the way for novel diagnostic and therapeutic strategies.

References

Technical Guide: Water Solubility and Application of Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility, physicochemical properties, and application protocols for Sulfo-Cy7.5 dicarboxylic acid, a bifunctional near-infrared (NIR) fluorescent dye. The information is intended to equip researchers and professionals in drug development and life sciences with the necessary details for the effective use of this versatile fluorophore.

Introduction to this compound

This compound is a synthetic, water-soluble, near-infrared fluorescent dye. Its structure is characterized by a heptamethine cyanine (B1664457) core, which is responsible for its spectral properties in the NIR region (absorption ~778 nm, emission ~797 nm). The key features of this molecule are the presence of multiple sulfonate (SO₃⁻) groups and two terminal carboxylic acid (-COOH) groups.

The sulfonate groups are highly polar and significantly enhance the dye's solubility in aqueous media.[][2][3] This allows for direct dissolution in buffers without the need for organic co-solvents like DMSO or DMF, which are often required for non-sulfonated cyanine dyes.[2][4][5] This property is particularly advantageous for bioconjugation reactions where the presence of organic solvents can be detrimental to the stability and function of biomolecules such as proteins and antibodies.[][2] The dicarboxylic acid functionalities provide reactive handles for covalent attachment to primary amine groups on target molecules via carbodiimide (B86325) chemistry.[6][][8][9]

Physicochemical and Solubility Properties

The inherent properties of this compound are summarized below. While specific quantitative solubility data for this exact dicarboxylic acid derivative is not widely published, its solubility is consistently described as "good" or "high" in aqueous solutions. For reference, a closely related monosubstituted compound, sulfo-Cyanine7 carboxylic acid, has a documented solubility of 0.10 M or 76 g/L in water.[10]

PropertyValueReference(s)
Appearance Dark green solid[][8]
Molecular Formula C₅₀H₅₃N₂K₃O₁₆S₄[][11]
Molecular Weight 1183.51 g/mol [][11]
Excitation Maximum (λ_abs) ~778 nm[11]
Emission Maximum (λ_em_) ~797 nm[11]
Molar Extinction Coeff. (ε) 222,000 L⋅mol⁻¹⋅cm⁻¹[11]
Fluorescence Quantum Yield 0.21[11]
Qualitative Solubility Good solubility in Water, DMF, DMSO[][8][11]
Reference Solubility Soluble up to 0.10 M (76 g/L) for sulfo-Cyanine7 carboxylic acid[10]

Key Structural Features and Properties

The chemical structure of this compound dictates its utility. The sulfonate groups confer high aqueous solubility, while the carboxylic acid groups serve as points of attachment.

G cluster_0 This compound Structure cluster_1 Functional Groups & Properties Dye Heptamethine Cyanine Core Near-Infrared (NIR) Fluorescence Sulfo Sulfonate Groups (-SO₃⁻) Dye:f0->Sulfo COOH Dicarboxylic Acid Groups (-COOH) Dye:f0->COOH Solubility High Water Solubility (No co-solvent needed) Sulfo->Solubility  confers Reactivity Reactivity with Amines (via Carbodiimide Activation) COOH->Reactivity  enables G start Start: Weigh Dye dissolve 1. Dissolve Dye in Amine-Free Buffer (e.g., MES, pH 6.0) start->dissolve activate 2. Activate Carboxylic Acids with EDC / Sulfo-NHS dissolve->activate conjugate 3. Conjugation Reaction (Incubate Dye + Protein) activate->conjugate Add to protein prepare_protein Prepare Protein in Conjugation Buffer (e.g., PBS, pH 7.4) prepare_protein->conjugate purify 4. Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify analyze 5. Characterize (Determine Degree of Labeling) purify->analyze end End: Labeled Biomolecule analyze->end

References

Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action, bioconjugation chemistry, and key applications of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile tool for molecular imaging and other fluorescence-based assays.

Core Mechanism of Action: Fluorescence and Bioconjugation

This compound's mechanism of action is twofold, revolving around its intrinsic fluorescent properties and its capacity for covalent attachment to biomolecules.

1.1. Principles of Near-Infrared (NIR) Fluorescence

Sulfo-Cy7.5 is a heptamethine cyanine (B1664457) dye that exhibits fluorescence in the near-infrared spectrum. Its core structure allows for the absorption of light at a specific excitation wavelength, causing an electron to move to a higher energy state. This excited state is transient, and as the electron returns to its ground state, it releases the absorbed energy in the form of a photon of light at a longer wavelength (emission).

The preference for NIR dyes like Sulfo-Cy7.5 in biological imaging stems from the "NIR window" (roughly 700-900 nm), where endogenous biomolecules such as hemoglobin and water have minimal absorption. This leads to reduced tissue autofluorescence and deeper tissue penetration of light, resulting in a higher signal-to-background ratio in in-vivo imaging applications.[1][2]

1.2. Bioconjugation via Dicarboxylic Acid Groups

The key to this compound's utility as a labeling reagent lies in its two carboxylic acid (-COOH) functional groups. These groups do not directly react with biomolecules but can be activated to form a reactive intermediate that readily couples with primary amines (-NH2) present on proteins, antibodies, peptides, and other biomolecules.[3][][5] This process, known as bioconjugation, forges a stable amide bond, covalently linking the fluorescent dye to the target molecule.

The most common method for activating the carboxylic acid groups is through carbodiimide (B86325) chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8]

The bifunctional nature of this compound, possessing two carboxylic acid groups, also allows for its use as a cross-linker.[3][][5]

Quantitative Data

The photophysical and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~778 nm[]
Emission Maximum (λem)~797 nm[]
Molar Extinction Coefficient (ε)~222,000 cm⁻¹M⁻¹[]
Molecular Weight~1183.51 g/mol [][9]
SolubilityGood in water, DMF, and DMSO[5]

Experimental Protocols

3.1. General Protocol for Antibody Labeling with this compound using EDC/Sulfo-NHS

This protocol outlines the steps for covalently conjugating this compound to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in activation buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.

  • Conjugation to Antibody:

    • Add the activated Sulfo-Cy7.5 dye to the antibody solution in the coupling buffer. The pH of the coupling buffer should be between 7.2 and 8.0 to facilitate the reaction with primary amines.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to terminate the reaction by reacting with any remaining active ester.

  • Purification:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a purification column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~778 nm).

3.2. Protocol for In-Vivo Imaging with Cy7.5-Labeled Antibodies in Mice

This protocol provides a general workflow for non-invasive imaging of tumors in a mouse model using a Cy7.5-labeled antibody.

Materials:

  • Tumor-bearing mice

  • Cy7.5-labeled antibody diluted in sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In-vivo imaging system with appropriate filters for Cy7.5

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it in the imaging chamber. Maintain anesthesia throughout the imaging session.

    • To minimize autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[1]

  • Probe Administration:

    • Acquire a baseline pre-injection image to assess background fluorescence.

    • Inject the Cy7.5-labeled antibody (typically 1-2 nmol per mouse) intravenously via the tail vein.[1]

  • Image Acquisition:

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for tumor visualization.[1]

    • Use an excitation filter around 745 nm and an emission filter around 780 nm for Cy7.5.[1]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the labeled antibody.

  • Ex-Vivo Analysis (Optional):

    • After the final imaging session, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in-vivo findings and assess the biodistribution of the labeled antibody.

Mandatory Visualizations

Bioconjugation_Mechanism Dye Sulfo-Cy7.5 Dicarboxylic Acid (-COOH) Intermediate O-acylisourea intermediate (unstable) Dye->Intermediate + EDC EDC EDC->Intermediate SulfoNHS Sulfo-NHS NHS_Ester Sulfo-NHS ester (semi-stable) Intermediate->NHS_Ester + Sulfo-NHS Conjugate Labeled Antibody (stable amide bond) NHS_Ester->Conjugate + Antibody Antibody (-NH2) Antibody->Conjugate InVivo_Imaging_Workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Baseline Scan) Start->AnimalPrep Injection IV Injection of Sulfo-Cy7.5 Labeled Antibody AnimalPrep->Injection Imaging Longitudinal NIR Fluorescence Imaging (Multiple Time Points) Injection->Imaging Analysis Data Analysis (ROI, TBR) Imaging->Analysis ExVivo Ex-Vivo Biodistribution (Optional) Analysis->ExVivo End End Analysis->End ExVivo->End

References

Unveiling Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Structure, Properties, and Applications of a Key Near-Infrared Fluorophore in Biomedical Research and Drug Development.

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool for researchers in molecular biology, in vivo imaging, and drug development. Its unique structural features, including two carboxylic acid groups for bioconjugation and four sulfonate groups for enhanced aqueous solubility, make it an ideal candidate for labeling a wide range of biomolecules. This guide provides an in-depth analysis of its core structure, physicochemical properties, and detailed protocols for its application in advanced research settings.

Core Structure and Physicochemical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy7.5.[1] The core structure consists of two indolenine rings linked by a polymethine chain. The presence of two carboxylic acid functional groups allows for its covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides through amide bond formation.[2][3][4] A key feature of this molecule is the incorporation of sulfonate (SO₃⁻) groups, which significantly increases its hydrophilicity, making it highly soluble in aqueous buffers and ideal for biological applications.[1][5]

The IUPAC name for a representative structure is potassium 3-(5-carboxypentyl)-2-((E)-2-((E)-3-((E)-2-(3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate.[3]

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design.

Property Value Reference
Molecular FormulaC₅₀H₅₃N₂K₃O₁₆S₄[2][3]
Molecular Weight~1183.51 g/mol [2][3]
AppearanceDark green solid[2][5]
Purity≥95% (by ¹H NMR and HPLC-MS)[2][5]
SolubilityGood in water, DMF, and DMSO[2][5]
Spectral Property Value Reference
Excitation Maximum (λabs)~778 nm[2]
Emission Maximum (λem)~797 nm[2]
Extinction Coefficient (ε)~222,000 M⁻¹cm⁻¹[2]
Correction Factor (CF₂₆₀)0.09[2]
Correction Factor (CF₂₈₀)0.09[2]

Bioconjugation: Mechanism and Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules. The two carboxylic acid groups serve as handles for covalent attachment to primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). This is typically achieved through a two-step carbodiimide-mediated coupling reaction involving an activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a stabilizer such as N-hydroxysulfosuccinimide (Sulfo-NHS).

Signaling Pathway: Amide Bond Formation

The following diagram illustrates the chemical pathway for the conjugation of this compound to a biomolecule containing a primary amine.

G Dye Sulfo-Cy7.5-(COOH)₂ ActivatedDye O-acylisourea intermediate (unstable) Dye->ActivatedDye + EDC EDC EDC->ActivatedDye ActivatedDye->Dye Hydrolysis StableIntermediate Sulfo-NHS Ester (amine-reactive) ActivatedDye->StableIntermediate + SulfoNHS Sulfo-NHS SulfoNHS->StableIntermediate Conjugate Sulfo-Cy7.5-C(O)NH-Biomolecule StableIntermediate->Conjugate + HydrolyzedNHS Hydrolyzed Sulfo-NHS StableIntermediate->HydrolyzedNHS Hydrolysis Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate Isourea Isourea byproduct Conjugate->Isourea releases

Carbodiimide-mediated conjugation of this compound.
Detailed Experimental Protocol: Protein Labeling

This protocol provides a general framework for the covalent labeling of a protein with this compound using EDC and Sulfo-NHS chemistry. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., desalting column with appropriate molecular weight cutoff)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in DMSO or water to a stock concentration of 10 mM.

    • In a microcentrifuge tube, combine the dye with EDC and Sulfo-NHS. A molar ratio of 1:10:25 (Dye:EDC:Sulfo-NHS) is a good starting point.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (a 5-20 fold molar excess of dye is common).

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The conjugate can be identified by its color and by measuring absorbance at 280 nm (for the protein) and ~778 nm (for the dye).

Experimental Workflow Diagram

The following diagram outlines the key steps in the bioconjugation process.

G Start Start Prep_Reagents Prepare Reagents (Dye, Protein, Buffers) Start->Prep_Reagents Activate_Dye Activate Dye with EDC and Sulfo-NHS Prep_Reagents->Activate_Dye Conjugate Incubate Activated Dye with Protein Activate_Dye->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Characterize Characterize Conjugate (Spectroscopy) Purify->Characterize End End Characterize->End

Workflow for protein labeling with this compound.

Applications in Research and Drug Development

The near-infrared emission of Sulfo-Cy7.5 conjugates makes them particularly valuable for in vivo imaging studies, as light in this region of the spectrum can penetrate tissues more deeply with reduced background autofluorescence. Common applications include:

  • In Vivo Imaging: Tracking the biodistribution of labeled antibodies, peptides, or nanoparticles in animal models.

  • Fluorescence Microscopy: High-resolution imaging of cellular targets.

  • Flow Cytometry: Cell sorting and analysis based on the fluorescence of labeled antibodies.

  • Molecular Probes: Development of targeted probes for detecting specific biological markers.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its robust chemical properties, high water solubility, and strong near-infrared fluorescence provide a reliable platform for the sensitive and specific labeling of biomolecules. The detailed understanding of its structure and the application of established bioconjugation protocols will enable its effective use in a wide array of advanced research applications.

References

Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo imaging.[1][2][3] Its exceptional optical properties, coupled with its enhanced water solubility, make it an ideal candidate for a wide range of preclinical research applications, including oncology, drug development, and the study of biological processes at the molecular level.[1][2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical and optical properties, detailed experimental protocols for conjugation and in vivo imaging, and insights into its biodistribution and clearance.

The core advantages of Sulfo-Cy7.5 lie in its emission in the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues are significantly reduced. This allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it highly soluble in aqueous buffers and suitable for biological applications.[1][2] The dicarboxylic acid functional groups provide a versatile handle for covalent conjugation to a variety of biomolecules, such as antibodies, proteins, and peptides, enabling the targeted imaging of specific biological entities in vivo.[1][2][3]

Core Properties of this compound

A comprehensive summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅₀H₅₃K₃N₂O₁₆S₄[4][5]
Molecular Weight1183.51 g/mol [4][5]
AppearanceDark green solid[4]
SolubilityGood in water, DMF, and DMSO[4]
Optical Properties
PropertyValueReference
Excitation Maximum (λex)~778 nm[5]
Emission Maximum (λem)~797 nm[5]
Molar Extinction Coefficient (ε)~222,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ)~0.21 - 0.24[6][7]

Experimental Protocols

Conjugation of this compound to Proteins using EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS.

Materials:

  • This compound

  • Protein/antibody to be labeled (in an amine-free buffer like PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25) for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Protein Preparation: Prepare the protein/antibody in the conjugation buffer at a concentration of 2-10 mg/mL. If the storage buffer contains primary amines (e.g., Tris), the protein must be dialyzed against the conjugation buffer.

  • Activation of this compound:

    • In a separate microcentrifuge tube, react this compound with EDC and NHS (or sulfo-NHS) in the activation buffer for 15 minutes at room temperature. A molar ratio of 1:2:5 (Dye:EDC:NHS) is a good starting point.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7.5 NHS-ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with PBS. The labeled protein will elute first.

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

    • Calculate the protein concentration and the degree of labeling (DOL) or dye-to-protein ratio.

Sample Calculation for Degree of Labeling (DOL):

  • Protein Concentration (mg/mL) = [A₂₈₀ - (A₇₇₈ × CF)] / ε_protein

    • Where CF is the correction factor for the dye at 280 nm (typically around 0.05-0.1 for cyanine (B1664457) dyes).

    • ε_protein is the extinction coefficient of the protein at 280 nm.

  • Dye Concentration (M) = A₇₇₈ / ε_dye

    • Where ε_dye is the extinction coefficient of Sulfo-Cy7.5 (~222,000 cm⁻¹M⁻¹).

  • DOL = (Molar concentration of dye) / (Molar concentration of protein)

In Vivo Imaging Protocol for a Sulfo-Cy7.5 Labeled Antibody in a Mouse Tumor Model

This protocol provides a general workflow for non-invasive in vivo imaging of a Sulfo-Cy7.5-labeled antibody in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • Sulfo-Cy7.5 labeled antibody, sterile-filtered

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence imaging

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • It is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence.

  • Probe Administration:

    • Dilute the Sulfo-Cy7.5 labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor targeting and background clearance.

    • Use appropriate filter sets for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~800 nm).

    • Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence signal.

    • Calculate tumor-to-background ratios to assess targeting specificity.

  • Ex Vivo Organ Analysis (Optional but Recommended):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the dissected organs to confirm the in vivo signal distribution and quantify the fluorescence in each organ.

Biodistribution and Clearance

The biodistribution and clearance of Sulfo-Cy7.5 conjugates are influenced by the properties of the biomolecule to which the dye is attached. As a hydrophilic dye, unconjugated Sulfo-Cy7.5 is expected to clear relatively rapidly from the body, primarily through the renal and hepatobiliary routes. When conjugated to a large protein like an antibody, the pharmacokinetics and biodistribution are largely governed by the antibody's properties.

Typical Biodistribution of a Sulfo-Cy7.5 Labeled Antibody:

The following table provides a representative biodistribution profile for a cyanine dye-labeled antibody in a tumor-bearing mouse model, expressed as the percentage of the injected dose per gram of tissue (%ID/g). Actual values will vary depending on the antibody, tumor model, and time point.

Organ24h post-injection (%ID/g)72h post-injection (%ID/g)
Blood10 - 155 - 10
Tumor15 - 3020 - 40
Liver10 - 2015 - 25
Spleen5 - 108 - 15
Kidneys3 - 72 - 5
Lungs2 - 51 - 3
Muscle1 - 2< 1

Clearance:

The clearance of Sulfo-Cy7.5 labeled antibodies is a slow process, with a biological half-life typically in the range of several days. The primary routes of clearance for antibody conjugates are through the liver and spleen, where they are taken up by the reticuloendothelial system and catabolized. The hydrophilic nature of the Sulfo-Cy7.5 dye facilitates the excretion of its metabolites.

Visualizations

Experimental Workflow: Antibody Conjugation

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dye_Prep Dissolve Sulfo-Cy7.5 in DMSO/DMF Activation Activate Dye with EDC and NHS/sulfo-NHS Dye_Prep->Activation Ab_Prep Prepare Antibody in Amine-Free Buffer Conjugation Add Activated Dye to Antibody (Incubate 2h at RT) Ab_Prep->Conjugation Activation->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purify Purify via Desalting Column Quench->Purify Analyze Characterize Conjugate (Spectrophotometry, DOL) Purify->Analyze

Caption: Workflow for conjugating this compound to an antibody.

Experimental Workflow: In Vivo Imaging

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Mouse (Isoflurane) Baseline Acquire Baseline Fluorescence Image Anesthetize->Baseline Inject Inject Sulfo-Cy7.5 Conjugate (i.v., 1-2 nmol) Baseline->Inject Image Image at Multiple Time Points (1h, 4h, 24h, 48h, 72h) Inject->Image ROI_Analysis Quantify Signal (ROI Analysis) Image->ROI_Analysis ExVivo Ex Vivo Organ Imaging (Optional Confirmation) ROI_Analysis->ExVivo

Caption: General workflow for in vivo imaging with a Sulfo-Cy7.5 conjugate.

Signaling Pathway: EGFR Targeted Imaging

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates Ab_Cy7 Anti-EGFR Antibody (Sulfo-Cy7.5 Conjugate) Ab_Cy7->EGFR Binds & Blocks (Imaging Signal) Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: EGFR signaling pathway targeted by a Sulfo-Cy7.5 labeled antibody.

References

A Technical Guide to Near-Infrared Dyes for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of near-infrared (NIR) dyes for deep tissue imaging. NIR fluorescence imaging is a powerful modality for preclinical and clinical research, offering significant advantages in visualizing biological processes in vivo.[1][2] This guide provides a comprehensive overview of NIR dye properties, detailed experimental protocols, and the visualization of key signaling pathways, enabling researchers to effectively harness this technology.

Core Principles of Near-Infrared Imaging

Imaging within the NIR window of the electromagnetic spectrum (700-1700 nm) allows for deeper tissue penetration compared to visible light.[][4] This is because endogenous chromophores like hemoglobin and melanin (B1238610) have lower absorption in this range, and light scattering is reduced at longer wavelengths.[] The NIR window is further subdivided into two regions:

  • NIR-I (700-900 nm): Offers good tissue penetration and is compatible with a wide range of commercially available dyes and imaging systems.[1][4]

  • NIR-II (1000-1700 nm): Provides superior spatial resolution and even deeper tissue penetration due to further reduced scattering and minimal tissue autofluorescence.[4][5][6]

The primary advantages of NIR imaging for deep tissue applications include:

  • Increased Penetration Depth: Enabling visualization of structures several millimeters to centimeters deep.[5][7]

  • High Signal-to-Background Ratio: Reduced autofluorescence from tissues leads to clearer images with higher contrast.[1][8]

  • Non-Invasive, Real-Time Imaging: Allows for the dynamic monitoring of biological processes in living organisms.[1][6]

Properties of Common Near-Infrared Dyes

The selection of an appropriate NIR dye is critical for successful deep tissue imaging and depends on its photophysical properties. Key parameters include the absorption and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Below is a summary of the quantitative properties of several commonly used NIR dyes.

Dye NameTypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
Indocyanine Green (ICG)Cyanine~780-805~820-830~200,000~0.01-0.02Aqueous/Plasma
IRDye 800CWCyanine774789~240,000~0.06-0.12Aqueous
IR-783Cyanine782804157,0000.11Saline
IR-820Cyanine793 (in serum)~820Not specified0.025 (in serum)Serum
Methylene BlueThiazine~665~686~81,600Low in NIR-IAqueous
IR-1061Cyanine~1043~1061Not specified~0.017Dichloromethane
CH1055-PEGCyanine~750>1000Not specifiedNot specifiedAqueous
IR-140Cyanine868915250,0000.167Ethanol
HITCICyanine741767255,0000.283Ethanol
IR-125Cyanine790815190,0000.132Ethanol

Experimental Protocols

This section provides detailed methodologies for key experiments involving NIR dyes for deep tissue imaging.

Protocol for In Vivo NIR Fluorescence Imaging in a Mouse Model

This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in a mouse tumor model.

Materials:

  • NIR dye or NIR dye-conjugated probe

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy)

  • Anesthesia system (e.g., isoflurane)

  • Sterile saline or PBS for injection

  • Syringes and needles

Procedure:

  • Probe Administration:

    • Reconstitute the NIR dye or probe in sterile saline or PBS to the desired concentration.

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume and dose will depend on the specific probe and experimental design.

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. The stage should be heated to maintain the animal's body temperature.

    • Select the appropriate excitation and emission filters for the specific NIR dye being used.

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Acquire both a white light (photographic) image and a fluorescence image at each time point.

  • Image Analysis:

    • Use the imaging system's software to overlay the fluorescence and photographic images.

    • Draw regions of interest (ROIs) around the tumor and a background region (e.g., non-tumor bearing muscle tissue).

    • Quantify the fluorescence intensity (e.g., in radiant efficiency or photon flux) within the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of probe accumulation.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Arrange the tissues in a petri dish and image them using the in vivo imaging system to confirm the biodistribution of the probe.

Protocol for NIR Dye-Antibody Conjugation using NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive NIR dye (containing an N-hydroxysuccinimide, NHS, ester) to an antibody.

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • Amine-reactive NIR dye with NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the conjugation buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation:

    • Dissolve the NHS ester of the NIR dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the dye stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized but a starting point is often a 5-20 fold molar excess of the dye.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column or by dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the dye and the protein at their respective maximum absorption wavelengths and their molar extinction coefficients.

Protocol for Preparation of ICG-Loaded Nanoparticles

This protocol describes a common method for encapsulating the NIR dye Indocyanine Green (ICG) into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), using an oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • Indocyanine Green (ICG)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another surfactant

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA and ICG in an organic solvent like DCM.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase while sonicating or homogenizing on an ice bath. This will form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated ICG.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder.

Visualization of Signaling Pathways

NIR dyes, particularly when conjugated to targeting ligands like antibodies or peptides, can be used to visualize and study specific signaling pathways in vivo. Below are examples of key signaling pathways and their visualization using DOT language scripts.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. NIR-dye conjugated antibodies targeting EGFR (e.g., Cetuximab or Panitumumab) or its ligand EGF can be used to image tumors overexpressing this receptor.

EGFR_Signaling ligand EGF Ligand (or NIR-dye labeled antibody) receptor EGFR ligand->receptor dimer EGFR Dimerization & Autophosphorylation receptor->dimer adaptor Grb2/Shc dimer->adaptor ras_raf Ras-Raf adaptor->ras_raf mek MEK ras_raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription VEGF_Signaling ligand VEGF (targeted by NIR-dye labeled antibody) receptor VEGFR-2 ligand->receptor plc PLCγ receptor->plc pi3k PI3K receptor->pi3k pkc PKC plc->pkc akt Akt pi3k->akt enothelial_cell Endothelial Cell Response pkc->enothelial_cell akt->enothelial_cell proliferation Proliferation/ Survival enothelial_cell->proliferation migration Migration enothelial_cell->migration permeability Permeability enothelial_cell->permeability Experimental_Workflow start Start conjugation NIR Dye-Antibody Conjugation start->conjugation purification Purification & Characterization (DOL) conjugation->purification injection Intravenous Injection of Conjugate purification->injection animal_model Animal Model (e.g., Tumor Xenograft) animal_model->injection imaging In Vivo NIR Fluorescence Imaging (Longitudinal) injection->imaging analysis Image Analysis (ROI, TBR) imaging->analysis ex_vivo Ex Vivo Biodistribution analysis->ex_vivo end End ex_vivo->end

References

An In-depth Technical Guide to the Quantum Yield of Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, particularly the fluorescence quantum yield, of Sulfo-Cy7.5 dicarboxylic acid. It is designed to equip researchers and professionals in drug development and related fields with the essential data and methodologies for the effective application of this near-infrared (NIR) fluorescent dye.

Core Photophysical Properties

This compound is a water-soluble, bifunctional near-infrared fluorescent dye.[] Its structure is analogous to Indocyanine Green (ICG), but it incorporates a rigid trimethine linker that enhances its fluorescence quantum yield.[2] The presence of sulfonate groups increases its water solubility, making it highly suitable for use in aqueous biological environments.[][3] The two carboxylic acid groups allow for covalent conjugation to various biomolecules, such as proteins and antibodies, through carbodiimide (B86325) chemistry, enabling its use as a fluorescent label for in vivo imaging and other bio-analytical applications.[][4]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of Sulfo-Cy7.5 derivatives. It is important to note that the quantum yield and other spectral characteristics can be influenced by the dye's local environment, including the solvent and conjugation to biomolecules.

PropertyValueNotes
Fluorescence Quantum Yield (Φ) 0.21For Sulfo-Cy7.5 NHS ester.[5]
~0.24For sulfo-Cyanine7 dicarboxylic acid (an analog).
Excitation Maximum (λex) ~778 - 788 nm[5][6]
Emission Maximum (λem) ~797 - 808 nm[5][6]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[5]
Stokes Shift ~20 nm[6]
Solubility GoodWater, DMF, DMSO

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The most common and reliable method for determining the quantum yield of a fluorescent dye like this compound is the comparative method. This involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment
  • Spectrofluorometer with a high-sensitivity detector for the NIR region.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvents (e.g., phosphate-buffered saline (PBS) for aqueous measurements, or ethanol).

  • Standard dye with a known quantum yield in the NIR range (e.g., IR-125, Φ = 0.132 in ethanol).[7][8]

  • This compound sample.

  • Precision micropipettes.

  • Volumetric flasks.

Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the standard dye and the this compound sample in the chosen solvent. The concentration should be accurately known.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

    • Record the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the fluorescence emission spectrum. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements of the sample and the standard.

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

  • Quantum Yield Calculation:

    • The quantum yield of the this compound sample (ΦX) can be calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualization of Experimental Workflow and a Representative Application

The primary application of this compound is in the fluorescent labeling of biomolecules for in vivo imaging and other fluorescence-based assays.[9] The following diagrams illustrate a typical experimental workflow for bioconjugation and a conceptual signaling pathway that could be visualized using such a fluorescently labeled probe.

experimental_workflow Experimental Workflow for Bioconjugation and Imaging cluster_prep Preparation cluster_conjugation Conjugation cluster_application Application cluster_analysis Analysis dye Sulfo-Cy7.5 Dicarboxylic Acid activation Activate COOH (Carbodiimide Chemistry) dye->activation biomolecule Biomolecule (e.g., Antibody) reaction Conjugation Reaction biomolecule->reaction activation->reaction purification Purification of Conjugate reaction->purification labeling Cell/Tissue Labeling purification->labeling imaging NIR Fluorescence Imaging labeling->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: Workflow for labeling a biomolecule with Sulfo-Cy7.5 and subsequent imaging.

signaling_pathway Conceptual Visualization of Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Labeled Ligand (Sulfo-Cy7.5 Conjugate) binding Ligand-Receptor Binding ligand->binding Binds receptor Membrane Receptor receptor->binding endosome Early Endosome binding->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking signaling Downstream Signaling endosome->signaling Initiates

Caption: Tracking a labeled ligand to visualize receptor-mediated endocytosis and signaling.

References

In-Depth Technical Guide: Storage and Handling of Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the proper storage and safe handling of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared fluorescent dye crucial for various applications in research and drug development. Adherence to these guidelines is critical to ensure the stability of the compound and the safety of laboratory personnel.

Compound Overview

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] Its two carboxylic acid groups allow for the formation of cross-conjugates, making it a valuable tool for labeling proteins, antibodies, and nucleic acids.[3][4][][6] The presence of sulfonate groups enhances its water solubility.[1][2] This dye is particularly useful for deep tissue imaging and in vivo studies due to its emission in the NIR range, which minimizes background fluorescence and improves tissue penetration.[1]

Storage Conditions

Proper storage is paramount to maintain the integrity and performance of this compound. The compound is sensitive to light and temperature.

ParameterRecommended ConditionDurationSource(s)
Long-term Storage -20°C in the darkMonths to years (up to 24 months)[3][4][][6][7]
Short-term Storage 0 - 4°C, dry and darkDays to weeks[6]
Transportation Room temperatureUp to 3 weeks[3][][7]

Key Storage Recommendations:

  • Protect from Light: Always store the compound in a light-protected container.[3][4][] Prolonged exposure to light should be avoided.[3][4][][7]

  • Maintain Cold Temperatures: For long-term stability, storage at -20°C is consistently recommended.[3][4][][6][7]

  • Desiccate: Keep the compound in a dry environment to prevent degradation from moisture.[3][4][][7]

  • Container Integrity: Ensure the storage container is tightly sealed.

Handling Procedures

Safe handling of this compound is essential to prevent accidental exposure and to maintain the purity of the compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecificationRationaleSource(s)
Eye Protection Safety glasses or gogglesTo prevent eye contact.[8]
Hand Protection Chemical-resistant glovesTo avoid skin contact. Gloves must be inspected before use and disposed of properly after handling.[9]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[9]
Respiratory Protection Not generally required. Use a dust mask (N95 or P1) if dust is generated.To prevent inhalation of dust particles.[9]
General Handling Practices
  • Ventilation: Work in a well-ventilated area.[9]

  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[8]

Stability and Solubility

PropertyDetailsSource(s)
Chemical Stability Stable under recommended storage conditions.[9]
Incompatible Materials Strong oxidizing agents.[9]
Hazardous Decomposition Products No data available.[9]
Solubility Good solubility in water, DMF, and DMSO.[3][4][]

Experimental Protocols & Workflows

While specific experimental protocols will vary based on the application, the following workflows illustrate the general procedures for handling and preparing this compound for use.

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation A Equilibrate vial to room temperature B Weigh the required amount in a fume hood A->B C Add appropriate solvent (e.g., DMSO, water) B->C D Vortex or sonicate to dissolve C->D E Store stock solution at -20°C in the dark D->E

Caption: Workflow for preparing a stock solution of this compound.

G Safe Handling and Spill Response Workflow cluster_handling Handling Procedure cluster_spill Spill Response A Wear appropriate PPE (Gloves, Lab Coat, Goggles) B Handle in a well-ventilated area A->B C Weigh and prepare solutions carefully B->C D Small Spill Occurs E Absorb with inert material D->E F Collect and place in a sealed container for disposal E->F G Clean the spill area F->G

Caption: General workflow for safe handling and spill response for this compound.

Hazard Identification and First Aid

According to the available Safety Data Sheet, this compound presents the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[8]

  • Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[8]

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]
Eye Contact Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek medical attention.[8]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[8]
Inhalation Move to fresh air.[8]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Avoid release to the environment.[8]

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

An In-depth Technical Guide to the Safe Handling of Cyanine Dyes in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for cyanine (B1664457) dyes, a class of synthetic dyes widely used in research and drug development for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. While invaluable for their fluorescent properties, it is crucial to handle these compounds with appropriate care to minimize potential health risks. This document outlines the known hazards, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Chemical and Toxicological Profile of Cyanine Dyes

Cyanine dyes are characterized by two nitrogen atoms connected by a polymethine chain. Their chemical structure allows for strong absorption and emission of light, with the spectral properties tunable by altering the length of the polymethine chain.[1] This class of dyes includes commonly used variants such as Cy3, Cy5, and Cy7.

It is critical to distinguish cyanine dyes from highly toxic cyanide salts (e.g., sodium cyanide, potassium cyanide). These are chemically distinct compounds with vastly different toxicological profiles. This guide pertains exclusively to cyanine dyes.

Known and Potential Health Hazards

The toxicity of cyanine dyes can be influenced by several factors, including the specific chemical structure, concentration, and the presence of light.[4] Some cyanine dyes, particularly when used in photodynamic therapy research, are designed to be cytotoxic upon light activation.[5]

Acute Effects:

  • Eye Irritation: May cause redness and burning upon contact.[6]

  • Skin Irritation: Prolonged or repeated contact may cause redness, drying, and cracking.[6]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Ingestion: May cause gastrointestinal discomfort.[6]

Chronic Effects: The long-term health effects of exposure to many cyanine dyes have not been extensively studied. As with many synthetic organic compounds, it is prudent to minimize chronic exposure.

Quantitative Toxicity Data

Specific LD50 and LC50 values for common cyanine dyes are not well-established in publicly accessible databases. However, in vitro studies provide valuable information on their cytotoxic potential. The half-maximal effective concentration (EC50) is a common measure of a compound's potency in in vitro studies.

Dye/ConjugateCell LineAssayEC50 (µM)Reference
Cy3HeLaCell Viability26[7]
Cy3-KLAHeLaCell Viability4.0[7]
Cy3-CPTHeLaCell Viability0.8[7]

Note: The toxicity of cyanine dyes can be significantly altered when conjugated to other molecules.[8]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is essential to minimize exposure to cyanine dyes.

Recommended Personal Protective Equipment
Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Eyes/Face Safety goggles and/or face shieldGoggles must be splash-proof. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory coatA buttoned lab coat is the minimum requirement. Consider a chemical-resistant apron for additional protection when handling larger volumes.
Respiratory NIOSH-approved respiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used when handling large quantities of powdered dyes or when adequate ventilation is not available.
Engineering Controls
  • Chemical Fume Hood: All weighing and handling of powdered cyanine dyes should be performed in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particulates or vapors.

Experimental Protocols and Handling Procedures

Adherence to standardized protocols is crucial for the safe handling of cyanine dyes.

General Handling Workflow

The following workflow outlines the general steps for safely handling cyanine dyes in a laboratory setting.

G prep Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Use dedicated spatula and weigh paper - Handle powder carefully to avoid dust prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the dye - Cap and vortex/sonicate to dissolve weigh->dissolve Transfer to solvent use Experimental Use - Keep containers closed when not in use - Work within a designated area dissolve->use Use in experiment cleanup Cleanup - Decontaminate work surfaces - Dispose of waste according to protocol use->cleanup After experiment completion

Caption: General workflow for handling cyanine dyes.

Protocol for In Vitro Cytotoxicity Assessment

This protocol provides a general method for assessing the cytotoxicity of cyanine dyes using a commercially available assay kit (e.g., those based on resazurin (B115843) or tetrazolium salts).

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Cyanine dye stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cytotoxicity assay reagent

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the cyanine dye in a complete culture medium. Remove the old medium from the cells and add the dye-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Remove the treatment medium.

    • Wash the cells gently with PBS.

    • Add the cytotoxicity assay reagent, prepared according to the manufacturer's instructions, to each well.

    • Incubate for the time specified in the assay protocol.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the dye concentration and fit a dose-response curve to determine the EC50 value.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving cyanine dyes.

Exposure Response

The following diagram illustrates the immediate steps to take in case of personal exposure.

G exposure Personal Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Wash affected area with soap and water for 15 minutes. skin->skin_action eye_action Immediately flush eyes with water for at least 15 minutes. Hold eyelids open. eye->eye_action inhalation_action Move to fresh air. If breathing is difficult, seek medical attention. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. ingestion->ingestion_action seek_medical Seek Medical Attention (Bring SDS if available) skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: First aid procedures for cyanine dye exposure.

Spill Cleanup

Proper containment and cleanup of spills are necessary to prevent widespread contamination.

For Small Spills (less than 1 gram or 100 mL of a dilute solution):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (double gloves, lab coat, safety goggles).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully scoop the absorbed material into a sealable plastic bag or container.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.

  • Place all contaminated materials, including gloves and cleaning cloths, into the waste container.

  • Label the container as "Cyanine Dye Waste" and dispose of it as hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Prevent others from entering the area.

  • If the spill involves a flammable solvent, extinguish all nearby ignition sources.

  • Follow the instructions of the EHS or emergency response team.

Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Requirements
  • Store cyanine dyes in a cool, dry, and dark place. Many are light-sensitive.

  • Keep containers tightly sealed to prevent absorption of moisture.

  • Store away from strong oxidizing agents and acids.[3]

  • Ensure containers are clearly labeled with the chemical name and any relevant hazard warnings.

Waste Disposal Workflow

All cyanine dye waste, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.

G start Generate Cyanine Dye Waste collect Collect Waste - Solid and liquid waste in separate, labeled containers - Do not mix with other chemical waste start->collect label Label Container - 'Hazardous Waste - Cyanine Dye' - List all components collect->label store Store Temporarily - In a designated satellite accumulation area - Keep container closed label->store request Request Pickup - Contact institutional EHS for hazardous waste pickup store->request end Proper Disposal by EHS request->end

Caption: Workflow for the disposal of cyanine dye waste.

Decontamination of Glassware: Glassware that has come into contact with cyanine dyes should be decontaminated before being washed with the general lab glassware.

  • Rinse the glassware with an appropriate solvent (e.g., ethanol, isopropanol, or acetone) to remove the bulk of the dye. Collect this rinse as hazardous waste.

  • Wash the glassware with soap and water.

  • Rinse thoroughly with deionized water.

Signaling Pathways and Mechanisms of Toxicity

While the primary use of cyanine dyes is for their fluorescent properties, their interaction with cellular components can lead to toxicity. A key mechanism of cyanine dye cytotoxicity involves their interaction with mitochondria.[5][8]

Due to their lipophilic and cationic nature, many cyanine dyes can accumulate in the mitochondria, which have a negative membrane potential.[8] This accumulation can lead to:

  • Disruption of the Mitochondrial Membrane Potential: This can impair ATP synthesis and overall mitochondrial function.

  • Generation of Reactive Oxygen Species (ROS): Especially upon exposure to light, some cyanine dyes can generate ROS, leading to oxidative stress and damage to cellular components like lipids, proteins, and DNA.[5]

  • Induction of Apoptosis: Disruption of mitochondrial function and increased oxidative stress can trigger the intrinsic apoptotic pathway.

The following diagram illustrates a simplified potential pathway of cyanine dye-induced cytotoxicity.

G cy_dye Cyanine Dye (Lipophilic, Cationic) cell_entry Cellular Uptake cy_dye->cell_entry mito_accum Mitochondrial Accumulation cell_entry->mito_accum disrupt_mmp Disruption of Mitochondrial Membrane Potential mito_accum->disrupt_mmp ros Reactive Oxygen Species (ROS) Generation (especially with light) mito_accum->ros atp_depletion ATP Depletion disrupt_mmp->atp_depletion ox_stress Oxidative Stress ros->ox_stress apoptosis Induction of Apoptosis atp_depletion->apoptosis ox_stress->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Potential mechanism of cyanine dye-induced cytotoxicity.

By understanding these potential mechanisms of toxicity and adhering to the safety protocols outlined in this guide, researchers can safely and effectively utilize cyanine dyes in their work. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular cyanine dye you are using.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 Dicarboxylic Acid Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Sulfo-Cy7.5 dicarboxylic acid. This near-infrared (NIR) fluorescent dye is an invaluable tool for a variety of research applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, due to its high photostability, bright fluorescence, and excellent water solubility.

This compound itself is not reactive towards proteins. Therefore, a two-step protocol is employed. First, the carboxylic acid groups of the dye are activated using a carbodiimide, such as EDC, in the presence of Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. This activated dye is then conjugated to the primary amino groups (e.g., lysine (B10760008) residues) on the target protein.

Key Experimental Parameters

Successful protein labeling with Sulfo-Cy7.5 requires careful optimization of several parameters. The following table summarizes the recommended ranges for these key variables.

ParameterRecommended Range/ValueNotesReference(s)
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to improved labeling efficiency.[1][2][3]
Reaction Buffer pH 8.3 - 8.5Ensures that the primary amine groups on the protein are deprotonated and thus more nucleophilic.[1][4]
Dye-to-Protein Molar Ratio 5:1 to 20:1The optimal ratio is protein-dependent and should be determined empirically for each specific protein.[1][3][4]
Reaction Time 1 - 2 hours at room temperatureThe reaction can be extended to overnight at 4°C, which may be beneficial for sensitive proteins.[4]
DMSO in Reaction Mixture < 10% of total volumeHigh concentrations of organic solvents like DMSO can denature the protein.[3]
Degree of Substitution (DOS) 2 - 10This represents the optimal number of dye molecules per protein molecule for most applications.[3][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the activation of this compound and its subsequent conjugation to a protein.

Protocol 1: Activation of this compound (Two-Step Method)

This protocol describes the activation of the carboxylic acid groups on Sulfo-Cy7.5 using EDC and Sulfo-NHS to generate an amine-reactive Sulfo-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Add EDC to the protein solution to a final concentration of 2 mM.

  • Immediately add Sulfo-NHS to the protein solution to a final concentration of 5 mM.

  • Gently mix the solution and incubate at room temperature for 15 minutes to activate the carboxylic acid groups on the dye.

Protocol 2: Protein Conjugation with Activated Sulfo-Cy7.5

This protocol details the conjugation of the activated Sulfo-Cy7.5 dye to the target protein.

Materials:

  • Activated Sulfo-Cy7.5 solution (from Protocol 1)

  • Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional) or Tris-HCl/Glycine (50-100 mM final concentration, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Slowly add the desired molar excess of the activated Sulfo-Cy7.5 solution to the protein solution while gently stirring.[4]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

  • (Optional) Quench the reaction by adding the Quenching Buffer and incubating for 10-15 minutes at room temperature.[1]

  • Purify the Sulfo-Cy7.5-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[4] The first colored fraction to elute will be the labeled protein.[3][4]

  • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for protein labeling and a conceptual signaling pathway where a labeled protein might be used.

G cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_purification Purification Dye This compound Activated_Dye Amine-Reactive Sulfo-Cy7.5 NHS Ester Dye->Activated_Dye Activation (MES Buffer, pH 6.0) EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Dye Labeled_Protein Sulfo-Cy7.5 Labeled Protein Activated_Dye->Labeled_Protein Protein Target Protein (with primary amines) Protein->Labeled_Protein Conjugation (pH 8.3-8.5) Purification Size-Exclusion Chromatography Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Experimental workflow for protein labeling with this compound.

G cluster_cell Cellular Environment Receptor Cell Surface Receptor Complex Ligand-Receptor Complex Ligand Sulfo-Cy7.5 Labeled Ligand Ligand->Receptor Binding Signaling Downstream Signaling Cascade Complex->Signaling Activation Response Cellular Response Signaling->Response

Caption: Conceptual use of a Sulfo-Cy7.5 labeled ligand in a signaling pathway.

References

Application Notes and Protocols for Sulfo-Cy7.5 Dicarboxylic Acid Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye possessing two carboxylic acid groups, making it a versatile tool for bioconjugation.[1][2][3][4] Its fluorescence emission in the NIR spectrum (typically around 797 nm) allows for deep tissue penetration with minimal autofluorescence, rendering it ideal for sensitive in vivo imaging and other applications where high signal-to-noise ratios are crucial.[5][6]

The conjugation of this compound to antibodies enables the creation of highly specific probes for a multitude of applications, including:

  • In Vivo Imaging: Tracking the biodistribution of therapeutic antibodies, visualizing tumors, and monitoring disease progression.[5][6][7][8]

  • Flow Cytometry: Identifying and quantifying specific cell populations with high sensitivity, particularly in complex multicolor panels due to its emission in the far-red spectrum.[1][4][9]

  • Fluorescence Microscopy: Visualizing the localization of target antigens in cells and tissues.

This document provides a detailed protocol for the conjugation of this compound to antibodies. The method involves a two-step process: the activation of the dye's carboxylic acid groups using carbodiimide (B86325) chemistry to form a more stable N-hydroxysuccinimide (NHS) ester, followed by the reaction of the activated dye with the primary amines of the antibody.[10][11]

Materials and Reagents

  • Antibody of interest (purified, in an amine-free buffer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[11]

  • Conjugation Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Spectrophotometer

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Step 1: Activation of this compound

This step involves the conversion of the carboxylic acid groups on the dye to amine-reactive Sulfo-NHS esters.

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS. A recommended starting molar ratio is 1:1.5:1.5 (Dye:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[11]

Activation of this compound.
Step 2: Antibody Conjugation

This step involves the reaction of the activated Sulfo-Cy7.5 with the primary amines of the antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, the antibody must be purified by dialysis against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.[3]

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7.5 solution to the antibody solution. A recommended starting molar ratio of dye to antibody is 10:1 to 20:1 for initial experiments.[12]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for 15-30 minutes at room temperature.

Antibody conjugation with activated Sulfo-Cy7.5.
Step 3: Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.

  • Column Preparation:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

  • Purification:

    • Apply the quenched reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled antibody will elute in the void volume as the first colored band.

    • Collect the fractions containing the labeled antibody.

Step 4: Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, must be determined.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm).

  • Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at ~778 nm.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at its absorbance maximum (~222,000 M⁻¹cm⁻¹).[13]

    • CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7.5).[12]

Data Presentation

ParameterRecommended Value/RangeReference
Antibody Concentration 2-10 mg/mL[3]
Activation Buffer pH 6.0[11]
Conjugation Buffer pH 7.2-8.5[12]
Molar Ratio (Dye:Antibody) 5:1 to 20:1 (for initial optimization)[3][12]
Optimal DOL (In Vivo Imaging) 2 - 4[12]
Optimal DOL (General) 2 - 8[14]
Sulfo-Cy7.5 Absorbance Max ~778 nm[13]
Sulfo-Cy7.5 Emission Max ~797 nm[13]

Application Example: In Vivo Tumor Imaging

Antibodies labeled with Sulfo-Cy7.5 can be used to non-invasively visualize tumors that express the target antigen. For instance, an anti-HER2 antibody conjugated to Sulfo-Cy7.5 can be used to image HER2-positive breast cancer xenografts in mice.[5]

Workflow for in vivo tumor imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Low antibody concentration- Inactive dye or reagents- Presence of primary amines in the antibody buffer- Concentrate the antibody to >2 mg/mL- Use fresh reagents- Perform buffer exchange of the antibody into an amine-free buffer
High Background Signal - High DOL causing non-specific binding- Incomplete removal of free dye- Optimize the dye-to-antibody ratio to achieve a lower DOL- Ensure thorough purification of the conjugate
Loss of Antibody Activity - High DOL leading to modification of the antigen-binding site- Reduce the dye-to-antibody molar ratio during conjugation

Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Sulfo-Cy7.5 Dicarboxylic Acid Conjugation using Carbodiimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye with two carboxylic acid functional groups.[1][] Its NIR fluorescence properties make it an ideal candidate for deep-tissue in vivo imaging, with excitation and emission maxima around 778 nm and 797 nm, respectively.[][3] The presence of two carboxylic acid moieties allows it to be used as a cross-linker or to be conjugated to two separate amine-containing molecules.[1][] The most common method for conjugating carboxylic acids to primary amines on biomolecules, such as proteins, antibodies, and peptides, is through carbodiimide (B86325) chemistry.[4] This typically involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

This document provides detailed application notes and protocols for the activation of this compound and its subsequent conjugation to amine-containing molecules.

Principle of Carbodiimide Chemistry

Carbodiimide chemistry facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups on this compound to form a highly reactive and unstable O-acylisourea intermediate.[4] This activation step is most efficient in an acidic environment (pH 4.5-6.0).[6]

  • Amine Reaction and NHS Stabilization: The O-acylisourea intermediate can directly react with a primary amine to form an amide bond. However, this intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid.[4] To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at a physiological to slightly basic pH (7.0-8.5).[4][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of this compound.

Table 1: Recommended Molar Ratios for Conjugation

ComponentRecommended Molar Ratio (Dye:Reagent:Protein)Purpose
This compound1The starting molecule to be activated.
EDC10 - 50x excess over dyeActivates the carboxylic acid groups. A significant excess is used to drive the reaction.
Sulfo-NHS2 - 5x excess over EDCStabilizes the activated intermediate, increasing coupling efficiency.
Amine-containing Molecule (e.g., Antibody)0.1 - 1x of dye (for 1:1 labeling)The target molecule for conjugation. The ratio can be adjusted to control the degree of labeling.

Table 2: Optimal Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[6]7.0 - 8.5[6]
Recommended Buffer MES (2-(N-morpholino)ethanesulfonic acid)[5][6]Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer[6][7]
Reaction Time 15 - 30 minutes1 - 2 hours at room temperature, or overnight at 4°C
Temperature Room TemperatureRoom Temperature or 4°C

Note: It is crucial to use amine-free and carboxyl-free buffers during the reaction to avoid unwanted side reactions.[6]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to an Antibody

This protocol is designed for conjugating this compound to an antibody, a common application in developing targeted imaging agents.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Antibody (in an amine-free buffer like PBS, pH 7.2-7.4)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4). This can be done using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the dye in anhydrous DMSO (e.g., 10 mg/mL). This should be prepared fresh.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

    • Add a 10 to 50-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS over the dye.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation to the Antibody:

    • Immediately add the activated dye solution to the prepared antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting spin column equilibrated with PBS.[7][] The labeled antibody will elute in the void volume.

    • Alternatively, size-exclusion chromatography (SEC) can be used for purification.[]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated per antibody molecule. This can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).[9]

    • The formula for DOL calculation is: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor (A_280 of the dye / A_max of the dye).

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

Carbodiimide Activation and Conjugation Dye Sulfo-Cy7.5 -COOH Activated_Intermediate O-Acylisourea Intermediate (unstable) Dye->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate pH 4.5-6.0 Activated_Intermediate->Dye NHS_Ester Sulfo-NHS Ester (semi-stable) Activated_Intermediate->NHS_Ester pH 4.5-6.0 Urea Urea byproduct Activated_Intermediate->Urea Hydrolysis Hydrolysis Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester + Conjugate Sulfo-Cy7.5-CO-NH-Molecule NHS_Ester->Conjugate pH 7.0-8.5 Amine Molecule-NH2 Amine->Conjugate +

Caption: Chemical reaction pathway for carbodiimide chemistry.

Experimental Workflow start Start: Prepare Reagents (Antibody, Dye, Buffers) activation 1. Activate this compound with EDC and Sulfo-NHS (pH 5.5, 15-30 min) start->activation conjugation 2. Conjugate to Antibody (pH 7.4, 1-2h RT or 4°C overnight) activation->conjugation quenching 3. Quench Reaction (Tris or Hydroxylamine) conjugation->quenching purification 4. Purify Conjugate (Desalting Column / SEC) quenching->purification characterization 5. Characterize Conjugate (Spectrophotometry for DOL) purification->characterization storage 6. Store Conjugate (4°C or -20°C) characterization->storage

Caption: Experimental workflow for antibody conjugation.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low or No Conjugation Inactive EDC/Sulfo-NHS due to hydrolysis.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[6]
Suboptimal pH.Verify the pH of the activation and coupling buffers.[6]
Presence of amine-containing buffers (e.g., Tris).Perform buffer exchange of the protein into an amine-free buffer like PBS.[7]
Protein Precipitation High concentration of EDC.Reduce the molar excess of EDC.
Protein instability in the reaction buffer.Ensure the protein is soluble and stable at the reaction pH. Consider adding stabilizing agents if compatible.
High Background Signal Incomplete removal of unreacted dye.Ensure thorough purification using desalting columns or size-exclusion chromatography.[7][]
Low Degree of Labeling (DOL) Insufficient molar ratio of dye to protein.Increase the molar excess of the activated dye in the conjugation step.[7]
Low protein concentration.Increase the protein concentration to at least 2 mg/mL.[7]

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully conjugate this compound to their molecules of interest for a wide range of applications in research and drug development.

References

Activating Sulfo-Cy7.5 Dicarboxylic Acid with EDC/NHS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of Sulfo-Cy7.5 dicarboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This process creates a stable, amine-reactive Sulfo-Cy7.5 di-NHS ester, a crucial step for covalently labeling proteins, antibodies, peptides, and other amine-containing biomolecules with this near-infrared (NIR) fluorescent dye.

Sulfo-Cy7.5 is a bright and photostable dye with excellent water solubility, making it an ideal candidate for in vivo imaging and other applications where NIR fluorescence is advantageous.[1] The dicarboxylic acid functionality allows for the creation of a bifunctional labeling reagent, enabling potential crosslinking applications or providing two points of attachment for enhanced signal or specific spatial arrangements. The activation chemistry described herein is a robust and widely used method for generating stable N-hydroxysuccinimidyl esters from carboxylic acids.[2][3]

Core Principles of EDC/Sulfo-NHS Activation

The activation of this compound is a two-step process:

  • Carbodiimide Activation: EDC reacts with the carboxyl groups of the Sulfo-Cy7.5 dye to form a highly reactive but unstable O-acylisourea intermediate.[4] This reaction is most efficient in an acidic environment (pH 4.5-6.0), typically in a buffer such as 2-(N-morpholino)ethanesulfonic acid (MES).[4][5]

  • NHS Ester Formation: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To prevent this and create a more stable amine-reactive product, Sulfo-NHS is added. Sulfo-NHS reacts with the intermediate to form a semi-stable Sulfo-NHS ester, which is significantly more resistant to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[3] This Sulfo-NHS ester will then efficiently react with primary amines at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[4]

The use of Sulfo-NHS over the non-sulfonated NHS is particularly advantageous for maintaining the water solubility of the dye throughout the activation and subsequent conjugation steps.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the EDC/Sulfo-NHS activation of this compound. These values are based on established protocols for similar cyanine (B1664457) dyes and EDC/NHS chemistry. Optimization may be required for specific applications.

ParameterRecommended Value/RangeNotes
Molar Ratios
Sulfo-Cy7.5 : EDC : Sulfo-NHS1 : 10 : 25A significant excess of EDC and Sulfo-NHS is used to drive the reaction towards the formation of the di-NHS ester and minimize side reactions.
Reaction Conditions
Activation Buffer0.1 M MES, pH 5.5 - 6.0MES is a non-amine, non-carboxylate buffer that does not interfere with the EDC/NHS chemistry.[4]
Activation TemperatureRoom Temperature (20-25°C)
Activation Time15 - 60 minutesLonger reaction times may lead to hydrolysis of the activated ester.
Purification & Characterization
Purification MethodReverse-Phase HPLCAllows for the separation of the activated di-NHS ester from unreacted dye, mono-activated dye, and reaction byproducts.
CharacterizationMass Spectrometry (MS), 1H NMRTo confirm the identity and purity of the Sulfo-Cy7.5 di-NHS ester.
Storage of Activated Dye
Storage Conditions-20°C to -80°C, desiccatedThe NHS ester is sensitive to moisture and should be stored under dry conditions to prevent hydrolysis.[6][7]
Stability in StorageUp to 6 months at -80°CWhen properly stored, the activated ester can be stable for several months.[6]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the generation of the amine-reactive Sulfo-Cy7.5 di-NHS ester.

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • 0.1 M MES buffer, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase HPLC system

  • Lyophilizer

Procedure:

  • Preparation of Reagents:

    • Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in 0.1 M MES buffer, pH 6.0.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions in MES buffer. A recommended starting molar ratio is 1:10:25 (Sulfo-Cy7.5 : EDC : Sulfo-NHS).

    • Vortex the reaction mixture gently and incubate at room temperature for 15-60 minutes in the dark.

  • Purification of Activated Dye:

    • Immediately following the activation reaction, purify the Sulfo-Cy7.5 di-NHS ester using reverse-phase HPLC.

    • Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to separate the di-NHS ester from unreacted starting material and byproducts.

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of Sulfo-Cy7.5 (around 750 nm).

    • Collect the fraction corresponding to the di-NHS ester.

  • Lyophilization and Storage:

    • Immediately freeze the collected HPLC fraction and lyophilize to obtain the purified Sulfo-Cy7.5 di-NHS ester as a dry powder.

    • Store the lyophilized product at -20°C or -80°C under desiccated conditions.[6][7]

Protocol 2: Characterization of Activated Sulfo-Cy7.5 di-NHS Ester

Mass Spectrometry:

  • Analyze the purified product by mass spectrometry (e.g., ESI-MS) to confirm the expected molecular weight of the Sulfo-Cy7.5 di-NHS ester.

1H NMR Spectroscopy:

  • 1H NMR can be used to confirm the presence of the NHS ester groups.

Protocol 3: General Procedure for Labeling Proteins with Sulfo-Cy7.5 di-NHS Ester

This protocol provides a general guideline for conjugating the activated dye to a protein.

Materials and Reagents:

  • Purified Sulfo-Cy7.5 di-NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare Activated Dye Solution:

    • Dissolve the lyophilized Sulfo-Cy7.5 di-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the activated dye solution to the protein solution while gently stirring. A typical starting molar ratio is 10:1 (dye:protein).

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

Visualizations

EDC_NHS_Activation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation SulfoCy7_5_COOH Sulfo-Cy7.5 Dicarboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Unstable) SulfoCy7_5_COOH->O_Acylisourea + EDC (MES Buffer, pH 5.5-6.0) EDC EDC Sulfo_NHS Sulfo-NHS SulfoCy7_5_NHS Sulfo-Cy7.5 di-NHS Ester (Amine-Reactive) O_Acylisourea->SulfoCy7_5_NHS + Sulfo-NHS Amine_Molecule Amine-Containing Biomolecule (R-NH2) Conjugate Sulfo-Cy7.5 Labeled Biomolecule SulfoCy7_5_NHS->Conjugate + R-NH2 (Phosphate Buffer, pH 7.2-8.0)

Caption: Workflow for EDC/Sulfo-NHS activation and bioconjugation.

Logical_Relationship start Start: Sulfo-Cy7.5 Dicarboxylic Acid activation Activation with EDC/Sulfo-NHS in MES Buffer (pH 5.5-6.0) start->activation purification Purification of Activated Dye (e.g., RP-HPLC) activation->purification characterization Characterization (MS, NMR) purification->characterization conjugation Conjugation to Amine-Containing Molecule in Phosphate Buffer (pH 7.2-8.0) purification->conjugation purification_conjugate Purification of Labeled Conjugate (e.g., Size-Exclusion Chromatography) conjugation->purification_conjugate final_product Final Product: Purified Labeled Biomolecule purification_conjugate->final_product

Caption: Logical steps from starting material to final labeled product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Inactive EDC or Sulfo-NHS due to hydrolysis.1. Use fresh, high-quality EDC and Sulfo-NHS. Allow reagents to warm to room temperature before opening. Prepare solutions immediately before use.
2. Incorrect pH of activation or conjugation buffer.2. Verify the pH of all buffers. Use MES for activation (pH 5.5-6.0) and a non-amine buffer like phosphate for conjugation (pH 7.2-8.0).
3. Presence of primary amines in the protein buffer.3. Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.
4. Hydrolysis of the activated NHS ester.4. Proceed with the conjugation step immediately after purification of the activated dye. Store the activated dye under desiccated conditions at low temperatures.
Precipitation of Dye or Protein 1. High concentration of the dye or protein.1. Perform the reaction at a lower concentration.
2. The organic solvent (DMSO/DMF) used to dissolve the dye is incompatible with the protein.2. Minimize the volume of organic solvent added to the aqueous protein solution. Add the dye solution slowly while stirring.
Multiple or Broad Peaks in HPLC of Labeled Protein 1. Heterogeneous labeling (different numbers of dye molecules per protein).1. Optimize the molar ratio of dye to protein to achieve the desired degree of labeling.
2. Protein aggregation.2. Analyze the sample by size-exclusion chromatography to check for aggregates. Consider using a mild detergent or adjusting buffer conditions.

References

Application Notes and Protocols for Sulfo-Cy7.5 Dicarboxylic Acid in Small Animal In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy7.5 Dicarboxylic Acid

This compound is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of four sulfo groups.[1] Its excitation and emission maxima fall within the NIR window (700-900 nm), a region where light absorption and scattering by biological tissues are significantly reduced. This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum, making it an ideal candidate for a range of in vivo imaging applications.[2] The bifunctional nature of this compound, featuring two carboxylic acid groups, enables its use as a cross-linker and allows for covalent conjugation to various biomolecules, such as proteins, antibodies, and peptides, through carbodiimide (B86325) chemistry.[3][]

Key Applications

The unique properties of this compound make it a versatile tool for various in vivo imaging studies, including:

  • Tumor Imaging and Cancer Research: Conjugated to tumor-targeting moieties like antibodies or peptides, it enables the visualization of tumor growth, metastasis, and response to therapeutic interventions.

  • Biodistribution Studies: It allows for the tracking of the systemic distribution, accumulation, and clearance of drugs, nanoparticles, and other biological molecules in different organs and tissues over time.

  • Pharmacokinetics: The dye can be used to study the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents.

  • Inflammation Imaging: By conjugating it to molecules that target inflammatory markers, it can be used to visualize and monitor inflammatory processes.

Quantitative Data Summary

For effective experimental design and data comparison, the key physicochemical and spectral properties of Sulfo-Cy7.5 are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅₀H₅₃K₃N₂O₁₆S₄[3]
Molecular Weight1183.51 g/mol [3]
AppearanceDark green solid[5]
SolubilityGood in water, DMF, and DMSO[5]
Storage Conditions-20°C in the dark, desiccated[]

Table 2: Spectral Properties of Sulfo-Cy7.5

PropertyValueReference
Excitation Maximum (λex)~778 nm[1]
Emission Maximum (λem)~797 nm[1]
Molar Extinction Coefficient (ε)~222,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.21[1]
Stokes Shift~19 nm[5]

Table 3: Representative Biodistribution of Cyanine (B1664457) Dye Conjugates in Tumor-Bearing Mice (24 hours post-injection) *

Labeled AgentAnimal ModelOrgan with Highest Uptake (Excluding Tumor)
Free Cyanine DyeTumor-bearing miceKidneys
Cyanine-labeled NanoparticlesTumor-bearing miceLiver, Spleen
Cyanine-labeled AntibodyTumor-bearing miceLiver

Experimental Protocols

Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes the covalent attachment of this compound to a protein via carbodiimide chemistry, which activates the carboxylic acid groups for reaction with primary amines on the protein.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dye_Prep Dissolve Sulfo-Cy7.5 in anhydrous DMSO Activation Activate Dye with EDC/Sulfo-NHS Dye_Prep->Activation Protein_Prep Prepare Protein in Amine-Free Buffer (e.g., MES, pH 6.0) Conjugation Add Activated Dye to Protein Solution Protein_Prep->Conjugation Activator_Prep Prepare EDC/Sulfo-NHS Solution Activator_Prep->Activation Activation->Conjugation Incubation Incubate for 2h at Room Temperature Conjugation->Incubation Purification Purify Conjugate via Size-Exclusion Chromatography Incubation->Purification Analysis Characterize Degree of Labeling (DOL) via Spectrophotometry Purification->Analysis

Figure 1: Workflow for conjugating this compound to a protein.

Materials:

  • This compound

  • Targeting protein (e.g., antibody) in an amine-free buffer (e.g., MES, pH 6.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 2-5 mg/mL in Activation Buffer.

  • Dye and Activator Preparation (Prepare immediately before use):

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Prepare a solution of EDC and Sulfo-NHS in anhydrous DMSO or water at a concentration of 10 mg/mL each.

  • Activation of this compound:

    • Add a 5-10 fold molar excess of the EDC/Sulfo-NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 8.3 by adding the Reaction Buffer.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The labeled protein will elute in the initial fractions.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

In Vivo Tumor Imaging in a Small Animal Model

This protocol provides a general workflow for imaging tumors in mice using a Sulfo-Cy7.5-labeled targeting agent.

InVivo_Imaging_Workflow Animal_Prep Prepare Tumor-Bearing Mouse (e.g., anesthesia) Baseline_Image Acquire Pre-Injection Baseline Image Animal_Prep->Baseline_Image Probe_Admin Administer Sulfo-Cy7.5 Conjugate (e.g., intravenous injection) Baseline_Image->Probe_Admin Time_Course_Imaging Perform Whole-Body Imaging at Multiple Time Points (e.g., 1, 4, 24, 48h) Probe_Admin->Time_Course_Imaging Data_Analysis Analyze Images: Define ROIs, Quantify Signal Time_Course_Imaging->Data_Analysis

Figure 2: General workflow for in vivo tumor imaging.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sulfo-Cy7.5-labeled targeting agent (e.g., antibody conjugate)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse in the imaging chamber.

  • Baseline Imaging:

    • Acquire a pre-injection whole-body fluorescence image to determine the level of autofluorescence.

  • Probe Administration:

    • Dilute the Sulfo-Cy7.5 conjugate to the desired concentration in sterile PBS. A typical starting dose for an antibody conjugate is 1-2 nmol per mouse.

    • Administer the probe via an appropriate route, commonly intravenous (tail vein) injection. The injection volume should be around 100-200 µL for a mouse.

  • In Vivo Imaging:

    • Acquire whole-body images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Use appropriate filter sets for Sulfo-Cy7.5 (Excitation: ~760 nm, Emission: ~800 nm).

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence intensity within each ROI to determine the tumor-to-background ratio.

Ex Vivo Biodistribution Analysis

This protocol details the steps for analyzing the distribution of the Sulfo-Cy7.5 conjugate in various organs after the final in vivo imaging time point.

ExVivo_Biodistribution_Workflow Euthanasia Euthanize Mouse at Final Time Point Perfusion Perform Cardiac Perfusion with Saline Euthanasia->Perfusion Organ_Dissection Dissect Organs of Interest (Tumor, Liver, Kidneys, etc.) Perfusion->Organ_Dissection ExVivo_Imaging Image Dissected Organs using NIR Imaging System Organ_Dissection->ExVivo_Imaging Quantification Quantify Fluorescence Signal per Organ ExVivo_Imaging->Quantification

Figure 3: Workflow for ex vivo biodistribution analysis.

Materials:

  • Anesthetized mouse from the in vivo imaging study

  • Surgical instruments

  • Saline solution

  • In vivo imaging system with a tray for organ imaging

Procedure:

  • Euthanasia and Perfusion:

    • At the final imaging time point, euthanize the anesthetized mouse according to approved institutional protocols.

    • Perform a cardiac perfusion with saline to flush the blood from the vasculature, reducing background signal from the blood pool.

  • Organ Dissection:

    • Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle as a control).

  • Ex Vivo Imaging:

    • Arrange the dissected organs on a non-fluorescent surface in the imaging chamber.

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.

  • Data Quantification:

    • Draw ROIs around each organ in the acquired image.

    • Quantify the average fluorescence intensity for each organ.

    • The data can be expressed as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is prepared.

Signaling Pathway Visualization (Conceptual)

This compound itself does not participate in signaling pathways. Instead, it is used to label molecules that do. For example, if conjugated to an antibody that targets a receptor tyrosine kinase (RTK), it can be used to visualize the localization of that receptor. The following diagram illustrates a simplified, conceptual RTK signaling pathway that could be studied using a Sulfo-Cy7.5-labeled antibody.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binds Antibody Sulfo-Cy7.5-Antibody (Blocks Ligand Binding) Antibody->RTK Binds & Visualizes P2 Downstream Signaling (e.g., MAPK Pathway) P1->P2 P3 Cellular Response (Proliferation, Survival) P2->P3

References

Application Notes and Protocols for Sulfo-Cy7.5 Dicarboxylic Acid in Murine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sulfo-Cy7.5 dicarboxylic acid in in vivo imaging studies involving mice. This document outlines recommended dosage considerations, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and accurate results in preclinical research.

Introduction

This compound is a near-infrared (NIR) fluorescent dye characterized by its bifunctional nature, possessing two carboxylic acid groups. This allows for its use as a cross-linker or for conjugation to various biomolecules. Its emission spectrum in the NIR range (approximately 750-800 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores. This makes it a valuable tool for non-invasive imaging in small animal models.

Dosage and Administration

Determining the optimal dosage of this compound is critical for achieving a high signal-to-noise ratio while minimizing potential toxicity. While specific dosage data for the unconjugated dicarboxylic acid form is not extensively published, data from structurally similar cyanine (B1664457) dyes can provide a valuable starting point for dose-ranging studies.

It is important to note that this compound is often used as a component of a larger conjugate (e.g., antibody-drug conjugates, targeted nanoparticles). The dosage of the conjugate will be dependent on the targeting moiety's affinity and the desired biological effect. When used as a non-targeted imaging agent, the dosage should be optimized based on the specific research question and imaging instrumentation.

Table 1: Dosage and Administration of Related Cyanine Dyes in Rodent Studies

CompoundAnimal ModelDosageAdministration RouteKey Findings
Cy7 or Cy7-labeled biomoleculesNude mice0.5 mg/g in 200 µLTail vein injectionGeneral protocol for in vivo imaging with cyanine dyes.[1]
1,1'-bis-(4-sulfobutyl) indotricarbocyanine-5,5'-dicarboxylic acid diglucamide (SIDAG)Rats2.12 mg/kgIntravenousA hydrophilic derivative of indotricarbocyanine-dicarboxylic acid with good tumor contrast.[2][3][4]
Indotricarbocyanines (NIR96005 - dicarboxylic acid)Rats1mM solutionInjection (route not specified)Investigated for tissue efflux rates, but specific dosage per animal weight not provided.
IC7-1 derivatives (e.g., IC7-1-Bu)Mice10 nmol in 100 µLIntravenousUsed for imaging mitochondrial membrane potential in tumors.[5]

Note: The provided dosages are for guidance and should be optimized for each specific experimental setup. A pilot study to determine the optimal dose-response and to assess any potential toxicity is highly recommended.

Experimental Protocols

Preparation of this compound for Injection
  • Reconstitution: Reconstitute the lyophilized this compound powder in a sterile, high-purity solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization.[1] Subsequently, dilute with a sterile, biocompatible buffer such as phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of DMSO should be minimized (typically <5% of the total injection volume) to avoid toxicity.

  • Concentration Determination: The concentration of the stock solution should be determined spectrophotometrically using the molar extinction coefficient of Sulfo-Cy7.5.

  • Sterilization: Filter the final injection solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.

  • Storage: Store the reconstituted dye solution protected from light at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Imaging Workflow

The following protocol outlines a general workflow for in vivo imaging in mice using this compound.

experimental_workflow cluster_preparation Preparation cluster_administration Administration & Imaging cluster_analysis Analysis animal_prep Animal Preparation (e.g., tumor implantation, acclimatization) anesthesia Anesthetize Mouse (e.g., isoflurane) animal_prep->anesthesia dye_prep Dye Preparation (Reconstitution, Dilution, Sterilization) injection Intravenous Injection (Tail Vein) dye_prep->injection anesthesia->injection imaging In Vivo Imaging (NIR imaging system) injection->imaging data_acq Data Acquisition (Time-course imaging) imaging->data_acq ex_vivo Ex Vivo Organ Imaging (Optional) data_acq->ex_vivo data_analysis Data Analysis (Quantification of fluorescence) data_acq->data_analysis logical_relationship cluster_components Components cluster_interaction Biological Interaction cluster_outcome Observable Outcome dye Sulfo-Cy7.5 Dicarboxylic Acid conjugate Fluorescent Conjugate dye->conjugate ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugate binding Specific Binding conjugate->binding target Target Receptor (e.g., on Tumor Cell) target->binding accumulation Signal Accumulation at Target Site binding->accumulation imaging_signal Enhanced NIR Fluorescence Signal accumulation->imaging_signal

References

Application Notes and Protocols for Intravenous Injection of Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a near-infrared (NIR) fluorescent dye characterized by its high water solubility and bright fluorescence emission, making it a valuable tool for in vivo imaging studies.[1][2][][4] Its emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal interference from tissue autofluorescence, leading to a high signal-to-background ratio.[5] This document provides detailed protocols for the intravenous administration of this compound for applications in preclinical research, including biodistribution studies and tumor imaging.

Product Information

PropertyValueReference
Molecular Formula C50H53K3N2O16S4[4]
Molecular Weight 1183.51 g/mol [4]
Excitation Maximum ~778 nm[]
Emission Maximum ~797 nm[]
Solubility Good in water, DMF, DMSO[6]
Storage Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[5]

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of unconjugated, hydrophilic cyanine (B1664457) dyes like Sulfo-Cy7.5 is characterized by rapid distribution and clearance. Due to their high water solubility, they are typically eliminated via the renal route. This is in contrast to more lipophilic dyes like Indocyanine Green (ICG), which are primarily cleared by the liver. The table below provides a comparison of the pharmacokinetic parameters of ICG and a similar hydrophilic dicarboxylic acid cyanine dye, SIDAG.

ParameterIndocyanine Green (ICG) (Lipophilic)SIDAG (Hydrophilic Dicarboxylic Acid)
Plasma Half-life ~25 ± 17 minShorter than ICG
Primary Elimination Route Hepatobiliary (82 ± 5% in bile)Renal
Acute Tolerance (Mice) LowerUp to 60-fold higher than ICG

This data is based on a comparable dye and should be considered illustrative for this compound.[7]

The biodistribution of unconjugated this compound is expected to show initial widespread distribution via the circulatory system, followed by accumulation in organs of excretion, primarily the kidneys, leading to a signal in the bladder.[8] Some heptamethine cyanine dyes have shown a tendency to accumulate preferentially in tumor tissues.[9][10] This preferential uptake is thought to be mediated by organic anion-transporting polypeptides (OATPs), tumor hypoxia, and increased mitochondrial membrane potential in cancer cells.[10]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or 0.9% saline)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, if solubility is an issue)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution by dissolving the dye in the chosen vehicle. Due to its good water solubility, PBS or saline should be sufficient. If using DMSO to aid initial dissolution, keep the final concentration of DMSO in the injected solution below 5% to avoid toxicity.

  • Vortex the solution until the dye is completely dissolved.

  • Dilute the stock solution to the final desired concentration for injection using the sterile vehicle. A typical injection volume for a mouse is 100-200 µL.[8][11][12]

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

Intravenous Injection Protocol (Mouse Model)

Materials:

  • Prepared this compound solution

  • 28-32 gauge insulin (B600854) or tuberculin syringe[11]

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

  • 70% ethanol

Procedure:

  • Animal Preparation: Use hairless mice (e.g., athymic nude) or remove the fur from the area to be imaged to minimize light scattering.[11] Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic agent like sodium pentobarbital).[8]

  • Tail Vein Dilation: If necessary, warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Place the anesthetized mouse in a restrainer. Swab the tail with 70% ethanol. Carefully insert the needle into one of the lateral tail veins and slowly inject 100-200 µL of the dye solution.

  • Dosage: A recommended starting dosage for cyanine dyes for in vivo imaging can range from 0.375 mg/kg to higher concentrations, but must be optimized for the specific application and imaging system.[9] Note: A previously cited general protocol for cyanine dyes mentioned a dose of 0.5 mg/g, which is likely a typographical error for mg/kg and would be extremely high.[8] It is crucial to start with a lower dose and perform a dose-response study.

In Vivo Imaging and Biodistribution Study

This protocol outlines a typical workflow for assessing the biodistribution of this compound.

Procedure:

  • Image Acquisition:

    • Acquire a baseline pre-injection image of the anesthetized mouse to determine the level of autofluorescence.

    • Following intravenous injection, acquire whole-body images at various time points (e.g., 5 min, 30 min, 1h, 4h, 24h) using an in vivo imaging system equipped with appropriate filters for Cy7.5 (Excitation: ~745-770 nm, Emission: >780 nm).[8][12]

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Dissect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and any tumor tissue.

    • Arrange the organs on a non-fluorescent surface and image them ex vivo using the imaging system.

    • Quantify the fluorescence intensity in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling and Uptake Pathway

Unconjugated this compound does not have a specific signaling pathway in the traditional sense. Its utility lies in its fluorescent properties for imaging. The following diagram illustrates the proposed mechanism for its preferential accumulation in tumor cells.

G cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell dye_circ Sulfo-Cy7.5 in Circulation oatp OATP Transporters dye_circ->oatp Uptake dye_accum Dye Accumulation oatp->dye_accum hypoxia Tumor Hypoxia hypoxia->dye_accum mito High Mitochondrial Membrane Potential mito->dye_accum

Caption: Proposed mechanism of preferential tumor uptake of heptamethine cyanine dyes.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo imaging experiment using this compound.

G prep_dye 1. Prepare & Sterilize Dye Solution injection 3. Intravenous Injection (Tail Vein) prep_dye->injection prep_animal 2. Anesthetize Animal prep_animal->injection imaging 4. In Vivo Imaging (Time-course) injection->imaging euthanize 5. Euthanize Animal imaging->euthanize dissect 6. Perfuse & Dissect Organs euthanize->dissect exvivo 7. Ex Vivo Organ Imaging dissect->exvivo analysis 8. Data Analysis (%ID/g) exvivo->analysis

Caption: General experimental workflow for in vivo imaging and biodistribution analysis.

References

Application Notes and Protocols for Sulfo-Cy7.5 Dicarboxylic Acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a near-infrared (NIR) fluorescent dye that is becoming increasingly valuable in fluorescence microscopy and in vivo imaging.[1] Its emission in the NIR spectrum (around 800 nm) provides significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to a higher signal-to-background ratio.[1][2]

This bifunctional dye possesses two carboxylic acid groups, allowing for covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and amine-modified oligonucleotides through carbodiimide (B86325) chemistry.[3] The sulfonate groups enhance its water solubility, making it highly compatible with biological systems.[3] These properties make this compound a versatile tool for a range of applications, including immunofluorescence microscopy, in vivo imaging of tumors and biodistribution studies, and the development of targeted drug delivery vehicles.[1][4]

Properties of this compound

Quantitative data for this compound and its NHS ester derivative are summarized in the table below for easy reference and comparison.

PropertyThis compoundSulfo-Cy7.5 NHS EsterReference(s)
Molecular Weight ~1183.51 g/mol ~1180.47 kDa[5]
Excitation Maximum (λex) ~778 nm~778 nm[1][5]
Emission Maximum (λem) ~797-808 nm~797 nm[1][5]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹~222,000 M⁻¹cm⁻¹[5]
Solubility Good in water, DMF, and DMSOGood in water, DMF, and DMSO[5]
Storage Conditions -20°C in the dark, desiccated-20°C in the dark, desiccated[2][3]

Key Applications and Experimental Protocols

Antibody and Protein Conjugation

The dicarboxylic acid groups of Sulfo-Cy7.5 can be activated using a two-step carbodiimide reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive Sulfo-NHS ester. This activated dye can then efficiently label primary amines on proteins and antibodies.

Protocol 3.1.1: Two-Step EDC/Sulfo-NHS Activation of this compound and Antibody Conjugation

This protocol outlines the activation of the dye and subsequent conjugation to an antibody.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Antibody/Protein in amine-free buffer (e.g., PBS, pH 7.4)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody by dialysis against PBS.

  • Activation of this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • In a separate tube, add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the this compound in Activation Buffer.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature in the dark.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the Conjugation Buffer.

    • Add the activated Sulfo-Cy7.5-Sulfo-NHS ester solution to the antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[6]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[6]

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the first colored fraction, which contains the antibody-dye conjugate.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~778 nm (A₇₇₈).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ x CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₇₇₈ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • Where:

      • CF₂₈₀ (Correction Factor for Sulfo-Cy7.5 at 280 nm) is approximately 0.09.[5]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (~222,000 M⁻¹cm⁻¹).[5]

    • An optimal DOL for antibodies is typically between 2 and 10.[7]

Troubleshooting Antibody Conjugation:

IssuePossible CauseSolutionReference(s)
Low Degree of Labeling (DOL) Inactive EDC or Sulfo-NHS.Use fresh reagents and prepare solutions immediately before use.[6]
Incorrect buffer pH.Ensure Activation Buffer is at pH 6.0 and Conjugation Buffer is at pH 8.3-8.5.[6]
Presence of competing amines in the protein solution.Purify the protein using dialysis or a desalting column before conjugation.[6]
Protein Precipitation High degree of labeling leading to aggregation.Reduce the molar ratio of dye to protein.[6]
Incompatible buffer conditions.Ensure the protein is soluble in the conjugation buffer.[6]

Diagram: Antibody Conjugation Workflow

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis Dye Sulfo-Cy7.5 Dicarboxylic Acid Reagents EDC + Sulfo-NHS in MES Buffer (pH 6.0) Dye->Reagents 15-30 min Room Temp ActivatedDye Activated Sulfo-Cy7.5 (Sulfo-NHS Ester) Reagents->ActivatedDye Antibody Antibody in PBS (pH 8.3-8.5) ActivatedDye->Antibody 2 hrs - Overnight Room Temp or 4°C Conjugate Antibody-Dye Conjugate Antibody->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification PurifiedConjugate Purified Conjugate Purification->PurifiedConjugate Analysis Spectrophotometry (DOL Calculation) PurifiedConjugate->Analysis

Caption: Workflow for the conjugation of this compound to an antibody.

Fluorescence Microscopy

Sulfo-Cy7.5 conjugated antibodies are excellent probes for immunofluorescence (IF) staining, particularly for multicolor imaging where spectral overlap with common visible fluorophores is a concern.

Protocol 3.2.1: Immunofluorescence Staining of Cultured Cells

This protocol provides a general guideline for using a Sulfo-Cy7.5 labeled antibody for IF staining of fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Sulfo-Cy7.5 conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash cells three times with PBS.

  • Fixation:

    • Incubate cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

  • Antibody Staining:

    • Dilute the Sulfo-Cy7.5 conjugated antibody in Blocking Buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.

    • Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • Wash cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy7.5 (Excitation: ~750-780 nm, Emission: ~790-850 nm).

Diagram: Immunofluorescence Staining Workflow

G Start Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Sulfo-Cy7.5 Secondary Antibody PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical workflow for indirect immunofluorescence staining.

In Vivo Imaging

The NIR properties of Sulfo-Cy7.5 make it highly suitable for non-invasive in vivo imaging in small animal models.

Protocol 3.3.1: In Vivo Imaging in a Mouse Model

This protocol provides a general framework for in vivo fluorescence imaging using a Sulfo-Cy7.5 labeled probe.

Materials:

  • Mouse model

  • Sulfo-Cy7.5 labeled imaging probe (e.g., antibody or nanoparticle)

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with NIR capabilities

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • If the mouse has dark fur, it is recommended to shave the area of interest to reduce light scattering.

    • For optimal results, feed the mice a chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence from the gut.[2]

  • Probe Administration:

    • Administer the Sulfo-Cy7.5 labeled probe via the desired route (e.g., intravenous injection). A typical dose for a labeled antibody is 1-2 nmol per mouse.[2]

    • The injection volume is typically 100-200 µL.[2]

  • Image Acquisition:

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.

    • Use appropriate excitation (~745 nm) and emission (~780 nm) filters for Cy7.5.[2]

  • Data Analysis:

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle) to quantify the fluorescence signal.

    • Calculate the target-to-background ratio to assess the specificity of the probe.

Diagram: In Vivo Imaging Experimental Design

G Animal Anesthetized Mouse Injection Probe Injection (e.g., Intravenous) Animal->Injection Imaging NIR Fluorescence Imaging System Injection->Imaging TimePoints Image Acquisition at Multiple Time Points Imaging->TimePoints Analysis Data Analysis (ROI, Target-to-Background) TimePoints->Analysis

Caption: A simplified workflow for an in vivo imaging experiment.

Drug Delivery Applications

This compound can be incorporated into drug delivery systems, such as polymeric nanoparticles or liposomes, to track their biodistribution and cellular uptake.

Protocol 3.4.1: Formulation of Sulfo-Cy7.5 Labeled PLGA Nanoparticles

This protocol describes the incorporation of an amine-modified Sulfo-Cy7.5 into carboxyl-terminated PLGA nanoparticles.

Materials:

  • PLGA-di-COOH (Poly(lactic-co-glycolic acid) with dicarboxylic acid end groups)[4][8]

  • Sulfo-Cy7.5 amine (or dicarboxylic acid activated and reacted with a diamine linker)

  • EDC and Sulfo-NHS

  • Organic solvent (e.g., acetone (B3395972) or ethyl acetate)

  • Surfactant solution (e.g., polyvinyl alcohol - PVA)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation):

    • Dissolve PLGA-di-COOH in an organic solvent.

    • Prepare an aqueous solution of a surfactant (e.g., PVA).

    • Add the organic phase to the aqueous phase and emulsify using sonication or homogenization.

    • Evaporate the organic solvent under reduced pressure to form nanoparticles.

    • Wash the nanoparticles by centrifugation and resuspend in water.

  • Activation of PLGA Carboxyl Groups:

    • Resuspend the PLGA-di-COOH nanoparticles in MES buffer (pH 6.0).

    • Add EDC and Sulfo-NHS to activate the surface carboxyl groups.

    • Incubate for 30 minutes at room temperature.

    • Wash the activated nanoparticles to remove excess EDC and Sulfo-NHS.

  • Conjugation of Sulfo-Cy7.5 Amine:

    • Resuspend the activated nanoparticles in PBS (pH 7.4).

    • Add Sulfo-Cy7.5 amine to the nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification of Labeled Nanoparticles:

    • Purify the fluorescently labeled nanoparticles from unreacted dye by repeated centrifugation and resuspension or by dialysis against water.

Diagram: Nanoparticle Labeling Process

G PLGA_NP PLGA-COOH Nanoparticle Activation EDC/Sulfo-NHS Activation PLGA_NP->Activation Activated_NP Activated PLGA-NHS Nanoparticle Activation->Activated_NP Dye Sulfo-Cy7.5 Amine Activated_NP->Dye Conjugation Labeled_NP Fluorescently Labeled Nanoparticle Dye->Labeled_NP Purification Purification (Dialysis/Centrifugation) Labeled_NP->Purification Final_Product Purified Labeled Nanoparticle Purification->Final_Product

Caption: General scheme for labeling carboxylated nanoparticles with an amine-containing dye.

Conclusion

This compound is a powerful and versatile near-infrared fluorescent probe with broad applications in modern biological research and drug development. Its excellent photophysical properties, water solubility, and bifunctional nature enable robust and sensitive detection in a variety of experimental settings, from high-resolution microscopy of cellular structures to non-invasive in vivo imaging of disease models. The detailed protocols provided in these application notes offer a starting point for researchers to effectively utilize this dye in their specific applications, with the understanding that optimization may be required for novel systems.

References

Application Notes and Protocols: Labeling Nucleic Acids with Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of nucleic acids with the near-infrared (NIR) fluorescent dye, Sulfo-Cy7.5 dicarboxylic acid. This document includes detailed protocols for the labeling of amine-modified DNA and RNA, purification of the resulting conjugates, and an overview of potential applications.

Introduction

Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye with an emission maximum around 808 nm, making it ideal for deep tissue imaging and other in vivo studies where minimal background autofluorescence is critical.[1][2] Its high photostability and excellent water solubility, conferred by its sulfonate groups, make it a robust tool for labeling biological macromolecules, including proteins and nucleic acids.[1][3] The dicarboxylic acid functionality of Sulfo-Cy7.5 allows for its covalent attachment to amine-modified nucleic acids through the formation of a stable amide bond, a reaction facilitated by carbodiimide (B86325) chemistry.[4][]

Properties of Sulfo-Cy7.5 Dye

The spectral and physical properties of Sulfo-Cy7.5 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~788 nm[1]
Emission Maximum (λem)~808 nm[1]
Stokes Shift~20 nm[1]
Molecular Weight1183.51 g/mol []
SolubilityGood in water, DMF, DMSO[]

Principle of Labeling

The labeling strategy involves a two-step carbodiimide-mediated reaction. First, the carboxylic acid groups on the Sulfo-Cy7.5 dye are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester. In the second step, this activated dye is reacted with a nucleic acid containing a primary amine group (amine-modified DNA or RNA), resulting in the formation of a stable amide bond. The inclusion of Sulfo-NHS enhances the efficiency of the coupling reaction and reduces the likelihood of side reactions.[6][7]

Experimental Workflow

The overall workflow for labeling nucleic acids with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application prep_na Amine-Modified Nucleic Acid coupling Coupling to Nucleic Acid prep_na->coupling prep_dye Sulfo-Cy7.5 Dicarboxylic Acid activation Activation of Dye (Carbodiimide Chemistry) prep_dye->activation prep_reagents EDC / Sulfo-NHS Activation Buffer prep_reagents->activation activation->coupling purification Removal of Unreacted Dye & Reagents coupling->purification analysis Quantification & Quality Control purification->analysis application Downstream Applications analysis->application

Figure 1: Experimental workflow for nucleic acid labeling.

Detailed Protocols

Materials and Reagents
  • Amine-modified DNA or RNA (e.g., 5'-amino-modifier C6)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297)

  • Purification columns (e.g., size-exclusion chromatography or HPLC)

Protocol 1: Labeling of Amine-Modified Oligonucleotides

This protocol is optimized for labeling 10-50 nmol of an amine-modified oligonucleotide.

1. Preparation of Reagents:

  • Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • EDC and Sulfo-NHS: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in Activation Buffer.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 10 mM this compound stock solution

    • 10 µL of 100 mM EDC solution

    • 10 µL of 100 mM Sulfo-NHS solution

  • Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light.

3. Coupling Reaction:

  • To the activated dye mixture, add the following:

    • 10 µL of 1 mM amine-modified oligonucleotide

    • 60 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Vortex the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching of Reaction (Optional):

  • Add 10 µL of 1.5 M Hydroxylamine (pH 8.5) to the reaction mixture.

  • Incubate for 15 minutes at room temperature.

Protocol 2: Purification of Labeled Oligonucleotides

Unreacted dye and coupling reagents must be removed to ensure accurate quantification and to prevent interference in downstream applications.

Method A: Ethanol Precipitation

  • To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Vortex and incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.

  • Repeat the wash step.

  • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Method B: Size-Exclusion Chromatography

For more efficient removal of unconjugated dye, size-exclusion chromatography (e.g., using a G-25 column) can be used according to the manufacturer's instructions.

Method C: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides and separating them from unlabeled strands.[8][9][10] A C18 column with a triethylammonium (B8662869) acetate (TEAA) and acetonitrile (B52724) gradient is commonly used.

Quantification of Labeled Nucleic Acids

The concentration and degree of labeling (DOL) of the purified conjugate can be determined spectrophotometrically.

  • Measure the absorbance of the labeled oligonucleotide solution at 260 nm (for the nucleic acid) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm).

  • Calculate the concentration of the nucleic acid using the following formula:

    Nucleic Acid Conc. (µM) = [A₂₆₀ - (A₇₈₈ x CF)] / ε₂₆₀

    • A₂₆₀ and A₇₈₈ are the absorbances at 260 nm and 788 nm, respectively.

    • ε₂₆₀ is the molar extinction coefficient of the nucleic acid at 260 nm.

    • CF is the correction factor for the dye's absorbance at 260 nm (typically around 0.05 for Cy dyes).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Conc. (µM) = A₇₈₈ / ε₇₈₈

    • ε₇₈₈ is the molar extinction coefficient of Sulfo-Cy7.5 at 788 nm (~222,000 L·mol⁻¹·cm⁻¹).[]

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Conc. / Nucleic Acid Conc.

Applications of Sulfo-Cy7.5 Labeled Nucleic Acids

Sulfo-Cy7.5 labeled nucleic acids are valuable tools for a variety of research and diagnostic applications.

  • In Vivo Imaging: The near-infrared emission of Sulfo-Cy7.5 allows for deep tissue imaging with high signal-to-noise ratios, making it suitable for tracking the biodistribution of therapeutic oligonucleotides or gene delivery vectors.[1][2]

  • Fluorescence Microscopy: Labeled probes can be used for fluorescence in situ hybridization (FISH) to visualize the localization of specific DNA or RNA sequences within cells and tissues.

  • Flow Cytometry: Sulfo-Cy7.5 labeled nucleic acids can be used as probes for the detection and quantification of specific cell populations based on their nucleic acid content.[1]

  • Molecular Probes: These labeled nucleic acids can be employed in various assays to study molecular interactions, such as protein-nucleic acid binding.

Logical Relationship of the Labeling Process

The following diagram illustrates the chemical logic behind the labeling reaction.

G dye Sulfo-Cy7.5 Dicarboxylic Acid (R-COOH) activated_ester Activated Sulfo-NHS Ester (R-CO-NHS) dye->activated_ester + EDC, Sulfo-NHS edc EDC sulfo_nhs Sulfo-NHS labeled_na Labeled Nucleic Acid (NA-NH-CO-R) activated_ester->labeled_na + NA-NH2 amine_na Amine-Modified Nucleic Acid (NA-NH2)

Figure 2: Chemical reaction logic for labeling.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive EDC/Sulfo-NHSUse freshly prepared solutions.
Suboptimal pH
Presence of primary amines in buffers
Degraded amine-modified nucleic acid
High Background Signal Incomplete removal of unreacted dyeOptimize the purification protocol (e.g., repeat precipitation, use HPLC).
Precipitation of Reagents Low solubility of dye in aqueous bufferEnsure the dye is fully dissolved in DMF or DMSO before adding to the reaction.

By following these detailed protocols and considering the provided troubleshooting tips, researchers can successfully label nucleic acids with this compound for a wide range of applications in molecular biology, diagnostics, and drug development.

References

Sulfo-Cy7.5 Dicarboxylic Acid: A Versatile Cross-linker for Biomolecule Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy7.5 dicarboxylic acid as a cross-linker for biomolecules. This compound is a water-soluble, near-infrared (NIR) fluorescent dye equipped with two carboxylic acid groups. This bifunctional nature allows for the covalent linkage of two biomolecules or the creation of more complex bioconjugates, making it a valuable tool in various research and drug development applications. Its fluorescence in the NIR spectrum (700-900 nm) is particularly advantageous for deep tissue penetration and reduced autofluorescence in in-vivo imaging.[1]

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference
Molecular Formula C₅₀H₅₃N₂K₃O₁₆S₄[]
Molecular Weight 1183.51 g/mol []
Appearance Dark green solid[]
Solubility Good in water, DMF, and DMSO[3][4]
Excitation Maximum (λ_max_) ~778 nm[3]
Emission Maximum (λ_em_) ~797 nm[3]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) ~0.21[4]
Storage Conditions Store at -20°C in the dark, desiccated.[3]

Chemical Cross-linking Mechanism

The carboxylic acid groups of this compound are activated using a two-step carbodiimide (B86325) reaction, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This process forms a semi-stable amine-reactive Sulfo-NHS ester, which then readily reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Sulfo_Cy7_5_COOH Sulfo-Cy7.5-(COOH)₂ Reactive_Intermediate O-acylisourea intermediate (unstable) Sulfo_Cy7_5_COOH->Reactive_Intermediate + EDC EDC EDC Sulfo_NHS Sulfo-NHS Sulfo_NHS_Ester Amine-reactive Sulfo-NHS Ester Reactive_Intermediate->Sulfo_NHS_Ester + Sulfo-NHS Conjugate Sulfo-Cy7.5-Biomolecule (Stable Amide Bond) Sulfo_NHS_Ester->Conjugate + Biomolecule-NH₂ Biomolecule_NH2 Biomolecule-NH₂

Carbodiimide cross-linking chemistry.

Application 1: Antibody Conjugation

This protocol outlines the covalent conjugation of this compound to an antibody, a common application for creating targeted fluorescent probes for immunoassays and in-vivo imaging.

Experimental Workflow

G Start Start Antibody_Prep Antibody Preparation Start->Antibody_Prep Activation Activation of Sulfo-Cy7.5 dicarboxylic acid Antibody_Prep->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (DOL) Purification->Characterization End End Characterization->End

Antibody conjugation workflow.
Detailed Protocol

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of this compound:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. Prepare these solutions immediately before use.

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the EDC and Sulfo-NHS solutions. A molar excess of EDC and Sulfo-NHS over the dye is recommended (e.g., 1.5-fold).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the prepared antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye and excess cross-linking reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization - Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

    • Calculate the DOL using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ x CF)] / ε_protein Dye Concentration (M) = A₇₇₈ / ε_dye DOL = Dye Concentration / Protein Concentration

      Where:

      • A₂₈₀ and A₇₇₈ are the absorbances at the respective wavelengths.

      • CF is the correction factor (A₂₈₀ of the dye / A₇₇₈ of the dye). For Sulfo-Cy7.5, this is approximately 0.09.

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).[4]

Recommended Molar Ratios for Antibody Labeling
ComponentMolar Ratio (to Antibody)Notes
This compound 10:1 to 20:1Optimization may be required depending on the antibody and desired DOL.
EDC 15:1 to 30:1Should be in molar excess to the dye.
Sulfo-NHS 15:1 to 30:1Should be in molar excess to the dye.

Application 2: In-Vivo Imaging

Sulfo-Cy7.5 conjugated biomolecules are well-suited for non-invasive in-vivo imaging in small animal models due to their NIR fluorescence.

General Protocol for In-Vivo Imaging with Labeled Antibodies

Materials:

  • Sulfo-Cy7.5 labeled antibody

  • Animal model (e.g., tumor-bearing mouse)

  • In-vivo imaging system with appropriate laser and emission filters for Cy7.5

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Injection: Inject the Sulfo-Cy7.5 labeled antibody intravenously (e.g., via tail vein). The optimal dose will need to be determined empirically but typically ranges from 1 to 10 nmol per mouse.

  • Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor targeting of the labeled antibody.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs to determine the tumor-to-background ratio.

  • Ex-Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise organs of interest for ex-vivo imaging to confirm the biodistribution of the fluorescent probe.

A study by G. Gstraunthaler et al. demonstrated the use of a Sulfo-Cy7 labeled conjugate for in-vivo imaging, showing specific accumulation in the target tissue with favorable biodistribution and clearance profiles.[5]

Application 3: Flow Cytometry

Antibodies labeled with Sulfo-Cy7.5 can be used for the identification and sorting of specific cell populations by flow cytometry.

General Protocol for Cell Staining

Materials:

  • Single-cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Sulfo-Cy7.5 labeled primary antibody

  • Flow cytometer with a laser and filter set appropriate for Cy7.5 (e.g., 633 nm or 640 nm laser and a 780/60 nm bandpass filter)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes.

  • Antibody Staining: Add the Sulfo-Cy7.5 conjugated antibody at a pre-determined optimal concentration and incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with cold staining buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer.

Troubleshooting Common Issues in Bioconjugation

IssuePossible Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) - Inactive EDC or Sulfo-NHS due to hydrolysis.- Incorrect buffer pH.- Insufficient molar ratio of dye/cross-linkers.- Use fresh, high-quality EDC and Sulfo-NHS.- Ensure activation is performed at pH 6.0 and conjugation at pH 7.2-7.5.- Increase the molar excess of dye and cross-linkers.
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein aggregation at the working concentration or pH.- Keep the final DMSO concentration below 10%.- Perform a buffer exchange to a more suitable buffer for the protein.
High Background Fluorescence - Incomplete removal of unconjugated dye.- Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.
Loss of Protein Activity - Over-labeling of the protein, potentially modifying critical residues.- Reduce the dye-to-protein molar ratio during conjugation.- Perform a functional assay to assess the activity of the labeled protein.

References

Purification of Sulfo-Cy7.5 Dicarboxylic Acid Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye commonly utilized for labeling biomolecules such as proteins, peptides, antibodies, and oligonucleotides. Its two carboxylic acid functional groups allow for covalent conjugation to primary amines on target molecules through the formation of stable amide bonds, typically via carbodiimide-mediated activation. The purification of the resulting Sulfo-Cy7.5 conjugates is a critical step to remove unconjugated dye, excess coupling reagents, and other reaction byproducts, ensuring the quality and reliability of downstream applications. This document provides detailed application notes and protocols for the purification of this compound conjugates using common laboratory techniques.

Characterization of this compound

Proper purification and characterization of Sulfo-Cy7.5 conjugates rely on understanding the properties of the dye itself.

PropertyValueReference
Molecular Weight~1183.51 g/mol [1]
Excitation Maximum (λex)~778 nm[2]
Emission Maximum (λem)~797 nm[2]
Molar Extinction Coefficient (ε) at λex~222,000 M⁻¹cm⁻¹[2]
SolubilityWater, DMF, DMSO[2]

Purification Strategies Overview

The choice of purification method depends on the properties of the conjugated biomolecule (e.g., size, stability) and the scale of the purification. The most common methods for purifying this compound conjugates are Size-Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Solid-Phase Extraction (SPE).

A general workflow for the preparation and purification of Sulfo-Cy7.5 conjugates is outlined below.

Purification Workflow cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis A Activate Sulfo-Cy7.5 dicarboxylic acid (e.g., with EDC/NHS) B React with biomolecule (e.g., protein, peptide) A->B C Crude Conjugate Mixture B->C D Size-Exclusion Chromatography (SEC) C->D E Reverse-Phase HPLC (RP-HPLC) C->E F Solid-Phase Extraction (SPE) C->F G Purified Conjugate D->G E->G F->G H UV-Vis Spectroscopy (DOL Calculation) G->H I Mass Spectrometry G->I J SDS-PAGE / HPLC (Purity Assessment) G->J

Figure 1: General workflow for conjugation, purification, and analysis of this compound conjugates.

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. This method is ideal for separating large biomolecule conjugates (e.g., antibodies, large proteins) from smaller, unconjugated dye molecules.

Materials:

  • Sephadex G-25 column (or other appropriate size-exclusion resin)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Centrifuge (for spin columns) or chromatography system

  • Collection tubes

Procedure:

  • Column Preparation:

    • Equilibrate the Sephadex G-25 column by passing 3-5 column volumes of PBS through the resin. This can be done by gravity flow or centrifugation according to the manufacturer's instructions.

  • Sample Loading:

    • Carefully load the crude conjugation reaction mixture onto the top of the equilibrated column.

  • Elution:

    • For gravity flow columns, allow the sample to enter the resin bed completely, then add PBS to the top of the column and begin collecting fractions.

    • For spin columns, after loading the sample, place the column in a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes) to elute the conjugate.[3]

  • Fraction Collection and Analysis:

    • The purified conjugate will elute first in the void volume (typically appearing as a colored band), while the smaller, unconjugated dye molecules will be retained by the resin and elute later.

    • Collect the colored fractions containing the purified conjugate.

    • Analyze the collected fractions by UV-Vis spectroscopy to confirm the presence of both the biomolecule (absorbance at 280 nm) and the Sulfo-Cy7.5 dye (absorbance at ~778 nm).

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for purifying peptide and small molecule conjugates, and for analytical assessment of purity.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample filtration device (0.22 µm or 0.45 µm filter)

Procedure:

  • Sample Preparation:

    • Before injection, filter the crude conjugation reaction mixture through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]

  • Chromatographic Conditions:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient for peptide conjugates might be from 5% to 65% Mobile Phase B over 30-60 minutes.[5] The exact gradient should be optimized for the specific conjugate.

    • Monitor the elution profile at 220 nm (for peptide bonds), 280 nm (for aromatic amino acids in proteins), and ~778 nm (for Sulfo-Cy7.5).

  • Fraction Collection and Analysis:

    • The unconjugated biomolecule, the Sulfo-Cy7.5 conjugate, and the free dye will elute at different retention times based on their hydrophobicity. Typically, the conjugate will be more hydrophobic and have a longer retention time than the unlabeled biomolecule.

    • Collect the fractions corresponding to the desired conjugate peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate.

RP_HPLC_Separation xaxis Retention Time yaxis Absorbance origin origin x_end x_end origin->x_end y_end y_end origin->y_end peak1 Unconjugated Biomolecule peak2 Sulfo-Cy7.5 Conjugate peak3 Free Sulfo-Cy7.5 Dye p1_start->p1_top p1_top->p1_end p2_start->p2_top p2_top->p2_end p3_start->p3_top p3_top->p3_end

References

Determining the Degree of Labeling for Sulfo-Cy7.5 Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to biomolecules, such as antibodies and proteins, is a cornerstone of modern biological research and drug development. Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye, offers deep tissue penetration and minimal autofluorescence, making it an ideal candidate for in vivo imaging and other sensitive applications.[1] Accurate determination of the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, is a critical quality control step.[1][2] The DOL significantly influences the conjugate's brightness, stability, and biological activity.[1] Under-labeling can lead to weak signals, while over-labeling may cause fluorescence quenching and potentially alter the function of the biomolecule.[3][4] This document provides a comprehensive guide and a detailed protocol for the accurate determination of the DOL for Sulfo-Cy7.5 conjugates.

Principle of DOL Determination

The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two specific wavelengths:

  • 280 nm: The wavelength at which most proteins absorb light, primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine.[3]

  • ~778 nm: The maximum absorbance wavelength (λmax) of the Sulfo-Cy7.5 dye.[5][6][7]

The Beer-Lambert law (A = εcl) is used to calculate the concentrations of the protein and the dye.[3] A critical aspect of this calculation is the use of a correction factor to account for the absorbance of the Sulfo-Cy7.5 dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[3][4][8][9]

Key Parameters for DOL Calculation

Accurate DOL determination relies on precise values for the molar extinction coefficients of the protein and the dye, as well as a specific correction factor.

ParameterSymbolValueReference
Molar Extinction Coefficient of Sulfo-Cy7.5ε_dye_222,000 M⁻¹cm⁻¹ at ~778 nm[5][6][7][10][11]
Molar Extinction Coefficient of Protein (e.g., IgG)ε_prot_~210,000 M⁻¹cm⁻¹ at 280 nm[3][4]
Correction Factor for Sulfo-Cy7.5 at 280 nmCF₂₈₀0.09[5][7][10]

Note: The molar extinction coefficient of the protein can vary. It is recommended to use the specific value for the protein being conjugated if available.

Experimental Protocol

This protocol outlines the steps for determining the DOL of a Sulfo-Cy7.5 conjugate after the labeling reaction and purification.

1. Materials and Reagents:

  • Purified Sulfo-Cy7.5 conjugate solution (e.g., in PBS)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Sample Preparation and Measurement:

  • Purification of the Conjugate: It is essential to remove all non-conjugated Sulfo-Cy7.5 dye from the conjugate solution. This can be achieved by methods such as gel filtration (e.g., Sephadex G-25) or extensive dialysis.[2][4][8]

  • Dilution of the Conjugate: Dilute the purified conjugate solution with PBS to a concentration where the absorbance at 280 nm and ~778 nm falls within the linear range of the spectrophotometer (typically below 2.0).[4][8] Record the dilution factor.

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer with PBS.

    • Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance of the diluted conjugate solution at the λmax of Sulfo-Cy7.5, which is approximately 778 nm (A_max_).

3. Calculation of the Degree of Labeling:

The DOL is calculated using the following formulas:

  • Calculate the molar concentration of the Sulfo-Cy7.5 dye:

    Concentration of Dye (M) = A_max / (ε_dye * path length)

  • Calculate the corrected absorbance of the protein at 280 nm:

    Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

  • Calculate the molar concentration of the protein:

    Concentration of Protein (M) = Corrected A₂₈₀ / (ε_prot * path length)

  • Calculate the Degree of Labeling (DOL):

    DOL = Concentration of Dye (M) / Concentration of Protein (M)

Example Calculation:

Assume the following measurements for a diluted Sulfo-Cy7.5-IgG conjugate (dilution factor = 10):

  • A_max_ (at 778 nm) = 0.85

  • A₂₈₀ = 1.20

  • Path length = 1 cm

Calculations:

  • Concentration of Dye (M) = 0.85 / (222,000 M⁻¹cm⁻¹ * 1 cm) = 3.83 x 10⁻⁶ M

  • Corrected A₂₈₀ = 1.20 - (0.85 * 0.09) = 1.20 - 0.0765 = 1.1235

  • Concentration of Protein (M) = 1.1235 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 5.35 x 10⁻⁶ M

  • DOL = (3.83 x 10⁻⁶ M) / (5.35 x 10⁻⁶ M) ≈ 0.72

The DOL of the Sulfo-Cy7.5-IgG conjugate is approximately 0.72.

Visualizing the Workflow and Calculation Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the parameters in the DOL calculation.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis labeling Protein Labeling with Sulfo-Cy7.5 NHS Ester purification Purification of Conjugate (e.g., Gel Filtration) labeling->purification dilution Dilute Purified Conjugate purification->dilution measurement Spectrophotometric Measurement (A280 & Amax) dilution->measurement calculation DOL Calculation measurement->calculation result Final DOL Value calculation->result

Caption: Experimental workflow for determining the Degree of Labeling.

dol_calculation_logic cluster_inputs Measured & Known Values cluster_calculations Calculations cluster_output Final Result Amax Amax (at ~778 nm) dye_conc [Dye] = Amax / ε_dye Amax->dye_conc corrected_A280 Corrected A280 = A280 - (Amax * CF280) Amax->corrected_A280 A280 A280 A280->corrected_A280 E_dye ε_dye (222,000 M⁻¹cm⁻¹) E_dye->dye_conc E_prot ε_prot (e.g., 210,000 M⁻¹cm⁻¹) prot_conc [Protein] = Corrected A280 / ε_prot E_prot->prot_conc CF CF280 (0.09) CF->corrected_A280 DOL DOL = [Dye] / [Protein] dye_conc->DOL corrected_A280->prot_conc prot_conc->DOL

Caption: Logical flow of the Degree of Labeling (DOL) calculation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DOL - Insufficient amount of dye used in the labeling reaction. - Inactive (hydrolyzed) Sulfo-Cy7.5 NHS ester. - Presence of primary amines (e.g., Tris) in the protein buffer.- Increase the molar ratio of dye to protein in the labeling reaction. - Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use. - Ensure the protein is in an amine-free buffer (e.g., PBS) at the appropriate pH (typically 8.0-9.0) for labeling.
High DOL - Excessive amount of dye used in the labeling reaction.- Decrease the molar ratio of dye to protein.
Inaccurate DOL - Presence of unbound dye in the purified conjugate. - Inaccurate molar extinction coefficient for the protein.- Ensure thorough purification of the conjugate. - Use the correct molar extinction coefficient for the specific protein being used.

Conclusion

Accurate determination of the degree of labeling is paramount for the successful application of Sulfo-Cy7.5 conjugates in research and development.[3] The spectrophotometric method described provides a reliable and accessible means to calculate the DOL.[1] By adhering to the detailed protocol and utilizing the correct parameters, researchers can ensure the quality and reproducibility of their fluorescently labeled biomolecules, leading to more robust and meaningful experimental outcomes. For most antibodies, an optimal DOL is typically between 2 and 10.[4][10]

References

Application Notes and Protocols for Sulfo-Cy7.5 Dicarboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry applications.[1] Its emission in the NIR spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[2] The presence of two carboxylic acid groups allows for covalent conjugation to primary amines on biomolecules, such as antibodies, through carbodiimide (B86325) chemistry.[3][4][] The sulfonate groups enhance the dye's water solubility, making it ideal for use in aqueous buffers common in biological assays.[6] These properties make Sulfo-Cy7.5 a valuable tool for multicolor flow cytometry, enabling the detection of cell surface and intracellular antigens with high sensitivity.[3][6]

Quantitative Data Summary

The spectral properties of this compound are summarized in the table below. These values are crucial for the proper setup of flow cytometry instruments and for understanding the dye's performance characteristics.

ParameterValueReference
Excitation Maximum (λex) ~778 - 788 nm[6][7]
Emission Maximum (λem) ~797 - 808 nm[6][7]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[][7]
Fluorescence Quantum Yield (Φ) ~0.21[7][8]
Molecular Weight ~1183.51 g/mol [4][]
Formula C₅₀H₅₃K₃N₂O₁₆S₄[4]
Solubility Good in water, DMF, and DMSO[]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent labeling of an antibody with this compound using a two-step carbodiimide reaction. This method activates the carboxylic acid groups on the dye to react with primary amines on the antibody.[9][10]

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or water for dissolving the dye

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation:

    • Dissolve this compound in high-purity anhydrous DMSO or water to a concentration of 10 mg/mL immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and Sulfo-NHS in the Activation Buffer. A molar ratio of 1:2:4 (Dye:EDC:Sulfo-NHS) is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer.

    • Add the activated Sulfo-Cy7.5 dye solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted dye.

  • Purification of the Labeled Antibody:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its color and by measuring absorbance at 280 nm (protein) and ~778 nm (dye).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~778 nm.

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a protein stabilizer like BSA and a preservative like sodium azide.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Storage A Prepare Antibody (amine-free buffer) E Adjust Antibody pH to 8.3-8.5 A->E B Prepare Sulfo-Cy7.5 Dicarboxylic Acid Solution C Combine Dye, EDC, and Sulfo-NHS in Activation Buffer B->C D Incubate 15-30 min at RT C->D Formation of Sulfo-NHS ester F Add Activated Dye to Antibody D->F E->F G Incubate 2h at RT or overnight at 4°C F->G H Quench Reaction G->H I Purify on Desalting Column H->I J Characterize and Store I->J G A Prepare Single-Cell Suspension B Fc Receptor Blocking (10-15 min at RT) A->B C Add Sulfo-Cy7.5 Conjugated Antibody B->C D Incubate 30 min at 2-8°C in the dark C->D E Wash with Staining Buffer (2x) D->E F Resuspend in Staining Buffer E->F G Analyze on Flow Cytometer F->G G cluster_population Total Lymphocytes cluster_tcells T-Cells cluster_subsets T-Cell Subsets A Lymphocyte Population B CD3+ Cells A->B  Anti-CD3 C CD4+ T-Helper Cells B->C  Anti-CD4-Sulfo-Cy7.5 D CD8+ Cytotoxic T-Cells B->D  Anti-CD8 G A Ligand B Receptor A->B Binding C Kinase 1 B->C Activation D Kinase 2 (Phosphorylated) C->D Phosphorylation E Transcription Factor (Phosphorylated) D->E Phosphorylation F Gene Expression E->F Nuclear Translocation

References

Troubleshooting & Optimization

troubleshooting low fluorescence with Sulfo-Cy7.5 dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low fluorescence when using Sulfo-Cy7.5 dicarboxylic acid in their experiments.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal when using this compound can arise from various factors, from suboptimal conjugation chemistry to improper handling and storage of the dye. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity.

Key Areas for Troubleshooting:

  • Conjugation Efficiency: The covalent attachment of this compound to your biomolecule is a critical first step.

  • Dye Integrity and Handling: The stability and handling of the dye can significantly impact its fluorescent properties.

  • Experimental Conditions: The local environment of the dye-conjugate during your experiment can influence fluorescence output.

  • Instrumentation and Imaging Parameters: Correct instrument settings are crucial for detecting near-infrared fluorescence.

Frequently Asked Questions (FAQs)

Section 1: Conjugation and Labeling

Q1: I am seeing very low or no labeling of my protein with this compound. What could be the issue?

A1: Low conjugation efficiency is a common problem and can be attributed to several factors related to the EDC/Sulfo-NHS coupling chemistry. Here are the primary aspects to investigate:

  • Suboptimal pH: The two-step conjugation process has different optimal pH requirements. The activation of the carboxylic acid groups on the dye with EDC and Sulfo-NHS is most efficient at a slightly acidic pH (e.g., pH 6.0).[1] The subsequent reaction of the activated dye with primary amines on your protein is most efficient at a slightly alkaline pH (7.2-8.5).[1]

  • Inappropriate Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the reaction.[1] For the activation step, MES buffer is a good choice. For the conjugation step, a phosphate-based buffer like PBS is recommended.[2]

  • Inactive Reagents: EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[1] Always use freshly prepared EDC and Sulfo-NHS solutions. Allow the reagents to come to room temperature before opening to prevent condensation.

  • Insufficient Molar Excess of Reagents: Ensure you are using an adequate molar excess of the dye and coupling reagents over your protein. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is often recommended, but this may need to be optimized.[1]

Q2: Can I perform the conjugation as a one-step reaction?

A2: While a one-step reaction is possible, a two-step process is generally preferred. The two-step method, where the dye is activated first before adding the protein, can help minimize protein polymerization, which can be a side reaction in one-step EDC reactions.[1]

Q3: How can I confirm that my protein is successfully labeled?

A3: You can confirm labeling by measuring the absorbance spectrum of your purified conjugate. You should see two peaks: one for your protein (around 280 nm) and one for the Sulfo-Cy7.5 dye (around 778-788 nm).[1][3] The ratio of these absorbances can be used to calculate the degree of labeling (DOL).

Section 2: Dye Properties and Handling

Q4: My Sulfo-Cy7.5 conjugate has a good degree of labeling, but the fluorescence is still low. Why?

A4: Even with successful conjugation, low fluorescence can occur due to:

  • Aggregation: Cyanine (B1664457) dyes, including Sulfo-Cy7.5, have a tendency to form non-fluorescent aggregates, especially at high concentrations or in certain buffers.[4] The sulfonate groups on Sulfo-Cy7.5 enhance water solubility and reduce aggregation, but it can still occur.[3] Ensure your conjugate is fully solubilized and consider working at lower concentrations.

  • Photobleaching: Although Sulfo-Cy7.5 is relatively photostable, prolonged exposure to intense excitation light can lead to photobleaching.[3] Minimize light exposure during handling, storage, and imaging.

  • Environmental Effects: The fluorescence quantum yield of cyanine dyes can be sensitive to the local environment.[5] Factors such as solvent polarity and the specific location of the dye on the protein can influence its fluorescence.[6] Conjugation to a protein can sometimes lead to quenching if the dye is in proximity to certain amino acid residues.[7]

  • pH Insensitivity of Fluorescence: The fluorescence intensity of sulfonated cyanine dyes like Sulfo-Cy7.5 is generally stable over a wide pH range.[8][9]

Q5: How should I store this compound and its conjugates?

A5: Store the lyophilized dye at -20°C in the dark and desiccated.[][11] Stock solutions of the dye in anhydrous DMSO or DMF should also be stored at -20°C and protected from light.[1] Protein conjugates are typically stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, often with a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.

Section 3: Data Acquisition and Analysis

Q6: What are the optimal excitation and emission settings for Sulfo-Cy7.5?

A6: The optimal excitation maximum is around 778-788 nm, and the emission maximum is around 797-808 nm.[1][3] Be sure to use appropriate filters and laser lines for your imaging system to maximize signal collection and minimize background.

Q7: I see a high background signal in my images. How can I reduce it?

A7: High background can be due to several factors:

  • Unbound Dye: Ensure that all unconjugated dye has been removed from your labeled protein through purification methods like dialysis or size-exclusion chromatography.[1]

  • Autofluorescence: While minimal in the near-infrared spectrum, some biological tissues or materials can exhibit autofluorescence.[3] Acquire an image of an unlabeled control sample to assess the level of autofluorescence.

  • Non-specific Binding: Your dye-protein conjugate may be binding non-specifically to other components in your sample. Use appropriate blocking agents to minimize this.

Quantitative Data Summary

The photophysical properties of Sulfo-Cy7.5 can vary slightly depending on the specific derivative and the local environment. The following table summarizes typical values for Sulfo-Cy7.5 derivatives.

PropertyValueReference(s)
Excitation Maximum (λex) ~778 - 788 nm[1][3]
Emission Maximum (λem) ~797 - 808 nm[1][3]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[1][12]
Fluorescence Quantum Yield (Φ) ~0.21 (for NHS ester)[1]
Stokes Shift ~20 nm[3]

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid groups on the dye followed by conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

Step 1: Activation of this compound

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in chilled Activation Buffer.

  • In a microcentrifuge tube protected from light, combine the Sulfo-Cy7.5 stock solution with Activation Buffer.

  • Add the EDC and Sulfo-NHS stock solutions to the dye solution. A molar excess of EDC and Sulfo-NHS over the dye is recommended.

  • Incubate the reaction for 15-30 minutes at room temperature in the dark.

Step 2: Conjugation to the Protein

  • Ensure your protein is in the Conjugation Buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Add the activated Sulfo-Cy7.5 solution from Step 1 to the protein solution. A 10:1 to 20:1 molar ratio of dye to protein is a good starting point.[1]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[1]

Step 3: Quenching and Purification

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the conjugate to remove unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein.

Visualizations

Troubleshooting_Low_Fluorescence Troubleshooting Logic for Low Fluorescence with Sulfo-Cy7.5 Start Low Fluorescence Signal Check_Conjugation Was Conjugation Successful? (Check Absorbance Spectrum) Start->Check_Conjugation Troubleshoot_Conjugation Troubleshoot Conjugation Protocol Check_Conjugation->Troubleshoot_Conjugation No Check_Dye_Integrity Is Dye Handled and Stored Correctly? Check_Conjugation->Check_Dye_Integrity Yes Troubleshoot_Conjugation->Start Re-run Experiment Review_Handling Review Dye Handling & Storage - Protect from light - Use fresh reagents - Store at -20°C, desiccated Check_Dye_Integrity->Review_Handling No Check_Experimental_Conditions Are Experimental Conditions Optimal? Check_Dye_Integrity->Check_Experimental_Conditions Yes Review_Handling->Start Re-run Experiment Optimize_Experiment Optimize Experimental Conditions - Check for aggregation - Minimize photobleaching - Consider environmental effects Check_Experimental_Conditions->Optimize_Experiment No Check_Instrumentation Are Instrument Settings Correct? Check_Experimental_Conditions->Check_Instrumentation Yes Optimize_Experiment->Start Re-run Experiment Adjust_Settings Adjust Instrument Settings - Correct Ex/Em wavelengths - Optimize exposure time/gain - Check filter sets Check_Instrumentation->Adjust_Settings No Success Fluorescence Signal Improved Check_Instrumentation->Success Yes Adjust_Settings->Start Re-image Sample

Caption: Troubleshooting logic for low fluorescence with Sulfo-Cy7.5.

EDC_NHS_Conjugation_Workflow Experimental Workflow for this compound Conjugation cluster_step1 Step 1: Dye Activation (pH 6.0) cluster_step2 Step 2: Conjugation (pH 7.2-8.5) cluster_step3 Step 3: Quenching and Purification Dye_Prep Prepare Sulfo-Cy7.5 Dicarboxylic Acid Solution Activation Mix Dye, EDC, Sulfo-NHS Incubate 15-30 min Dye_Prep->Activation Reagent_Prep Prepare Fresh EDC and Sulfo-NHS Solutions Reagent_Prep->Activation Conjugation Add Activated Dye to Protein Incubate 2h to Overnight Activation->Conjugation Protein_Prep Prepare Protein in Amine-Free Buffer Protein_Prep->Conjugation Quench Add Quenching Buffer (e.g., Tris-HCl) Conjugation->Quench Purification Purify Conjugate (e.g., Desalting Column) Quench->Purification Analysis Analyze Conjugate (Absorbance, Fluorescence) Purification->Analysis

Caption: Workflow for this compound conjugation.

References

reducing non-specific binding of Sulfo-Cy7.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Sulfo-Cy7.5 conjugates?

A1: Non-specific binding of Sulfo-Cy7.5 conjugates can stem from several factors. A primary cause is the inherent hydrophobicity of the cyanine (B1664457) dye structure, which can lead to interactions with hydrophobic surfaces on proteins and cell membranes.[1][2] Additionally, a high dye-to-protein ratio can lead to the formation of dye aggregates, which are prone to non-specific binding.[3] Other contributing factors include electrostatic interactions and inadequate blocking of non-specific sites in your experimental system.[4][5]

Q2: How does the dye-to-protein ratio affect non-specific binding?

A2: The dye-to-protein ratio, or degree of substitution (DOS), is a critical factor.[3] While a higher DOS can increase the signal, it can also enhance non-specific binding due to increased hydrophobicity and the potential for dye aggregation.[3][6] Over-labeling can also lead to fluorescence self-quenching, reducing the signal-to-noise ratio.[3][6] It is crucial to optimize the DOS to balance signal intensity with minimal background.

Q3: Can the choice of blocking buffer influence non-specific binding?

A3: Absolutely. The choice of blocking buffer is critical for minimizing non-specific binding.[7][8] Different blocking agents work better for different applications and antibody-antigen pairs.[7] Commonly used blocking agents include Bovine Serum Albumin (BSA), casein (often in the form of non-fat milk), and specialized commercial blocking buffers.[7][9][10] For phospho-protein detection, it is advisable to use TBS-based buffers as phosphate (B84403) in PBS can interfere with antibody binding.[9]

Q4: Why am I observing high background in my in vivo imaging experiments?

A4: High background in in vivo imaging can be caused by several factors. In addition to the non-specific binding of the conjugate, tissue autofluorescence, particularly from collagen and elastin, can contribute to background signal.[5] The diet of preclinical animal models can also be a source of autofluorescence, especially from chlorophyll (B73375) in standard chow.[5] Furthermore, unbound fluorophore that has not been cleared from circulation can lead to a diffuse background.[5]

Troubleshooting Guides

High Background in Immunoassays (e.g., Western Blot, ELISA)

If you are experiencing high background in your immunoassay, follow this troubleshooting guide.

Potential Cause & Solution

Potential Cause Diagnostic Check Recommended Solution
Inadequate Blocking High background across the entire membrane/plate.Increase blocking incubation time or try a different blocking agent (e.g., BSA, casein, commercial buffer).[7][11]
Antibody Concentration Too High Both specific signal and background are very intense.Perform a titration of your Sulfo-Cy7.5 conjugate to find the optimal concentration that provides a strong signal with low background.[11][12]
Insufficient Washing Diffuse background signal that may be uneven.Increase the number and duration of wash steps to more effectively remove unbound conjugate.[11] Adding a detergent like Tween-20 to the wash buffer can also help.[5]
Dye Aggregation Speckled or punctate background.Ensure the conjugate is properly dissolved and consider optimizing the dye-to-protein ratio during conjugation.[3]
Cross-Reactivity of Secondary Antibody Non-specific bands are present.Use a highly cross-adsorbed secondary antibody. Run a secondary antibody-only control to verify non-specific binding.[11][12]

Workflow for Troubleshooting High Background

Caption: A step-by-step workflow for troubleshooting high background signals.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer for Western Blots

This protocol is designed to help you determine the optimal blocking buffer for your specific antibody and sample combination.[7][9]

Materials:

  • Your membrane with transferred protein

  • Tris-Buffered Saline (TBS) and Phosphate-Buffered Saline (PBS)

  • Tween 20

  • Blocking agents to test: Non-fat dry milk, Bovine Serum Albumin (BSA), Casein, commercial blocking buffer

  • Primary antibody

  • Sulfo-Cy7.5 conjugated secondary antibody

  • Incubation boxes

Procedure:

  • Membrane Preparation: After protein transfer, cut the membrane into strips, ensuring each strip has identical lanes of your protein of interest.

  • Blocking:

    • Prepare different blocking buffers (e.g., 5% non-fat milk in TBST, 5% BSA in PBST, 1% Casein in TBST, and a commercial blocking buffer).

    • Place each membrane strip in a separate incubation box and add one of the prepared blocking buffers.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute your primary antibody in each of the corresponding blocking buffers.

    • Incubate the membrane strips with the primary antibody solution overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Wash each membrane strip three times for 5-10 minutes each with the corresponding buffer (TBST or PBST).[11]

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy7.5 conjugate in each of the corresponding blocking buffers.

    • Incubate the membrane strips for 1 hour at room temperature in the dark.

  • Final Washes:

    • Repeat the washing step as in step 4.

  • Imaging:

    • Image the membrane strips on a near-infrared imaging system.

  • Analysis:

    • Compare the signal-to-background ratio for each blocking condition to determine the optimal buffer for your experiment.

Protocol 2: Determination of Dye-to-Protein Ratio (DOS)

This protocol allows you to calculate the average number of Sulfo-Cy7.5 molecules conjugated to each protein molecule.[3][6]

Materials:

  • Purified Sulfo-Cy7.5 conjugate

  • Spectrophotometer

  • PBS (or the buffer your conjugate is in)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and ~750 nm (Amax for Sulfo-Cy7.5).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • A280: Absorbance at 280 nm

      • Amax: Absorbance at ~750 nm

      • CF: Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7.5 dyes).

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye: Molar extinction coefficient of Sulfo-Cy7.5 at ~750 nm (typically around 250,000 M⁻¹cm⁻¹).

  • Calculate DOS:

    • DOS = Dye Concentration / Protein Concentration

Signaling Pathway of Non-Specific Binding

G conjugate Sulfo-Cy7.5 Conjugate hydrophobicity Hydrophobic Interactions conjugate->hydrophobicity aggregation Dye Aggregation conjugate->aggregation charge Electrostatic Interactions conjugate->charge target Specific Target conjugate->target Specific Binding non_specific_sites Non-Specific Sites (e.g., Albumin, Lipids) hydrophobicity->non_specific_sites aggregation->non_specific_sites charge->non_specific_sites signal Desired Signal target->signal background High Background non_specific_sites->background

Caption: Factors contributing to specific and non-specific binding of conjugates.

References

Sulfo-Cy7.5 dicarboxylic acid photostability and bleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the photostability and potential bleaching issues associated with Sulfo-Cy7.5 dicarboxylic acid. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your fluorescence-based experiments and ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This occurs when the dye molecule is exposed to excitation light, particularly in the presence of oxygen. While Sulfo-Cy7.5 is a near-infrared (NIR) dye generally considered to have high photostability, all fluorophores are susceptible to photobleaching to some extent. For sensitive applications requiring long or intense light exposure, such as single-molecule studies or time-lapse imaging, photobleaching can lead to a gradual decrease in fluorescence signal, compromising data quality and quantitative accuracy.

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: Several factors can accelerate the photobleaching of cyanine (B1664457) dyes like Sulfo-Cy7.5:

  • High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, more opportunities for photochemical damage.

  • Prolonged Exposure Time: The longer the dye is exposed to excitation light, the more likely it is to photobleach.

  • Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching. When the excited fluorophore transitions to a long-lived triplet state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the dye.

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the dye's immediate environment can influence its photostability. For instance, acidic environments can sometimes decrease the photostability of cyanine dyes.

Q3: How does the photostability of Sulfo-Cy7.5 compare to other near-infrared (NIR) dyes?

Q4: What are antifade reagents and how do they work to protect Sulfo-Cy7.5?

A4: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They work through several mechanisms, primarily by scavenging for reactive oxygen species (ROS) that would otherwise damage the fluorophore. Common antifade reagents include:

  • n-Propyl gallate (NPG): A widely used antioxidant that is effective in glycerol-based mounting media.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective antioxidant.

  • Oxygen Scavenger Systems: These are enzymatic systems, such as glucose oxidase and catalase (GLOX), that actively remove dissolved oxygen from the imaging buffer, thereby preventing the formation of ROS.

Q5: Can the choice of mounting medium affect the photostability of Sulfo-Cy7.5?

A5: Yes, the mounting medium plays a crucial role in fluorophore photostability. A good mounting medium should not only have a refractive index that matches the immersion oil of the microscope objective to ensure optimal image quality but should also contain antifade reagents to protect the dye from photobleaching. Glycerol-based mounting media are common and can be supplemented with various antifade agents. It's important to note that some antifade reagents, like p-Phenylenediamine (PPD), can react with and damage cyanine dyes and should be avoided.[3]

Troubleshooting Guide

This section provides step-by-step solutions to common problems encountered with this compound photobleaching.

Problem 1: Rapid loss of fluorescence signal during image acquisition.

  • Possible Cause: Excessive excitation light intensity or prolonged exposure.

  • Solution:

    • Reduce Laser Power/Illumination Intensity: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio. This can be achieved by using neutral density (ND) filters or adjusting the laser power settings on your microscope.

    • Minimize Exposure Time: Use the shortest camera exposure time necessary to acquire a clear image. For time-lapse experiments, increase the interval between image acquisitions if the biological process under observation allows.

    • Use a Shutter: Ensure that the excitation light path is blocked by a shutter when not actively acquiring an image.

Problem 2: High background fluorescence and poor signal-to-noise ratio.

  • Possible Cause: Non-specific binding of the dye, autofluorescence of the sample, or suboptimal imaging conditions.

  • Solution:

    • Optimize Staining Protocol: Ensure thorough washing steps to remove any unbound dye. Use a blocking buffer (e.g., PBS with 1% BSA) to minimize non-specific binding.

    • Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific Sulfo-Cy7.5 signal from autofluorescence.

    • Optimize Filter Sets: Use high-quality, narrow bandpass emission filters to block out-of-band light and reduce background.

Problem 3: Inconsistent fluorescence intensity between experiments.

  • Possible Cause: Variability in sample preparation, imaging settings, or the age and storage of the dye and antifade reagents.

  • Solution:

    • Standardize Protocols: Ensure that all sample preparation and imaging protocols are standardized and consistently followed.

    • Freshly Prepare Reagents: Prepare fresh antifade solutions and imaging buffers for each experiment, as their effectiveness can degrade over time.

    • Proper Dye Storage: Store the this compound stock solution at -20°C in the dark and protected from moisture.

Quantitative Data

FeatureSulfo-Cy7.5Cy7Alexa Fluor 790IRDye 800CW
Excitation Max (nm) ~778~750~782~774
Emission Max (nm) ~797~776~805~789
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~222,000~250,000~260,000~240,000
Fluorescence Quantum Yield 0.21~0.3High~0.08-0.12
Relative Photostability GoodLowerHigherHigh[1]
Tendency for Aggregation Lower (sulfonated)HigherLowerLower[1]

Note: The exact spectral characteristics and photostability can vary depending on the molecular conjugate and the solvent environment.

Experimental Protocols

Protocol 1: Assessing the Photostability of Sulfo-Cy7.5

This protocol allows for the quantitative measurement of the photobleaching rate of Sulfo-Cy7.5 under your specific experimental conditions.

Materials:

  • Sulfo-Cy7.5 labeled sample (e.g., cells, tissue section)

  • Fluorescence microscope with a suitable NIR laser line and filter set

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your Sulfo-Cy7.5 labeled sample as you would for your experiment.

  • Locate Region of Interest (ROI): Place the sample on the microscope and locate a representative field of view.

  • Set Imaging Parameters: Adjust the microscope settings (laser power, exposure time, detector gain) to the values you intend to use for your experiment. It is crucial to keep these parameters constant throughout the measurement.

  • Time-Lapse Acquisition: Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent. For a rapidly bleaching sample, this might be every few seconds; for a more stable sample, it could be every 30-60 seconds. Continue acquiring images until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Define an ROI around the fluorescently labeled structure of interest.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Measure the mean intensity of a background region for each image and subtract this from your ROI intensity to correct for background noise.

    • Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function (e.g., a single or double exponential decay). The half-life (t₁/₂) of the fluorophore is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (NPG)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare 10X PBS Stock Solution.

  • Prepare NPG Stock Solution: Prepare a 20% (w/v) stock solution of n-propyl gallate in either DMF or DMSO. Note that NPG does not dissolve well in aqueous solutions.[4]

  • Prepare Mounting Medium:

    • In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

    • Slowly add 0.1 parts of the 20% NPG stock solution to the PBS/glycerol mixture while stirring rapidly.

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 3: Using a Glucose Oxidase/Catalase (GLOX) Oxygen Scavenging System

This protocol is for preparing an imaging buffer that actively removes dissolved oxygen to reduce photobleaching, particularly useful for live-cell imaging.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Glucose

  • Glucose Oxidase

  • Catalase

  • Glycerol

Procedure:

  • Prepare Glucose Buffer (Tube 1):

    • To 50 ml of 100 mM Tris-HCl buffer (pH 8.0), add 5 g of glucose.

    • Mix until dissolved. This solution can be stored in the fridge for up to 2 weeks.

  • Prepare 20x Enzyme Mix (Tube 2):

    • In a 15 ml falcon tube, weigh out 80 mg of glucose oxidase and 12.8 mg of catalase.

    • Add 5 ml of 100 mM Tris-HCl buffer (pH 8.0, without glucose) and 5 ml of glycerol.

    • Mix until the enzymes are dissolved into a clear yellow liquid. This can be stored at -20°C for long-term storage or at 4°C for up to one month.

  • Prepare Imaging Buffer (Freshly before use):

    • Just before your imaging session, mix your desired volume of the Glucose Buffer (Tube 1) with the 20x Enzyme Mix (Tube 2) at a 1:50 dilution (e.g., 20 µL of Enzyme Mix in 1 mL of Glucose Buffer).

Visualizations

Photobleaching_Pathway cluster_bleaching S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation Bleached Photobleached State (Non-fluorescent) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) T1->Bleached Direct Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer ROS->S0 Oxidative Damage ROS->Bleached Chemical Reaction O2 Oxygen (³O₂) O2->T1

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Troubleshooting_Workflow Start Rapid Signal Fading Observed Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Reduce Laser Power / Use ND Filters Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure End Problem Mitigated Reduce_Intensity->End Reduce_Exposure Decrease Exposure Time / Increase Time Interval Check_Exposure->Reduce_Exposure No Check_Antifade Are Antifade Reagents Being Used? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Reduce_Exposure->End Add_Antifade Add Antifade to Mounting Medium or Imaging Buffer Check_Antifade->Add_Antifade No Check_Oxygen Is Oxygen Present (Live-cell)? Check_Antifade->Check_Oxygen Yes Add_Antifade->Check_Oxygen Add_Antifade->End Use_Oxygen_Scavenger Use Oxygen Scavenging System (e.g., GLOX) Check_Oxygen->Use_Oxygen_Scavenger Yes Consider_Alternative Consider a More Photostable Dye Check_Oxygen->Consider_Alternative No Use_Oxygen_Scavenger->Consider_Alternative Use_Oxygen_Scavenger->End Consider_Alternative->End

Caption: Troubleshooting workflow for addressing photobleaching issues.

Experimental_Workflow Start Prepare Labeled Sample Setup_Microscope Set Imaging Parameters (Laser, Exposure, etc.) Start->Setup_Microscope Acquire_Timelapse Acquire Time-Lapse Image Series Setup_Microscope->Acquire_Timelapse Analyze_Images Measure Mean Fluorescence Intensity in ROI Acquire_Timelapse->Analyze_Images Correct_Background Subtract Background Intensity Analyze_Images->Correct_Background Normalize_Data Normalize Intensity to Time Zero Correct_Background->Normalize_Data Plot_Decay Plot Normalized Intensity vs. Time Normalize_Data->Plot_Decay Fit_Curve Fit Data to Exponential Decay Curve Plot_Decay->Fit_Curve Calculate_Halflife Determine Photobleaching Half-life (t₁/₂) Fit_Curve->Calculate_Halflife End Photostability Quantified Calculate_Halflife->End

Caption: Experimental workflow for quantifying photostability.

References

Technical Support Center: Preventing Photobleaching of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cyanine (B1664457) dye photobleaching in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with cyanine dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescence.[1][2][3] For cyanine dyes, this process is primarily driven by the interaction of the excited dye molecule with molecular oxygen.[2][4][5] Upon excitation, the dye can transition to a long-lived triplet state, where it becomes highly reactive with oxygen, generating reactive oxygen species (ROS) that chemically degrade the dye molecule.[2][4][6]

Q2: Which cyanine dyes are more photostable?

The photostability of cyanine dyes can vary significantly depending on their chemical structure. Generally, dyes with electron-withdrawing substituents tend to exhibit improved photostability.[7] For instance, Alexa Fluor dyes are often reported to be brighter and more photostable than traditional cyanine dyes like Cy3 and Cy5.[1][8]

Q3: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[4][9] They function through several mechanisms, including:

  • Oxygen Scavenging: Removing molecular oxygen from the environment to prevent the formation of ROS.[2][4]

  • Triplet State Quenching: Deactivating the reactive triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[4][6]

Q4: Can I use any antifade reagent with cyanine dyes?

Caution is advised when selecting an antifade reagent. Some reagents, like p-Phenylenediamine (PPD), can react with and degrade cyanine dyes, particularly Cy2.[9][10] It is crucial to choose a compatible antifade reagent.

Q5: What is "photoblueing" and how can I prevent it?

Photoblueing is a phenomenon where some cyanine dyes, like Cy5, can be photoconverted to a form that emits at a shorter wavelength (appears more "blue") upon irradiation.[2][11] This can lead to artifacts in multi-color imaging. Understanding the underlying mechanism allows for its prevention by using simple additives like vitamin C.[11]

Troubleshooting Guide

Problem: My cyanine dye signal is fading too quickly during imaging.

This is a classic sign of photobleaching. Follow this troubleshooting workflow to identify and resolve the issue.

G start Start: Rapid Signal Loss optimize_imaging Optimize Imaging Parameters start->optimize_imaging use_antifade Incorporate Antifade Reagent optimize_imaging->use_antifade If photobleaching persists end_node Resolution: Stable Fluorescence Signal optimize_imaging->end_node If resolved check_reagent Check Antifade Compatibility & Concentration use_antifade->check_reagent If issue continues use_antifade->end_node If resolved choose_stable_dye Select a More Photostable Dye check_reagent->choose_stable_dye If problem is not resolved check_reagent->end_node If resolved choose_stable_dye->end_node

Troubleshooting Workflow for Cyanine Dye Photobleaching

Step 1: Optimize Imaging Parameters

The first and most straightforward approach is to minimize the light exposure to your sample.[3][12][13]

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[4][13] Neutral density filters can be used to attenuate the excitation light.[3][4]

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[4]

  • Limit Illumination Area: If possible, illuminate only the region of interest.

  • Avoid Unnecessary Exposure: Do not expose the sample to the excitation light when not actively acquiring an image.[12]

Step 2: Incorporate an Antifade Reagent

If optimizing imaging parameters is insufficient, the next step is to use an antifade reagent.[4][9]

  • Commercial Antifade Reagents: A variety of commercial antifade mounting media and live-cell reagents are available, such as ProLong™ Gold, ProLong™ Live, SlowFade™, and VECTASHIELD®.[10][14][15][16][17] These are often pre-mixed and optimized for ease of use.

  • Homemade Antifade Solutions: You can prepare your own antifade solutions. Common components include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[9][10]

Step 3: Check Antifade Compatibility and Concentration

Not all antifade reagents are suitable for all cyanine dyes.

  • Compatibility: As mentioned, PPD can negatively interact with some cyanine dyes.[9][10] Always check the manufacturer's recommendations or the literature for compatibility.

  • Concentration: The optimal concentration of the antifade agent may need to be determined empirically for your specific application.

Step 4: Select a More Photostable Dye

If photobleaching remains a significant issue, consider using a more robust fluorophore.[3] Dyes like the Alexa Fluor series often exhibit superior photostability compared to their Cy dye counterparts.[1][8]

Quantitative Data on Photostability

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%). Lower Φb values and longer half-lives indicate greater photostability.

Table 1: Comparison of Photostability for Different Cyanine Dyes and Antifade Conditions.

FluorophoreConditionRelative PhotostabilityReference
Cy3Standard BufferBaseline[1]
Alexa Fluor 555Standard BufferSignificantly Higher than Cy3[1]
ATTO 550Standard BufferHigher than Cy3[1]
Cy5Deoxygenated bufferBaseline[18]
Cy5-COTDeoxygenated buffer~7-fold higher than Cy5[18]
Cy5-NBADeoxygenated buffer~2-fold higher than Cy5[18]
Cy5-TroloxDeoxygenated buffer~2-fold higher than Cy5[18]

COT (cyclooctatetraene), NBA (4-nitrobenzyl alcohol), and Trolox are triplet state quenchers.

Experimental Protocols

Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a method for preparing a common glycerol-based antifade mounting medium.

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • N-propyl gallate (NPG)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a 20% (w/v) stock solution of NPG in DMF or DMSO. Note that NPG does not dissolve well in aqueous solutions.[19]

  • In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[19]

  • While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.[19]

  • The final concentration of NPG will be approximately 0.2%. The optimal concentration may need to be adjusted for your specific needs (typically ranging from 0.1% to 2%).[4]

  • Adjust the pH to ~8.0-9.0 with sodium bicarbonate or sodium hydroxide, as NPG is more effective at a slightly alkaline pH.[4]

  • Store the final solution in small aliquots at -20°C, protected from light.[4]

Protocol 2: Quantifying Photobleaching Rate

This protocol outlines a basic method to measure and compare the photobleaching rates of fluorophores.[4]

G prep Prepare Sample roi Select Region of Interest (ROI) prep->roi acquire Acquire Time-Lapse Image Series roi->acquire measure Measure Mean Fluorescence Intensity acquire->measure normalize Normalize Intensity Data measure->normalize plot Plot Normalized Intensity vs. Time normalize->plot analyze Analyze Photobleaching Curve plot->analyze

Workflow for Quantifying Photobleaching

Procedure:

  • Sample Preparation: Prepare your fluorescently labeled sample as you would for your experiment.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment and keep them constant throughout the measurement.[4]

    • Acquire a time-lapse series of images of the same ROI at a consistent time interval.[4]

    • Continue acquiring images until the fluorescence signal has significantly decreased.[4]

  • Data Analysis:

    • Using image analysis software, define an ROI within your fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[4]

    • Measure the mean intensity of a background region for each image and subtract this from your ROI intensity to correct for background noise.[4]

    • Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.[4]

    • Plot the normalized intensity as a function of time.[4] The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life.[1]

Signaling Pathways and Mechanisms

The primary mechanism of photobleaching for cyanine dyes involves the generation of reactive oxygen species (ROS).

G cluster_process Processes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation bleaching Photobleaching (Chemical Reaction) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 ISC O2 Molecular Oxygen (3O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (1O2) ROS->S0 Chemical Reaction excitation Light Excitation (Absorption) fluorescence Fluorescence isc Intersystem Crossing (ISC) energy_transfer Energy Transfer

Simplified Jablonski Diagram of Cyanine Dye Photobleaching

  • Excitation: The cyanine dye absorbs a photon, moving from the ground state (S0) to an excited singlet state (S1).

  • Fluorescence: The dye can return to the ground state by emitting a photon (fluorescence).

  • Intersystem Crossing (ISC): Alternatively, the dye can transition to a long-lived, highly reactive excited triplet state (T1).[4]

  • Energy Transfer: The dye in the triplet state can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a form of ROS.[2][6]

  • Photobleaching: Singlet oxygen and other ROS can then chemically react with and destroy the ground state dye molecule, leading to an irreversible loss of fluorescence.[2][20]

References

Technical Support Center: Optimizing Sulfo-Cy7.5 Dicarboxylic Acid to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Sulfo-Cy7.5 dicarboxylic acid to protein for bioconjugation. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible labeling of your target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A typical starting point for optimization is a 10 to 20-fold molar excess of the activated dye to the protein.[1] However, the optimal ratio is highly dependent on the specific protein being labeled, including its size, surface charge, and the number of available primary amines (lysine residues). It is crucial to perform a series of labeling reactions with varying molar ratios to determine the ideal conditions for your experiment.

Q2: How do I activate the carboxylic acid groups on this compound for protein conjugation?

The carboxylic acid groups must be activated to form a reactive intermediate that can couple with primary amines on the protein. This is typically achieved using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC first activates the carboxyl group, which then reacts with Sulfo-NHS to create a more stable, amine-reactive Sulfo-NHS ester.

Q3: What are the critical parameters to control during the conjugation reaction?

Several factors can influence the efficiency of the labeling reaction:

  • pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the Sulfo-NHS ester with the protein's primary amines is optimal at a physiological to slightly alkaline pH (7.2-8.5).[2][3]

  • Protein Concentration: For optimal labeling, the protein concentration should typically be between 2-10 mg/mL.[2][4] Lower concentrations can significantly reduce labeling efficiency.[2][4]

  • Buffer Composition: It is essential to use a buffer that is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the activated dye.[2][4] MES buffer is recommended for the activation step, and a phosphate (B84403) buffer (PBS) is suitable for the coupling step.[3]

  • Purity of Reagents: Ensure that the EDC and Sulfo-NHS are fresh and have been stored correctly, as they are moisture-sensitive.[2]

Q4: How can I determine the degree of labeling (DOL) or dye-to-protein ratio?

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using absorbance measurements of the purified conjugate.[3] You will need to measure the absorbance at 280 nm (for the protein) and at the maximum absorbance of Sulfo-Cy7.5 (approximately 788 nm).[3][4] A correction factor is necessary to account for the dye's absorbance at 280 nm.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Inefficient activation of the carboxylic acid groups.Ensure EDC and Sulfo-NHS are fresh and used in the correct molar excess. Perform the activation step in an amine-free buffer at a pH between 4.5 and 6.0.[2][3]
Hydrolysis of the activated Sulfo-NHS ester.Prepare dye solutions in anhydrous DMSO or DMF immediately before use and avoid aqueous buffers during the initial activation step.[2]
Suboptimal dye-to-protein molar ratio.The optimal molar ratio is crucial. Too low a ratio results in under-labeling, while too high a ratio can lead to quenching.[2] Perform a titration of the dye-to-protein ratio to find the optimal condition.
Protein Aggregation or Precipitation Over-labeling of the protein.A high degree of labeling can alter the protein's solubility. Reduce the molar ratio of dye to protein in the conjugation reaction.
Hydrophobic interactions of the cyanine (B1664457) dye.While Sulfo-Cy7.5 has improved water solubility, aggregation can still occur.[1] Work at lower concentrations and consider including a non-ionic detergent like Tween-20 in the buffers.[1]
Inconsistent Labeling Results Variability in reaction conditions.Strictly control reaction parameters such as pH, temperature, and incubation times. Ensure consistent protein concentration and buffer composition between experiments.
Degradation of reagents.Aliquot and store EDC and Sulfo-NHS in a desiccated environment at the recommended temperature to prevent degradation.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of one of the carboxylic acid groups on this compound using EDC and Sulfo-NHS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS stock solutions. A recommended starting molar ratio is 1:10:25 (Dye:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

Protocol 2: Protein Labeling with Activated Sulfo-Cy7.5

This protocol outlines the conjugation of the activated Sulfo-Cy7.5 to the target protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[2][4] If the protein solution contains primary amines like Tris or glycine, it must be dialyzed against PBS.[2][4]

  • Conjugation Reaction:

    • To optimize the molar ratio, set up a series of reactions with varying amounts of the activated dye solution added to the protein solution. Suggested starting molar ratios of dye to protein are 5:1, 10:1, 15:1, and 20:1.

    • Add the activated dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[2]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

Protocol 3: Calculation of the Degree of Labeling (DOL)
  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~788 nm (Amax) using a spectrophotometer.[3]

  • Calculation:

    • Calculate the protein concentration:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (for Cy7.5, this is approximately 0.05).

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = Amax / εdye

      • Where:

        • εdye is the molar extinction coefficient of Sulfo-Cy7.5 at its Amax (~270,000 M-1cm-1).

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

Table 1: Recommended Starting Molar Ratios for Optimization

Parameter Ratio (Dye:Protein) Notes
Low Labeling 2:1 to 5:1May be suitable for proteins sensitive to over-labeling.
Medium Labeling 10:1 to 15:1A good starting range for most antibodies and other proteins.[2]
High Labeling 20:1 and aboveMay be necessary for some applications but increases the risk of aggregation and fluorescence quenching.

Table 2: Molar Ratios of Activation Reagents

Reagent Molar Excess to Dye Purpose
EDC 10-foldActivates the carboxylic acid groups.
Sulfo-NHS 25-foldStabilizes the activated intermediate to form an amine-reactive ester.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification cluster_analysis Analysis dye Sulfo-Cy7.5 Dicarboxylic Acid activated_dye Activated Sulfo-Cy7.5 (Sulfo-NHS Ester) dye->activated_dye edc EDC edc->activated_dye sulfo_nhs Sulfo-NHS sulfo_nhs->activated_dye conjugate Labeled Protein (Sulfo-Cy7.5 Conjugate) activated_dye->conjugate protein Target Protein protein->conjugate purification Desalting Column conjugate->purification purified_conjugate Purified Conjugate purification->purified_conjugate analysis Spectrophotometry (A280 & Amax) purified_conjugate->analysis dol Calculate DOL analysis->dol

Caption: Workflow for Sulfo-Cy7.5 protein conjugation.

troubleshooting_logic start Low/No Fluorescence? check_activation Check Activation Reagents (EDC/Sulfo-NHS Fresh?) start->check_activation check_buffer Verify Buffer Composition (Amine-Free?) start->check_buffer check_ratio Optimize Molar Ratio (Perform Titration?) start->check_ratio solution_reagents Use Fresh Reagents check_activation->solution_reagents solution_buffer Use Amine-Free Buffer (e.g., MES, PBS) check_buffer->solution_buffer solution_ratio Test Ratios (e.g., 5:1, 10:1, 20:1) check_ratio->solution_ratio

Caption: Troubleshooting low fluorescence signals.

References

Sulfo-Cy7.5 dicarboxylic acid aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 dicarboxylic acid. The information provided addresses common aggregation-related issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye. Its key features include high water solubility due to the presence of sulfo groups and two carboxylic acid functional groups that allow for conjugation to various biomolecules.[1] It is commonly used in biomedical research for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry. The NIR emission of Sulfo-Cy7.5 is advantageous for deep tissue imaging as it minimizes autofluorescence from biological tissues.

Q2: What is dye aggregation and why is it a problem for this compound?

Dye aggregation is the self-association of dye molecules to form dimers or higher-order aggregates.[2] For cyanine (B1664457) dyes like Sulfo-Cy7.5, aggregation is a common issue, particularly in aqueous solutions at high concentrations or when conjugated to hydrophobic biomolecules.[3] Aggregation can lead to significant problems, including:

  • Fluorescence Quenching: H-aggregates, a common form of cyanine dye aggregate, are typically non-fluorescent or have very poor emission, leading to a loss of signal.[2]

  • Altered Spectral Properties: Aggregation can cause a shift in the absorption spectrum. H-aggregates typically show a blue-shift (hypsochromic shift), while J-aggregates exhibit a red-shift (bathochromic shift).[2]

  • Reduced Reactivity: Aggregation can hinder the accessibility of the carboxylic acid groups, leading to inefficient conjugation to target molecules.

  • Precipitation: Large aggregates can precipitate out of solution, leading to inaccurate concentration measurements and loss of material.

Q3: What are the main factors that contribute to the aggregation of this compound?

Several factors can promote the aggregation of this compound:

  • High Concentration: The tendency for aggregation increases with higher dye concentrations.[2]

  • Hydrophobic Interactions: The planar aromatic structure of the cyanine dye can lead to hydrophobic interactions between molecules, driving aggregation in aqueous environments.[3]

  • Ionic Strength: High salt concentrations can promote aggregation by screening the electrostatic repulsion between the charged dye molecules.[2][4]

  • pH: The pH of the solution can influence the charge state of the carboxylic acid and sulfo groups, affecting solubility and aggregation. Stronger acids may promote the formation of J-aggregates.[5]

  • Conjugation to Hydrophobic Molecules: When conjugated to a hydrophobic biomolecule, the overall hydrophobicity of the conjugate increases, which can drive aggregation.[3]

  • Temperature: Temperature can influence the kinetics of aggregation.[6]

Troubleshooting Guide

Problem 1: Low or no fluorescence signal from my Sulfo-Cy7.5 conjugate.

This is a common problem often linked to dye aggregation and subsequent fluorescence quenching.

Initial Checks:

  • Visual Inspection: Check the solution for any visible precipitates or cloudiness.

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of your dye solution or conjugate. A blue-shift in the absorption maximum compared to the expected monomeric peak is a strong indicator of H-aggregate formation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Dye Concentration Dilute the sample. For storage of stock solutions, consider using organic solvents like DMSO or DMF where the dye is more soluble and less prone to aggregation.[3]
H-Aggregation Modify the formulation by adding anti-aggregation agents. See the "Solutions to Prevent Aggregation" section below for details on surfactants and other additives.
Suboptimal Dye-to-Protein Ratio If you are working with a conjugate, a high degree of labeling can lead to aggregation. Optimize the dye-to-protein ratio during conjugation. A typical starting point is a 10-15 fold molar excess of the dye, but this should be optimized for each specific biomolecule.[3]
Inappropriate Buffer Conditions High ionic strength can promote aggregation. If possible, reduce the salt concentration of your buffer. The pH can also play a role; screen a range of pH values to find the optimal condition for your specific conjugate.
Problem 2: My this compound solution appears cloudy or has precipitates.

This indicates that the dye has aggregated and is no longer fully soluble.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffer While Sulfo-Cy7.5 is water-soluble, high concentrations can still exceed its solubility limit in purely aqueous buffers. Prepare stock solutions in anhydrous DMSO or DMF and add to the aqueous buffer with vigorous vortexing immediately before use.[3]
Aggregation Over Time Aggregation can be a time-dependent process. Prepare solutions fresh whenever possible. For storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Incorrect pH or High Salt Concentration Adjust the pH of the buffer. For some cyanine dyes, stronger acids can promote J-aggregation, which can also lead to precipitation.[5] Reduce the ionic strength of the buffer if your experiment allows.

Solutions to Prevent Aggregation

Several strategies can be employed to prevent or minimize the aggregation of this compound.

1. Formulation Additives:

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-127 can be used at low concentrations (typically below their critical micelle concentration) to prevent hydrophobic-driven aggregation. They can act as "chaperones" to keep the dye molecules dispersed.

  • Co-solvents: The addition of a small percentage of an organic co-solvent like DMSO, DMF, or ethanol (B145695) to the aqueous buffer can improve the solubility of the dye and reduce aggregation. However, ensure the co-solvent is compatible with your downstream application and biological sample.

2. Optimization of Buffer Conditions:

  • pH: The optimal pH should be determined empirically for your specific application. A pH range of 7.0-8.5 is a good starting point for many bioconjugation reactions.

  • Ionic Strength: Use the lowest salt concentration that is compatible with your experimental needs.

3. Controlled Conjugation:

  • Dye-to-Biomolecule Ratio: Carefully control the molar ratio of dye to your target biomolecule during conjugation to avoid over-labeling, which can lead to aggregation and fluorescence quenching.[3]

Experimental Protocols

Protocol 1: Assessment of Aggregation using UV-Vis Spectroscopy

This protocol allows for a quick assessment of dye aggregation by observing changes in the absorption spectrum.

Materials:

  • This compound solution

  • Quartz cuvette

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of this compound in the desired buffer at a known concentration.

  • Record the absorbance spectrum from approximately 600 nm to 850 nm.

  • Analysis:

    • Monomer: The monomeric form of this compound typically exhibits a sharp absorption peak around 770-780 nm.

    • H-Aggregates: The formation of H-aggregates is indicated by a blue-shift in the main absorption peak and often the appearance of a new, broader peak at a shorter wavelength (e.g., ~700-750 nm).

    • J-Aggregates: The formation of J-aggregates is characterized by a red-shift in the absorption peak to a longer wavelength (e.g., >780 nm), often appearing as a sharp, narrow band.

Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to detect the presence of aggregates.[7][8]

Materials:

  • This compound solution

  • DLS instrument

  • Appropriate DLS cuvette

Procedure:

  • Prepare the this compound sample in a filtered, dust-free buffer.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large particulates.

  • Transfer the sample to a clean DLS cuvette.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analysis:

    • Monomeric Dye: A monodisperse solution of the monomeric dye will show a single, narrow peak corresponding to a small hydrodynamic radius.

    • Aggregates: The presence of aggregates will be indicated by the appearance of one or more additional peaks at larger hydrodynamic radii. A high polydispersity index (PDI) also suggests the presence of aggregates.

Data Presentation

Table 1: Expected Impact of Additives on this compound Aggregation

AdditiveTypical Concentration RangeExpected Effect on Aggregation
Tween® 200.01% - 0.1% (v/v)Reduces H-aggregation
Pluronic® F-1270.01% - 0.1% (w/v)Reduces H-aggregation
DMSO1% - 10% (v/v)Increases solubility, reduces aggregation
Ethanol1% - 10% (v/v)Increases solubility, reduces aggregation

Note: The optimal concentration of each additive should be determined experimentally for the specific application.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_analysis Analysis of Results cluster_solution Potential Solutions Low_Fluorescence Low or No Fluorescence Signal UV_Vis Perform UV-Vis Spectroscopy Low_Fluorescence->UV_Vis Precipitate Visible Precipitate or Cloudiness DLS Perform Dynamic Light Scattering (DLS) Precipitate->DLS Blue_Shift Blue-Shift in Absorption? (H-Aggregation) UV_Vis->Blue_Shift Large_Particles Large Hydrodynamic Radius? (Aggregates Detected) DLS->Large_Particles Dilute Dilute Sample Blue_Shift->Dilute Yes Additives Add Anti-Aggregation Agents (e.g., Surfactants, Co-solvents) Blue_Shift->Additives Yes Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Blue_Shift->Optimize_Buffer Yes Optimize_Ratio Optimize Dye-to-Protein Ratio Blue_Shift->Optimize_Ratio Yes Large_Particles->Dilute Yes Large_Particles->Additives Yes Large_Particles->Optimize_Buffer Yes

Caption: Troubleshooting workflow for Sulfo-Cy7.5 aggregation.

Aggregation_Factors cluster_factors Contributing Factors cluster_consequences Consequences Aggregation Sulfo-Cy7.5 Aggregation Quenching Fluorescence Quenching Aggregation->Quenching Spectral_Shift Spectral Shifts Aggregation->Spectral_Shift Precipitation Precipitation Aggregation->Precipitation Concentration High Concentration Concentration->Aggregation Hydrophobicity Hydrophobic Interactions Hydrophobicity->Aggregation Ionic_Strength High Ionic Strength Ionic_Strength->Aggregation pH Suboptimal pH pH->Aggregation Conjugation Conjugation to Hydrophobic Molecules Conjugation->Aggregation

Caption: Factors contributing to Sulfo-Cy7.5 aggregation.

References

Technical Support Center: Post-Conjugation Purification of Sulfo-Cy7.5 Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unbound Sulfo-Cy7.5 dicarboxylic acid from proteins, antibodies, and other macromolecules after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound this compound after conjugation?

A1: Residual-free dye can lead to inaccurate quantification of conjugation efficiency (e.g., degree of labeling), high background fluorescence in imaging applications, and potential confounding effects in cellular or in vivo studies.[1][2][3][4] Therefore, thorough purification is essential to ensure the quality and reliability of your experimental results.

Q2: What are the common methods for removing unbound this compound?

A2: The most common and effective methods for purifying your labeled conjugate from free dye are based on size differences. These include:

  • Dialysis: A simple and cost-effective method for removing small molecules from macromolecules.[5][6][7]

  • Size Exclusion Chromatography (SEC): A rapid and efficient chromatographic technique that separates molecules based on their size.[8][9][10]

  • Tangential Flow Filtration (TFF): A scalable and efficient method for concentrating and purifying biomolecules, often used in larger-scale preparations.[11][12][13]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as your sample volume, concentration, the scale of your preparation, and the downstream application.

  • For small-scale preparations (µg to mg): Dialysis and spin-format size exclusion chromatography columns are convenient and effective.

  • For larger-scale preparations (mg to g): Tangential flow filtration or preparative size exclusion chromatography are more suitable due to their scalability and processing speed.[12][14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence in final conjugate Incomplete removal of unbound dye.- Dialysis: Increase the number of buffer changes and the total dialysis time. Ensure the dialysis buffer volume is at least 100-500 times the sample volume.[6][15] - SEC: Ensure the column is adequately equilibrated. Collect smaller fractions and analyze them to identify the peak corresponding to the conjugate, well-separated from the free dye. - TFF: Perform additional diafiltration volumes (at least 5-7) to wash out the free dye.
Low recovery of the conjugated protein/antibody - Non-specific binding: The conjugate may be sticking to the purification membrane or resin. - Precipitation: The conjugation process or buffer conditions may have caused the protein to precipitate. - Overly stringent purification: Using a dialysis membrane with too large a molecular weight cut-off (MWCO) or incorrect SEC column parameters.- Use low-protein-binding membranes for dialysis or TFF. - Perform a pre-purification centrifugation step to remove any precipitated protein. - Ensure the MWCO of the dialysis membrane is appropriate for your protein (e.g., 10-30 kDa for a 150 kDa antibody). - Optimize SEC running conditions (e.g., flow rate, buffer composition) to improve recovery.
Conjugate appears aggregated after purification - Harsh purification conditions: High pressure in TFF or inappropriate buffer conditions can induce aggregation. - Hydrophobicity of the dye: High dye-to-protein ratios can increase the hydrophobicity of the conjugate, leading to aggregation.- TFF: Optimize the transmembrane pressure (TMP) and feed flow rate to minimize shear stress.[16] - General: Ensure the purification buffer has an optimal pH and ionic strength for your protein's stability. Consider including additives like arginine or polysorbate to prevent aggregation. - Re-evaluate your conjugation reaction to target a lower degree of labeling.

Experimental Protocols & Data

Purification Method Comparison
Method Principle Typical Protein Recovery Efficiency of Small Molecule Removal Scalability
Dialysis Selective diffusion across a semi-permeable membrane based on molecular weight cut-off (MWCO).[6][7]>90%[17]High, dependent on buffer exchange volume and frequency.Low to Medium (µL to mL)
Size Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius as they pass through a porous resin.[8][9]>95%Very High, excellent separation of large proteins from small dye molecules.Low to High (µL to Liters)
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane with cross-flow to prevent fouling.[12][13]>95%Very High, capable of >99.8% removal of small molecule impurities from antibody-drug conjugates.[18]Medium to High (mL to Liters)

Detailed Methodologies

Dialysis

This protocol is suitable for purifying milligram quantities of Sulfo-Cy7.5-conjugated proteins or antibodies.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa for IgG antibodies).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker (to hold a buffer volume 100-500 times the sample volume).[15]

  • Magnetic stir plate and stir bar.

Procedure:

  • Hydrate the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Load the Sample: Carefully load your conjugation reaction mixture into the dialysis device.

  • First Dialysis: Place the sealed dialysis device into the beaker with the dialysis buffer. Stir gently at 4°C for at least 4 hours.[7]

  • Buffer Changes: Change the dialysis buffer at least 3-4 times. For optimal results, allow at least 4 hours for the first two changes, followed by an overnight dialysis.[7]

  • Sample Recovery: Carefully remove the sample from the dialysis device.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery start Conjugated Sample load Load Sample into Dialysis Device start->load hydrate Hydrate Dialysis Membrane hydrate->load dialyze1 Dialyze in Buffer 1 (4 hours) load->dialyze1 change1 Change Buffer dialyze1->change1 dialyze2 Dialyze in Buffer 2 (4 hours) change1->dialyze2 change2 Change Buffer dialyze2->change2 dialyze3 Dialyze in Buffer 3 (Overnight) change2->dialyze3 recover Recover Purified Conjugate dialyze3->recover end Purified Product recover->end

Dialysis workflow for removing unbound dye.
Size Exclusion Chromatography (SEC)

This protocol is ideal for rapid desalting and purification of small to medium-scale conjugation reactions.

Materials:

  • Pre-packed desalting column (e.g., PD-10) or a chromatography system with an appropriate SEC column.

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Fraction collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the elution buffer.

  • Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~10% of the column volume).

  • Elution: Begin the elution with the buffer. The larger conjugated protein will travel faster through the column and elute first. The smaller, unbound Sulfo-Cy7.5 dye will be retained longer and elute in later fractions.

  • Fraction Collection: Collect fractions as the sample elutes. The colored conjugate will be visible, allowing for easy identification of the correct fractions to pool. The unbound dye will appear as a separate, later-eluting colored band.

  • Pooling: Pool the fractions containing the purified conjugate.

SEC_Workflow cluster_prep Preparation cluster_sec Chromatography cluster_analysis Analysis & Recovery start Conjugated Sample load Load Sample start->load equilibrate Equilibrate SEC Column equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect identify Identify Conjugate (Fraction 1) collect->identify identify_dye Identify Free Dye (Fraction 2) collect->identify_dye pool Pool Conjugate Fractions identify->pool end Purified Product pool->end

Size Exclusion Chromatography workflow.
Tangential Flow Filtration (TFF)

This protocol is designed for scalable purification and is analogous to methods used for antibody-drug conjugates (ADCs).

Materials:

  • TFF system with a pump and reservoir.

  • TFF cassette with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa antibody).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the diafiltration buffer.

  • Concentration (Optional): If the initial sample volume is large, concentrate the conjugation mixture to a more manageable volume.

  • Diafiltration: Perform diafiltration by adding the diafiltration buffer to the sample reservoir at the same rate as the filtrate is being removed. This "washes" the unbound dye out of the sample. A minimum of 5-7 diafiltration volumes is recommended for efficient removal.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

TFF_Workflow cluster_prep Preparation cluster_tff TFF Process cluster_recovery Recovery start Conjugated Sample setup Setup and Equilibrate TFF System start->setup concentrate1 Initial Concentration (Optional) setup->concentrate1 diafilter Diafiltration (5-7 Volumes) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 recover Recover Purified Conjugate concentrate2->recover end Purified Product recover->end

Tangential Flow Filtration workflow.

References

stability of Sulfo-Cy7.5 dicarboxylic acid in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sulfo-Cy7.5 dicarboxylic acid in various experimental conditions. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the optimal performance of this near-infrared fluorescent dye in your research.

Stability of this compound: A Summary

While specific quantitative data on the degradation kinetics of this compound in different buffers is not extensively available in peer-reviewed literature, the following table summarizes the qualitative stability and best-practice recommendations based on information for sulfo-cyanine dyes.

ParameterRecommendation/InformationRationale
Storage (Solid) Store at -20°C in the dark, desiccated. Stable for up to 24 months.[1][]To prevent degradation from temperature fluctuations, light, and moisture.
Shipping Can be transported at ambient temperature for up to 3 weeks.[1][]Short-term exposure to ambient temperature in solid form is acceptable.
pH Range Generally stable in a pH range of ~4 to 10.Based on the known stability of similar cyanine (B1664457) dyes. Extreme pH values should be avoided.
Aqueous Buffers Good stability in common buffers like Phosphate-Buffered Saline (PBS).The sulfonate groups enhance water solubility and reduce aggregation in aqueous solutions.
Amine-Containing Buffers Use with caution, especially if other amine-reactive reagents are present.While the dicarboxylic acid form is not directly reactive, cyanine dyes can be sensitive to their chemical environment.
Light Exposure Minimize exposure to light.[1][]Cyanine dyes are susceptible to photobleaching, especially during prolonged imaging experiments.
Oxygen Exposure For applications requiring high photostability, consider deoxygenating solutions.The primary pathway for photobleaching involves reaction with oxygen species.[3]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, you should store the solid dye at -20°C in a light-protected and desiccated container. Under these conditions, the dye is stable for up to 24 months.[1][]

Q2: I need to transport the dye to another lab. What are the recommended shipping conditions?

A2: this compound is stable enough to be shipped at ambient temperature for up to three weeks.[1][] However, for longer durations, it is advisable to use cold packs.

Q3: What is the recommended buffer for dissolving this compound?

A3: Due to its sulfonate groups, this compound has good solubility in aqueous buffers such as PBS.[4] For conjugation reactions involving activation of the carboxylic acid groups, a slightly alkaline buffer (pH 8.0-9.0) is often used, suggesting the dye's stability in these conditions for the duration of the reaction.

Q4: Can I use Tris buffer with this dye?

A4: While the dicarboxylic acid itself is not reactive with Tris, it is a general best practice to be cautious with amine-containing buffers when working with cyanine dyes, especially if you are using activating agents (like EDC/NHS) to make the carboxylic acids amine-reactive. If your experimental design does not involve such activations, Tris buffer can likely be used, but it is always recommended to perform a small-scale stability test.

Q5: How sensitive is this compound to light?

A5: Like all cyanine dyes, Sulfo-Cy7.5 is susceptible to photobleaching upon prolonged exposure to light.[1][] It is crucial to protect the dye from light during storage and to minimize light exposure during experimental procedures, especially when using intense light sources for fluorescence excitation.

Q6: Will the fluorescence of my dye conjugate fade during a long imaging experiment?

A6: While sulfo-cyanine dyes are known for their high photostability, some degree of photobleaching is expected during long or high-intensity imaging experiments.[5] To mitigate this, you can use anti-fade reagents, limit the exposure time, or use imaging setups with higher sensitivity to reduce the required excitation intensity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no fluorescent signal - Dye degradation: Improper storage or handling. - Photobleaching: Excessive exposure to light. - Incorrect buffer pH: Use of a buffer with a pH outside the optimal range.- Verify that the dye has been stored at -20°C in the dark and desiccated. - Prepare fresh solutions and minimize light exposure. - Check the pH of your buffer and adjust if necessary.
High background fluorescence - Dye aggregation: High dye concentration or use of a non-optimal buffer. - Non-specific binding: The dye or its conjugate is binding non-specifically to surfaces or other molecules.- Ensure the dye is fully dissolved. Consider filtration of the solution. - The use of sulfonated cyanine dyes generally reduces aggregation. - Include appropriate blocking steps and washing protocols in your experiment.
Inconsistent fluorescence intensity between experiments - Variability in buffer preparation: Minor differences in pH or buffer components. - Inconsistent light exposure: Differences in the duration or intensity of light exposure.- Use a consistent and well-defined buffer preparation protocol. - Standardize your imaging or measurement protocol to ensure consistent light exposure.

Experimental Protocols

Protocol for Assessing Photostability

This protocol provides a general method for evaluating the photostability of this compound in a specific buffer.

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer or fluorometer

  • Light source for irradiation (e.g., the light source of a fluorescence microscope)

Methodology:

  • Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 µM).

  • Measure the initial absorbance or fluorescence intensity of the solution. The absorbance maximum for Sulfo-Cy7.5 is around 778 nm, and the emission maximum is around 797 nm.[6]

  • Expose the solution to a constant light source for a defined period.

  • At regular intervals, measure the absorbance or fluorescence intensity of the solution.

  • Plot the percentage of the initial absorbance/fluorescence remaining as a function of the exposure time. This will provide a photobleaching curve.

  • The half-life (t½) of the dye under these conditions can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

experimental_workflow Experimental Workflow for Assessing Photostability prep Prepare Dye Solution in Buffer of Interest initial_meas Measure Initial Absorbance/Fluorescence prep->initial_meas expose Expose to Light Source initial_meas->expose interval_meas Measure at Regular Time Intervals expose->interval_meas Continuous Irradiation plot Plot % Intensity vs. Time interval_meas->plot half_life Determine Photostability (e.g., Half-life) plot->half_life

Workflow for photostability assessment.

signaling_pathway Factors Affecting Sulfo-Cy7.5 Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Environmental Factors Dye Sulfo-Cy7.5 Dicarboxylic Acid Degradation Dye Degradation (Photobleaching) Light Light Exposure Light->Degradation initiates Oxygen Oxygen Oxygen->Degradation accelerates pH Buffer pH pH->Degradation can influence rate Temperature Temperature Temperature->Degradation can influence rate Additives Buffer Additives Additives->Degradation can influence rate

Key factors influencing dye stability.

References

improving signal-to-noise ratio with Sulfo-Cy7.5 dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success and improve signal-to-noise ratio in your fluorescence imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye characterized by two carboxylic acid groups and sulfonate groups.[1][2][][4] The sulfonate groups enhance its water solubility, making it suitable for biological applications without the need for organic solvents.[] Its primary applications include fluorescence imaging, cell labeling, and as a cross-linker in bioconjugation.[1][2][6] The NIR emission is particularly advantageous for deep tissue imaging in vivo due to reduced autofluorescence from biological samples at these wavelengths.[][7]

Q2: How do I store and handle this compound?

For long-term storage, this compound should be kept at -20°C in the dark and desiccated.[1][][6][8] For short-term storage (days to weeks), it can be stored at 0-4°C.[1] The product is generally stable for a few weeks during shipping at ambient temperature.[1][][6] It is important to avoid prolonged exposure to light.[][6]

Q3: What are the spectral properties of this compound?

The spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum778 nm[][9]
Emission Maximum797 nm[][9]
Molar Extinction Coefficient (ε)222,000 L⋅mol⁻¹⋅cm⁻¹[][9]

Q4: How do I conjugate this compound to my molecule of interest?

This compound possesses two carboxylic acid groups that can be activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS), to form a stable amine-reactive ester. This activated dye can then be conjugated to primary amines on proteins, antibodies, or other molecules.[1][][6] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

High background and low signal-to-noise ratio are common challenges in fluorescence imaging. This guide provides specific troubleshooting advice for experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Excess unbound dye: Incomplete removal of unconjugated this compound after labeling.[10] 2. Non-specific binding: The dye-conjugate may bind to unintended targets.[11][12] 3. Autofluorescence: Endogenous fluorescence from the sample itself.[11][13] 4. Suboptimal dye-to-protein ratio: Too many dye molecules per protein can lead to aggregation and non-specific binding.[10]1. Improve purification: Use size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration to thoroughly remove unbound dye.[14] 2. Blocking: Use appropriate blocking agents (e.g., bovine serum albumin, casein) to minimize non-specific binding.[12] 3. Spectral separation: Utilize the NIR properties of Sulfo-Cy7.5 to minimize autofluorescence, which is more prevalent at shorter wavelengths.[15] If autofluorescence is still an issue, perform imaging with an unstained control to establish a baseline.[11] 4. Optimize dye-to-protein ratio: Perform a titration to find the optimal molar ratio of dye to your protein. Start with ratios of 5:1, 10:1, and 15:1.[10][16]
Low Specific Signal 1. Low labeling efficiency: Suboptimal reaction conditions during conjugation. 2. Low protein concentration: Protein concentration below 2 mg/mL can reduce labeling efficiency.[14][16] 3. Inactive dye: Improper storage or handling of the dye. 4. Photobleaching: Loss of fluorescence due to prolonged exposure to excitation light.1. Optimize conjugation: Ensure the pH of the reaction buffer is between 7.2 and 8.5 for EDC/Sulfo-NHS chemistry. Avoid buffers containing primary amines (e.g., Tris, glycine).[14] 2. Concentrate protein: If necessary, concentrate your protein to at least 2 mg/mL before labeling.[14][16] 3. Proper handling: Store and handle the dye as recommended, protecting it from light and moisture.[][6] 4. Use antifade reagents: Mount samples in an antifade medium to minimize photobleaching during imaging.[15]
Precipitation of Conjugate 1. High dye-to-protein ratio: Over-labeling can lead to protein aggregation.[10] 2. Solvent incompatibility: High concentration of organic solvent (e.g., DMSO) used to dissolve the dye.1. Reduce dye-to-protein ratio: Test lower molar ratios of dye to protein during conjugation.[10] 2. Minimize organic solvent: Ensure the volume of the dye stock solution (in DMSO or DMF) is less than 10% of the total reaction volume.[10]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein using EDC/Sulfo-NHS

This protocol describes the activation of the carboxylic acid groups on this compound and subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein to be labeled (in amine-free buffer, e.g., PBS, MES, or HEPES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Reagent (optional): Hydroxylamine, Tris, or glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Add EDC to a final concentration of 20 mM.

  • Add Sulfo-NHS to a final concentration of 50 mM.

  • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to Protein

  • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 2-10 mg/mL.[10][16]

  • Add the activated Sulfo-Cy7.5 solution to the protein solution. The molar ratio of dye to protein should be optimized; a starting point of 10:1 is recommended.[14][16]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.[10]

  • (Optional) Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM and incubate for 15-30 minutes.

Step 3: Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).[14]

  • Elute the column with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the Sulfo-Cy7.5-labeled protein.

  • Collect the fractions containing the purified conjugate.

Step 4: Characterization of the Conjugate

  • Measure the absorbance of the purified conjugate at 280 nm and 778 nm.

  • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

    Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ x CF₂₈₀)] / ε_protein

    Degree of Labeling (DOL) = A₇₇₈ / (ε_dye x Protein Concentration (M))

    Where:

    • A₂₈₀ and A₇₇₈ are the absorbances at 280 nm and 778 nm, respectively.

    • CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A₇₇₈ of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at 778 nm (222,000 L⋅mol⁻¹⋅cm⁻¹).

Visualizations

experimental_workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification a1 Dissolve Sulfo-Cy7.5 in Activation Buffer a2 Add EDC and Sulfo-NHS a1->a2 a3 Incubate at RT a2->a3 b2 Mix Activated Dye and Protein a3->b2 Activated Dye b1 Prepare Protein in Reaction Buffer b1->b2 b3 Incubate (RT or 4°C) b2->b3 c1 Load Reaction onto Purification Column b3->c1 Reaction Mixture c2 Elute and Collect Labeled Protein c1->c2 end Characterize and Use c2->end Purified Conjugate

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? cause1 Excess Unbound Dye start->cause1 Yes cause2 Non-Specific Binding start->cause2 Yes cause3 Autofluorescence start->cause3 Yes end Proceed with Imaging start->end No sol1 Improve Purification (e.g., Chromatography) cause1->sol1 sol2 Use Blocking Agents cause2->sol2 sol3 Use NIR Imaging & Controls cause3->sol3 sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for high background fluorescence.

References

Navigating the Challenges of Dual-Labeling with Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the near-infrared (NIR) fluorescent dye Sulfo-Cy7.5 dicarboxylic acid offers significant advantages for in vivo and deep-tissue imaging. Its bifunctional nature, featuring two carboxylic acid groups, makes it a valuable tool for dual-labeling experiments, enabling the simultaneous tracking of two different biomolecules.[1][][3][4][5] However, realizing the full potential of this dye requires navigating a unique set of experimental challenges.

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during dual-labeling experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in dual-labeling experiments?

This compound is a water-soluble, near-infrared (NIR) cyanine (B1664457) dye.[6][7] It possesses two carboxylic acid functional groups, allowing for the covalent attachment of two different target molecules.[][5] Its emission in the NIR spectrum (around 800 nm) is advantageous as it minimizes autofluorescence from biological tissues, permitting deeper tissue penetration for in vivo imaging applications.[1][8]

Q2: What are the primary challenges associated with using this compound for dual-labeling?

The main challenges include:

  • Suboptimal Conjugation: Inefficient or incomplete attachment of one or both target molecules to the dye.[1]

  • Spectral Overlap: Interference from the emission spectrum of the second fluorophore, which can lead to signal bleed-through.[1]

  • Photobleaching: Loss of fluorescence upon exposure to excitation light.[1]

  • Dye Aggregation: Formation of non-fluorescent dye aggregates, often driven by hydrophobic interactions.[1]

  • Fluorescence Quenching: Reduction in fluorescence intensity due to interactions between the two conjugated dyes or with the biomolecules themselves.[1]

Q3: How should this compound be stored?

For long-term storage, it is recommended to store the dye at -20°C in the dark and desiccated.[][3][6] For short-term storage, 0-4°C is acceptable for days to weeks.[3] The dye is stable enough for shipping at ambient temperature for up to three weeks.[][6]

Troubleshooting Guide

This guide addresses specific problems that may arise during dual-labeling experiments with this compound.

Problem 1: Low or No Fluorescence Signal
Possible Cause Recommended Solution
Inefficient activation of carboxylic acids.The carboxylic acid groups require activation, typically with EDC and Sulfo-NHS, to react with primary amines.[1] Ensure that the EDC and Sulfo-NHS are fresh and used in the correct molar excess. The activation reaction is most efficient at a pH between 4.5 and 7.2.[1][9]
Hydrolysis of the activated ester.The activated NHS ester is sensitive to moisture.[] Prepare the dye solution in anhydrous DMSO or DMF immediately before use and avoid aqueous buffers during the initial activation step.[]
Suboptimal dye-to-protein ratio.An incorrect molar ratio of dye to protein can lead to under-labeling. A typical starting point is a 10-15 fold molar excess of the dye.[] This should be optimized for each specific protein.
Protein concentration is too low.For optimal labeling, the protein concentration should be at least 2 mg/mL.[10][11] Lower concentrations can significantly reduce labeling efficiency.[10][11]
Presence of primary amines in the buffer.Buffers containing primary amines (e.g., Tris or glycine) or ammonium (B1175870) ions will compete with the target molecule for reaction with the activated dye.[10][11] Use an amine-free buffer such as PBS or MES.[9][10]
Problem 2: Rapid Decrease in Fluorescence (Photobleaching)
Possible Cause Recommended Solution
Excessive exposure to excitation light.Minimize the exposure time and intensity of the excitation light source during imaging.
Absence of antifade reagents.Use commercially available antifade mounting media or add antifade reagents to your imaging buffer to reduce photobleaching.
Problem 3: Formation of Non-Fluorescent Conjugates (Dye Aggregation)
Possible Cause Recommended Solution
Hydrophobic interactions.The cyanine dye structure has hydrophobic properties that can lead to aggregation in aqueous solutions.[1] While the sulfo groups improve water solubility, aggregation can still happen, especially after conjugation to hydrophobic biomolecules.[1] Work at lower concentrations and consider adding detergents like Tween-20 to your buffers.[1]
Over-labeling of the target molecule.A high dye-to-protein ratio can increase the likelihood of aggregation.[] Optimize the molar excess of the dye to find a balance between labeling efficiency and aggregation.
Problem 4: Signal from One Fluorophore Detected in the Other's Channel (Spectral Bleed-through)
Possible Cause Recommended Solution
Poor fluorophore pairing.The emission spectrum of the partner dye significantly overlaps with the excitation or emission spectrum of Sulfo-Cy7.5.[1] Choose a partner dye with a well-separated emission spectrum.
Inadequate filter sets.The bandpass filters in the imaging system may not be narrow enough to isolate the emission from each fluorophore.[1] Use high-quality, narrow bandpass filters specific for each dye.[1]
Lack of spectral unmixing.For significant spectral overlap, computational methods may be needed.[1] If your imaging software supports it, perform spectral unmixing to separate the signals from the two fluorophores.

Experimental Protocols

Two-Step Sequential Conjugation Protocol

This protocol outlines a method for sequentially conjugating two different molecules to this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-7.2)

  • First target molecule (with a primary amine)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Second target molecule

  • Purification column (e.g., Sephadex G-25)[10]

Procedure:

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1]

  • First Activation: In the Activation Buffer, react the dye with a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS for 15 minutes at room temperature. This activates one of the carboxylic acid groups.[1]

  • First Conjugation: Add the activated dye solution to your first target molecule in Conjugation Buffer at a 10-20 fold molar excess. Incubate for 2 hours at room temperature, protected from light.[1]

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[1]

  • Purification: Purify the singly-labeled conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove excess dye and activation reagents.[10]

  • Second Activation and Conjugation: Repeat steps 2 and 3 using the purified, singly-labeled conjugate and your second target molecule.

  • Final Purification: Purify the dual-labeled conjugate using a suitable chromatography method.

Quantitative Data Summary
ParameterRecommended Range/ValueReference
Protein Concentration for Labeling 2-10 mg/mL[10][11]
Dye-to-Protein Molar Ratio 10-15 fold molar excess[]
Activation Reaction pH 4.5-7.2[1][9]
Conjugation Reaction pH 7.2-8.5[10][11]
Storage Temperature (Long-term) -20°C[][3][6]
Storage Temperature (Short-term) 0-4°C[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_first_conj First Conjugation cluster_second_conj Second Conjugation cluster_final Final Steps prep_dye Prepare Sulfo-Cy7.5 in Anhydrous DMSO activate1 Activate Dye with EDC/Sulfo-NHS prep_dye->activate1 prep_mol1 Prepare Molecule 1 in Amine-Free Buffer conjugate1 Conjugate to Molecule 1 prep_mol1->conjugate1 activate1->conjugate1 quench1 Quench Reaction conjugate1->quench1 purify1 Purify Mono-Labeled Conjugate quench1->purify1 activate2 Re-activate Conjugate with EDC/Sulfo-NHS purify1->activate2 prep_mol2 Prepare Molecule 2 conjugate2 Conjugate to Molecule 2 prep_mol2->conjugate2 activate2->conjugate2 quench2 Quench Reaction conjugate2->quench2 purify2 Purify Dual-Labeled Conjugate quench2->purify2 analyze Characterize and Use purify2->analyze

Caption: A generalized workflow for a two-step dual-labeling experiment.

troubleshooting_tree cluster_conjugation Conjugation Issues cluster_solutions_conjugation Solutions cluster_quenching Quenching/Aggregation cluster_solutions_quenching Solutions start Low/No Fluorescence Signal check_activation Inefficient Activation? start->check_activation check_ratio Suboptimal Dye:Protein Ratio? start->check_ratio check_buffer Amine-Containing Buffer? start->check_buffer check_aggregation Dye Aggregation? start->check_aggregation check_overlabeling Over-labeling? start->check_overlabeling solution_activation Use fresh EDC/Sulfo-NHS, optimize pH (4.5-7.2) check_activation->solution_activation Yes solution_ratio Optimize molar excess (start with 10-15x) check_ratio->solution_ratio Yes solution_buffer Use amine-free buffer (PBS, MES) check_buffer->solution_buffer Yes solution_aggregation Lower concentration, add detergent (Tween-20) check_aggregation->solution_aggregation Yes solution_overlabeling Reduce dye:protein ratio check_overlabeling->solution_overlabeling Yes

Caption: A decision tree for troubleshooting low fluorescence signals.

References

Technical Support Center: Sulfo-Cy7.5 Dicarboxylic Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of proteins labeled with Sulfo-Cy7.5 dicarboxylic acid. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store the unconjugated this compound dye?

A: Proper storage of the unconjugated dye is crucial for maintaining its reactivity and fluorescence properties. It is recommended to store the dye at -20°C in the dark and under desiccated conditions.[1][2][3][] When stored correctly, the dye is stable for up to 24 months from the date of receipt.[1][2][] For transportation or short periods, the dye is stable at room temperature for up to three weeks.[1][2][]

Q2: What are the recommended storage conditions for my Sulfo-Cy7.5 labeled protein?

A: The stability of the labeled conjugate depends on the protein itself. However, general guidelines are to store the labeled protein for the short-term at 4°C and for long-term storage at -20°C or -80°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to divide the labeled protein solution into smaller, single-use aliquots.[5]

Q3: What factors can affect the long-term stability and fluorescence of my labeled protein?

A: Several factors can impact the stability of your conjugate:

  • Temperature: Elevated temperatures can lead to protein denaturation and dye degradation. Long-term storage should be at -20°C or below.[5]

  • Light Exposure: Cyanine (B1664457) dyes, including Sulfo-Cy7.5, are susceptible to photobleaching when exposed to light. Always store labeled proteins in the dark and minimize light exposure during experiments.[1][3][6]

  • pH: The chemical structure of cyanine dyes is generally stable between pH 4 and 10.[6] However, the stability of the protein itself is often the limiting factor, so maintain a pH that is optimal for your specific protein.

  • Aggregation: The sulfonate groups on Sulfo-Cy7.5 enhance its water solubility, which helps to prevent the aggregation that can quench fluorescence.[] However, high protein concentrations or suboptimal buffer conditions can still lead to aggregation.

Q4: How can I tell if my Sulfo-Cy7.5 labeled protein is degrading?

A: Signs of degradation include a decrease in fluorescence intensity over time, a shift in the absorption or emission spectra, and the appearance of protein precipitates. Regularly measuring the fluorescence of a stored aliquot can help monitor its stability.

Q5: What is the expected shelf-life of a Sulfo-Cy7.5 labeled protein?

A: The shelf-life is highly dependent on the stability of the protein being labeled. The dye itself has excellent chemical stability.[8] When stored properly in aliquots at -80°C and protected from light, many labeled antibodies and other stable proteins can maintain their functionality for a year or more.

Data Summary Tables

Table 1: Recommended Storage Conditions for Unconjugated this compound

ParameterConditionDurationReference(s)
Temperature-20°CUp to 24 months[1][2][]
Room TemperatureUp to 3 weeks (for transport)[1][2][]
LightIn the darkAlways[1][2][3]
AtmosphereDesiccatedAlways[1][2][3]

Table 2: Recommended Storage Conditions for Sulfo-Cy7.5 Labeled Proteins

Storage TypeTemperatureKey ConsiderationsReference(s)
Short-Term4°CFor immediate use (days to a week). Protect from light.[5]
Long-Term-20°C to -80°CAliquot to avoid freeze-thaw cycles. Protect from light.[5]

Visual Guides and Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC p_prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) labeling Labeling Reaction (Add activated dye to protein. Incubate 1-4 hrs at RT, dark) p_prep->labeling d_prep Prepare Dye Solution (Dissolve dye in anhydrous DMSO/DMF) activation Activate Dye (Add EDC/NHS to dye solution) d_prep->activation activation->labeling purify Purification (Remove free dye via gel filtration/spin column) labeling->purify qc Quality Control (Determine Degree of Labeling - DOL) purify->qc storage Store Conjugate (-20°C to -80°C, dark) qc->storage

Caption: Workflow for labeling proteins with this compound.

G start Low or No Fluorescence Signal? check_instrument Are instrument settings correct? (NIR detector, Ex/Em wavelengths) start->check_instrument Yes check_dol Was the Degree of Labeling (DOL) confirmed? check_instrument->check_dol Yes solution_instrument Correct settings: Ex: ~778 nm, Em: ~797 nm. Ensure NIR PMT is installed. check_instrument->solution_instrument No check_aggregation Is the conjugate aggregated? (Check for precipitates) check_dol->check_aggregation Yes / Optimal solution_dol_low Optimize labeling reaction: - Check pH (8.3-8.5) - Use fresh EDC/NHS - Ensure sufficient dye:protein ratio check_dol->solution_dol_low No / Too Low solution_dol_high High DOL can cause quenching. Reduce dye:protein ratio in labeling step. check_dol->solution_dol_high Yes / Too High check_photobleaching Was the sample overexposed to light? check_aggregation->check_photobleaching No solution_aggregation Use sulfated dye. Work at lower concentrations. Consider adding mild detergents. check_aggregation->solution_aggregation Yes solution_photobleaching Minimize light exposure during handling, storage, and imaging. check_photobleaching->solution_photobleaching Yes

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy7.5 Dicarboxylic Acid vs. Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the choice of dye is paramount for achieving high-quality in vivo imaging results. This guide provides an objective comparison of Sulfo-Cy7.5 dicarboxylic acid and the clinically established Indocyanine Green (ICG), offering supporting data and experimental protocols to inform your selection.

In the realm of in vivo fluorescence imaging, both this compound and Indocyanine Green (ICG) have emerged as key players. ICG, approved by the FDA for clinical use, has a long history in medical diagnostics. However, its limitations, such as a short plasma half-life and instability in aqueous solutions, have paved the way for the development of alternative cyanine (B1664457) dyes. This compound, a highly water-soluble and more photostable dye, represents one such advanced alternative. This guide delves into a detailed comparison of their performance characteristics for in vivo imaging applications.

Quantitative Data Summary

For a direct and clear comparison, the following table summarizes the key quantitative parameters of this compound and ICG.

PropertyThis compoundIndocyanine Green (ICG)
Excitation Maximum (λex) ~778 nm~780 nm (in blood/plasma)
Emission Maximum (λem) ~797 nm~820 nm (in blood/plasma)
Molar Extinction Coeff. (ε) ~222,000 cm⁻¹M⁻¹~150,000 - 250,000 cm⁻¹M⁻¹ (solvent dependent)
Quantum Yield (Φ) Higher than ICGLow and highly dependent on solvent and protein binding
Aqueous Solubility High (due to sulfonate groups)Limited, prone to aggregation
In Vivo Stability Generally higher photostabilityProne to degradation in aqueous solution and photobleaching
Plasma Half-life Longer than ICG (inferred from similar hydrophilic dyes)Very short (minutes)[1]
Primary Clearance Route Expected to be primarily renal (for hydrophilic dyes)Hepatic

Performance Comparison

Spectral Properties

Both this compound and ICG operate in the near-infrared (NIR) window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. This compound exhibits a slightly longer excitation and emission maxima compared to ICG. The higher molar extinction coefficient and quantum yield of this compound contribute to brighter fluorescence signals, a significant advantage for sensitive imaging applications.

Stability and Solubility

A major drawback of ICG is its poor stability in aqueous solutions, where it is prone to aggregation and degradation, necessitating fresh preparation before use.[1] In contrast, this compound, with its multiple sulfonate groups, offers excellent water solubility and greater stability, making it more convenient for experimental workflows. Studies on related hydrophilic cyanine dyes have shown that such modifications lead to improved photostability.

Pharmacokinetics and Biodistribution

ICG is known for its rapid binding to plasma proteins and subsequent clearance by the liver, resulting in a very short plasma half-life of just a few minutes.[1] This rapid clearance can be beneficial for applications requiring quick visualization of vasculature but limits the imaging window for targeting specific tissues.

While specific pharmacokinetic data for this compound is not extensively published, studies on structurally similar hydrophilic cyanine dyes, such as 1,1'-bis-(4-sulfobutyl) indotricarbocyanine-5,5'-dicarboxylic acid diglucamide monosodium salt (SIDAG), provide valuable insights. These studies show that increased hydrophilicity leads to a significantly longer plasma half-life and a shift from hepatic to renal elimination.[1] This prolonged circulation time can be advantageous for targeted imaging, allowing more time for the probe to accumulate at the site of interest. A comparative study showed that a hydrophilic cyanine dye provided a much better tumor contrast 24 hours post-injection compared to ICG, which was barely detectable.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to compare and utilize these fluorescent dyes for in vivo imaging.

In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol outlines the general steps for comparing the tumor imaging capabilities of this compound and ICG in a xenograft mouse model.

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells) in the flank of each mouse.

  • Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

2. Probe Preparation:

  • ICG: Dissolve ICG powder in sterile water or PBS immediately before use to a final concentration of 0.1-1 mg/mL.

  • This compound: Dissolve the dye in sterile PBS to a similar concentration. Due to its higher stability, the solution can be prepared in advance.

3. Probe Administration:

  • Anesthetize the mice (e.g., with isoflurane (B1672236) or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Inject the fluorescent probe intravenously via the tail vein. A typical dose is in the range of 1-10 mg/kg body weight.

4. In Vivo Imaging:

  • Place the anesthetized mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire fluorescence images at various time points post-injection (e.g., 15 min, 1 hr, 4 hrs, 24 hrs, 48 hrs).

  • Use appropriate excitation and emission filters for each dye:

    • Sulfo-Cy7.5: Excitation ~760 nm, Emission ~800 nm.

    • ICG: Excitation ~745 nm, Emission ~820 nm.

5. Ex Vivo Organ Analysis:

  • At the final time point, euthanize the mice.

  • Perfuse the circulatory system with saline to remove blood from the organs.

  • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Image the excised organs in the imaging system to quantify the biodistribution of the dyes.

6. Data Analysis:

  • Draw regions of interest (ROIs) around the tumor and other organs in both in vivo and ex vivo images.

  • Quantify the average fluorescence intensity within each ROI.

  • Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by that of adjacent normal tissue.

Protocol for Assessing In Vivo Stability and Pharmacokinetics

1. Animal Model and Probe Administration:

  • Use healthy mice (e.g., C57BL/6).

  • Administer a precise dose of either this compound or ICG intravenously.

2. Blood Sampling:

  • Collect small blood samples (e.g., 10-20 µL) from the tail vein or saphenous vein at multiple time points post-injection (e.g., 1, 5, 15, 30, 60, 120, 240 minutes).

  • Collect the samples into heparinized tubes.

3. Fluorescence Quantification in Plasma:

  • Centrifuge the blood samples to separate the plasma.

  • Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader with the appropriate excitation and emission wavelengths for each dye.

  • Create a standard curve using known concentrations of the dye in plasma to determine the concentration in the experimental samples.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the dye versus time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as circulation half-life, volume of distribution, and clearance rate.

Mandatory Visualizations

in_vivo_imaging_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Animal Model Preparation (Tumor Xenograft) Injection Intravenous Injection Animal_Model->Injection Probe_Prep Fluorescent Probe Preparation (Sulfo-Cy7.5 or ICG) Probe_Prep->Injection InVivo_Imaging In Vivo Fluorescence Imaging (Time-course) Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Organ Imaging InVivo_Imaging->ExVivo_Imaging Data_Quant Data Quantification (ROI Analysis) InVivo_Imaging->Data_Quant ExVivo_Imaging->Data_Quant PK_Analysis Pharmacokinetic Modeling Data_Quant->PK_Analysis Bio_Dist Biodistribution Analysis Data_Quant->Bio_Dist

Caption: Workflow for in vivo fluorescence imaging comparison.

dye_property_comparison cluster_properties Key Properties for In Vivo Imaging Sulfo_Cy7_5 This compound Stability High Aqueous Stability Sulfo_Cy7_5->Stability Solubility High Water Solubility Sulfo_Cy7_5->Solubility Quantum_Yield High Quantum Yield Sulfo_Cy7_5->Quantum_Yield Half_Life Longer Plasma Half-life Sulfo_Cy7_5->Half_Life Renal_Clearance Renal Clearance Sulfo_Cy7_5->Renal_Clearance ICG Indocyanine Green (ICG) Low_Stability Low Aqueous Stability ICG->Low_Stability Aggregation Prone to Aggregation ICG->Aggregation Low_Quantum_Yield Low Quantum Yield ICG->Low_Quantum_Yield Short_Half_Life Short Plasma Half-life ICG->Short_Half_Life Hepatic_Clearance Hepatic Clearance ICG->Hepatic_Clearance

Caption: Key property comparison for in vivo imaging.

References

A Head-to-Head Comparison: Sulfo-Cy7.5 Dicarboxylic Acid vs. Cy7 for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for the success of applications such as in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides an objective comparison of two commonly used cyanine (B1664457) dyes, Sulfo-Cy7.5 dicarboxylic acid and Cy7, for antibody labeling, supported by their physicochemical properties and established experimental protocols.

Key Distinctions and Performance Attributes

The primary difference between this compound and conventional Cy7 dyes lies in their chemical reactivity and solubility. Standard Cy7 is often supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on antibodies to form stable amide bonds.[1][2] In contrast, this compound possesses two carboxylic acid groups that require activation, typically with a carbodiimide (B86325) such as EDC in the presence of NHS or Sulfo-NHS, to become amine-reactive.[][4][5]

The "Sulfo" designation indicates that the dye has been sulfonated, a chemical modification that significantly increases its water solubility.[][7] This enhanced hydrophilicity is advantageous when labeling proteins that may be sensitive to the organic co-solvents, like DMSO or DMF, which are often required to dissolve non-sulfonated Cy7 dyes.[][7] Using water-soluble dyes can help prevent protein aggregation and denaturation during the labeling process.[][7] Furthermore, some sulfonated cyanine dyes exhibit improved quantum yields and photostability compared to their non-sulfonated counterparts.[][8]

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of Sulfo-Cy7.5 and Cy7, compiled from various sources. These values are typical and can be influenced by the conjugation partner and the local microenvironment.

PropertySulfo-Cy7.5Cy7
Excitation Maximum (λex) ~778-788 nm[5][9]~743-756 nm[10]
Emission Maximum (λem) ~797-808 nm[5][9]~767-779 nm[10]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹[5]~250,000 M⁻¹cm⁻¹[1][10]
Fluorescence Quantum Yield (Φ) ~0.21[5]Varies, typically lower in aqueous media[10]
Solubility Good in water, DMF, and DMSO[4][5]Soluble in organic solvents (DMSO, DMF)[10]
Reactive Group (Common Form) Dicarboxylic Acid[][4]NHS Ester[1][10]

Experimental Methodologies

The protocols for antibody labeling differ significantly due to the distinct reactive groups of each dye. Below are detailed, representative protocols for conjugating each dye to an antibody.

Protocol 1: Antibody Labeling with Cy7 NHS Ester

This protocol is a general guideline for labeling an IgG antibody with a Cy7 NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0[1][11]

  • Purification column (e.g., Sephadex G-25)[2]

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.[1][12] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[11]

  • Dye Preparation: Prepare a 10 mM stock solution of Cy7 NHS ester in anhydrous DMSO or DMF.[11]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-9.0 using the Reaction Buffer.[1][11]

    • Add the Cy7 NHS ester stock solution to the antibody solution. A molar dye-to-antibody ratio of 5:1 to 20:1 is a good starting point.[1]

    • Incubate the reaction for 1-3 hours at room temperature, protected from light.[1]

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting or gel filtration column.[1][2] The first colored band to elute is the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[1]

Protocol 2: Antibody Labeling with this compound

This protocol involves a two-step process where the carboxylic acid groups are first activated to form an NHS ester, which then reacts with the antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[13]

  • Coupling Buffer: PBS, pH 7.2-7.5[13]

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody as described in Protocol 1.

  • Dye Activation:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the dye solution and react for 15 minutes at room temperature to form the amine-reactive NHS ester.[13]

  • Conjugation Reaction:

    • Immediately add the activated dye solution to the antibody solution in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature, protected from light.[13]

  • Purification: Purify the antibody conjugate as described in Protocol 1.

  • Characterization: Determine the DOL by measuring the absorbance at 280 nm and ~778 nm.

Visualizing the Workflows

To better illustrate the processes and relationships, the following diagrams have been generated.

AntibodyLabelingWorkflow cluster_cy7 Cy7 NHS Ester Labeling cluster_sulfo_cy7_5 This compound Labeling Ab1 Antibody in Amine-Free Buffer Mix1 Combine at pH 8.3-9.0 Ab1->Mix1 Dye1 Cy7 NHS Ester in DMSO Dye1->Mix1 React1 Incubate 1-3h RT, Dark Mix1->React1 Purify1 Purification (Size Exclusion) React1->Purify1 Final1 Cy7-Antibody Conjugate Purify1->Final1 Ab2 Antibody in Amine-Free Buffer Mix2 Combine with Antibody (pH 7.2-7.5) Ab2->Mix2 Dye2 Sulfo-Cy7.5 Dicarboxylic Acid Activate Activate with EDC/NHS (pH 4.5-6.0) Dye2->Activate Activate->Mix2 React2 Incubate 2h RT, Dark Mix2->React2 Purify2 Purification (Size Exclusion) React2->Purify2 Final2 Sulfo-Cy7.5-Antibody Conjugate Purify2->Final2

Caption: A comparison of the experimental workflows for antibody labeling.

PropertyComparison Title Key Property Comparison SulfoCy75 This compound + High Water Solubility + Suitable for sensitive proteins + Lower aggregation tendency - Requires activation step Cy7 Cy7 NHS Ester + Direct reaction with amines + Well-established protocols - Requires organic co-solvent - Potential for protein aggregation

Caption: A summary of the key advantages and disadvantages of each dye.

Concluding Remarks

The choice between this compound and Cy7 for antibody labeling depends on the specific requirements of the experiment.

  • Cy7 NHS ester is a straightforward choice for robust proteins, offering a simple, direct labeling protocol.

  • This compound , while requiring an additional activation step, is the superior option for labeling proteins that are sensitive to organic solvents or prone to aggregation. Its enhanced water solubility ensures a more gentle labeling environment, potentially preserving antibody function more effectively.

For applications demanding high sensitivity and stability, particularly in aqueous environments such as in vivo studies, the benefits offered by sulfonated dyes like Sulfo-Cy7.5 often outweigh the complexity of the two-step conjugation protocol. Researchers should carefully consider the nature of their antibody and the downstream application to make an informed decision.

References

A Head-to-Head Comparison: Sulfo-Cy7.5 Dicarboxylic Acid vs. Alexa Fluor 790 for Near-Infrared Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of a suitable fluorescent dye is paramount for achieving high-quality, reproducible results. This guide provides an objective, data-driven comparison of two prominent NIR fluorophores: Sulfo-Cy7.5 dicarboxylic acid and Alexa Fluor 790. This comparison will delve into their spectral and physicochemical properties, conjugation chemistries, and overall performance characteristics to aid in the selection of the optimal dye for specific research applications.

Executive Summary

Both this compound and Alexa Fluor 790 are excellent choices for applications requiring NIR fluorescence, such as in vivo imaging, flow cytometry, and Western blotting. They exhibit similar excitation and emission profiles, operating in a spectral window that minimizes tissue autofluorescence. However, key differences in their chemical structure and proprietary modifications give rise to distinct performance characteristics. Alexa Fluor 790, a sulfonated xanthene dye, is generally recognized for its superior photostability and high quantum yield, which often translates to brighter, more stable signals in demanding applications.[1][2] Sulfo-Cy7.5, a member of the cyanine (B1664457) dye family, is a cost-effective alternative that provides strong fluorescence, though it may be more susceptible to photobleaching and aggregation-induced quenching compared to the Alexa Fluor series.[2]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound and Alexa Fluor 790, based on publicly available information.

PropertyThis compoundAlexa Fluor 790
Excitation Maximum (nm) ~778 - 788~782 - 784
Emission Maximum (nm) ~797 - 808~805 - 814
Molar Absorptivity (ε) (cm⁻¹M⁻¹) ~222,000~260,000 - 270,000
Fluorescence Quantum Yield (Φ) ~0.21Not explicitly stated, but Alexa Fluor dyes are known for high quantum yields[3]
Solubility Good in water, DMF, DMSO[4]Good water solubility[5]
Reactive Group Dicarboxylic acidPrimarily available as an NHS ester

Table 1. Key spectral and physicochemical properties of this compound and Alexa Fluor 790.

Performance Comparison

While direct, side-by-side experimental data for this compound versus Alexa Fluor 790 is limited in the public domain, general comparisons between cyanine dyes (like Cy7.5) and the Alexa Fluor series provide valuable insights into their performance.

Brightness: The brightness of a fluorophore is a product of its molar absorptivity and quantum yield. Alexa Fluor 790 has a higher molar absorptivity, and the Alexa Fluor family is renowned for its high quantum yields, suggesting that Alexa Fluor 790 conjugates are likely to be brighter than their Sulfo-Cy7.5 counterparts.[1][3]

Photostability: Studies have consistently shown that Alexa Fluor dyes are significantly more photostable than cyanine dyes.[2][6] This increased photostability allows for longer exposure times and repeated imaging without significant signal loss, which is a critical advantage in time-lapse microscopy and longitudinal in vivo studies.

pH Sensitivity: Alexa Fluor dyes are designed to be less sensitive to pH changes, maintaining their fluorescence intensity over a broad pH range.[7] This is a crucial feature for experiments in varying cellular environments.

Aggregation: Cyanine dyes have a known tendency to form non-fluorescent aggregates, especially at high degrees of labeling on proteins.[2] This aggregation can lead to a phenomenon known as H-type dimer formation, which quenches fluorescence. The sulfonation and other proprietary modifications of Alexa Fluor dyes reduce this tendency, resulting in more consistent and reliable fluorescence intensity, even at higher labeling densities.[2]

Experimental Protocols

Detailed methodologies for conjugating these dyes to antibodies are provided below. The choice of protocol depends on the reactive group of the dye.

Protocol 1: Antibody Conjugation with this compound (Carbodiimide Chemistry)

This protocol describes the two-step carbodiimide (B86325) reaction to conjugate a carboxylic acid-containing dye to the primary amines of an antibody.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Activation:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over the dye is recommended.

    • Add the dye solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 7.2-8.0 with the Coupling Buffer.

    • Add the activated dye solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Remove unreacted dye by passing the reaction mixture through a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780 nm).

Protocol 2: Antibody Conjugation with Alexa Fluor 790 NHS Ester

This protocol outlines the more direct conjugation of an NHS ester-activated dye to the primary amines of an antibody.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • Alexa Fluor 790 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[9]

    • Add the Reaction Buffer to the antibody solution to adjust the pH to 8.3-8.5.[7]

  • Dye Preparation:

    • Immediately before use, dissolve the Alexa Fluor 790 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • Slowly add the dye solution to the antibody solution while gently stirring. A molar dye-to-antibody ratio of 10:1 to 15:1 is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer.

    • Purify the conjugate using a desalting column as described in Protocol 1.[9]

  • Characterization:

    • Calculate the DOL as described in Protocol 1, using the absorbance maximum of Alexa Fluor 790 (~784 nm).

Visualization of Workflows

Antibody Conjugation Workflow

cluster_sulfo_cy7_5 This compound Conjugation cluster_alexa_fluor_790 Alexa Fluor 790 NHS Ester Conjugation A1 Antibody in Amine-Free Buffer C1 Conjugation Reaction (pH 7.2-8.0) A1->C1 B1 Activate Dye with EDC/NHS B1->C1 D1 Quench and Purify C1->D1 E1 Characterize (DOL) D1->E1 A2 Antibody in Amine-Free Buffer (pH 8.3-8.5) C2 Conjugation Reaction A2->C2 B2 Dissolve NHS Ester Dye B2->C2 D2 Quench and Purify C2->D2 E2 Characterize (DOL) D2->E2

Caption: A comparison of the antibody conjugation workflows for this compound and Alexa Fluor 790 NHS ester.

Simplified Signaling Pathway Application

Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Antibody Primary Antibody Receptor->Antibody Binds to Receptor Response Cellular Response Signaling_Cascade->Response Secondary_Antibody Secondary Antibody (Labeled) Antibody->Secondary_Antibody Binds to Primary Ab Fluorophore Sulfo-Cy7.5 or Alexa Fluor 790 Secondary_Antibody->Fluorophore

References

A Head-to-Head Comparison: Sulfo-Cy7.5 Dicarboxylic Acid vs. IRDye 800CW for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Western blotting, the choice of a fluorescent dye is paramount to achieving sensitive and quantifiable results. Near-infrared (NIR) dyes have gained prominence due to reduced background autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides an objective comparison of two commonly used NIR fluorophores, Sulfo-Cy7.5 dicarboxylic acid and IRDye 800CW, to assist in selecting the optimal dye for your Western blotting applications.

In the realm of quantitative Western blotting, the near-infrared spectrum offers a clear advantage by minimizing the inherent background fluorescence often encountered with biological samples. This results in cleaner signals and more reliable quantification. This compound, a derivative of the Cy7.5 dye, and IRDye 800CW are two leading fluorophores that operate within this advantageous spectral range. While both are excellent choices for NIR Western blotting, they possess distinct characteristics that can influence their performance in specific experimental contexts. This guide delves into a detailed comparison of their spectral properties, performance metrics, and recommended experimental protocols to inform your selection process.

Spectral and Physicochemical Properties: A Tale of Two Dyes

A fundamental understanding of the spectral and physical properties of each dye is crucial for experimental design and data interpretation. This compound and IRDye 800CW, while both operating in the near-infrared spectrum, exhibit distinct characteristics that influence their performance.

PropertyThis compoundIRDye 800CW
Excitation Maximum (λex) ~778 nm[1]~774-778 nm[2][][4]
Emission Maximum (λem) ~797-808 nm[1][5]~789-795 nm[6][7]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹[1]~240,000 M⁻¹cm⁻¹
Reactive Group Dicarboxylic acidNHS Ester, DBCO, Carboxylate[2][][8]
Reactivity Activated by carbodiimide (B86325) chemistry[9]Primary amines, Azides[2][]
Solubility High water solubility[5][9]High water solubility[7]

Performance in Western Blotting: A Comparative Analysis

While direct head-to-head quantitative data in a single Western blot experiment is limited in publicly available literature, a comparative analysis can be synthesized from the known properties and performance characteristics of each dye.

IRDye 800CW is renowned for its high sensitivity and low background, making it a preferred choice for detecting low-abundance proteins. Its high molar extinction coefficient contributes to its brightness, and its exceptional photostability allows for blots to be archived and re-imaged months later with minimal signal loss. The direct, non-enzymatic detection with IRDye 800CW results in a fluorescent signal that is directly proportional to the amount of target protein, making it highly suitable for quantitative analysis over a wide linear dynamic range.

This compound , as a member of the cyanine (B1664457) dye family, also benefits from the low background autofluorescence in its spectral range. Its high quantum yield suggests the potential for bright fluorescence. However, a significant consideration for cyanine dyes like Cy7.5 is their reported lower photostability compared to other NIR dyes, which could be a limitation for applications requiring repeated imaging or long exposure times. While suitable for various labeling applications, its performance in the specific context of quantitative Western blotting may be impacted by this characteristic.

Experimental Protocols

Detailed and optimized protocols are critical for achieving reliable and reproducible Western blotting results. Below are representative protocols for both IRDye 800CW and a general protocol adaptable for Sulfo-Cy7.5 conjugated secondary antibodies.

IRDye 800CW Secondary Antibody Protocol for Western Blotting

This protocol is optimized for use with LI-COR's Odyssey imaging systems and IRDye 800CW secondary antibodies.

  • Blocking: Following protein transfer, block the membrane for 1 hour at room temperature with an appropriate blocking buffer (e.g., Intercept® (TBS) Blocking Buffer).

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Recommended dilutions vary, so optimization is necessary. Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane four times for 5 minutes each with 1X TBS-T (Tris-Buffered Saline with 0.1% Tween® 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer. A recommended starting dilution is 1:20,000.[2] Incubate the membrane for 1 hour at room temperature with gentle agitation, protected from light.

  • Final Washes: Wash the membrane four times for 5 minutes each with 1X TBS-T, protected from light.[2]

  • Imaging: Image the blot using a digital imaging system equipped with a laser and filter appropriate for the near-infrared spectrum (e.g., ~785 nm excitation and ~800 nm emission filter).

General Protocol for Sulfo-Cy7.5 Conjugated Secondary Antibody in Western Blotting

This is a general protocol that can be adapted for secondary antibodies conjugated with this compound. Optimization of antibody concentrations and incubation times is recommended.

  • Blocking: After protein transfer, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the membrane for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to four times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy7.5 conjugated secondary antibody in the blocking buffer. The optimal dilution should be determined empirically. Incubate the membrane for 1 hour at room temperature with gentle agitation, ensuring protection from light.

  • Final Washes: Wash the membrane three to four times for 5-10 minutes each with TBS-T, followed by a final rinse with TBS to remove any residual detergent.

  • Imaging: Image the blot using a digital imaging system with appropriate excitation and emission filters for Sulfo-Cy7.5 (e.g., ~778 nm excitation and ~800 nm emission filter).

Visualizing the Workflow and a Relevant Signaling Pathway

To better understand the processes involved, the following diagrams illustrate a typical Western blotting workflow and a representative signaling pathway that can be studied using this technique.

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_detection Immunodetection cluster_imaging Signal Acquisition A Sample Preparation B SDS-PAGE A->B C Electrotransfer B->C D Blocking C->D E Primary Antibody Incubation D->E G Washing E->G F Secondary Antibody Incubation (Sulfo-Cy7.5 or IRDye 800CW) H NIR Imaging F->H G->F I Data Analysis H->I MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

References

A Researcher's Guide to Validating Sulfo-Cy7.5 Dicarboxylic Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes to biomolecules is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of Sulfo-Cy7.5 dicarboxylic acid with other near-infrared (NIR) dyes and offers detailed protocols for validating conjugation efficiency.

This compound is a bifunctional, water-soluble, near-infrared (NIR) fluorescent dye increasingly utilized in bioconjugation.[1][2][3][] Its two carboxylic acid groups allow for covalent attachment to primary amines on proteins, antibodies, and other biomolecules through carbodiimide (B86325) chemistry.[3][] The presence of sulfonate groups enhances its water solubility, a crucial feature for biological applications.[2] This guide will compare this compound with two other commonly used NIR dyes, IRDye 800CW and Alexa Fluor 790, and provide detailed experimental protocols for conjugation and validation of its efficiency.

Comparative Analysis of NIR Dyes

The choice of a fluorescent dye for bioconjugation depends on several factors, including its spectral properties, reactivity, and performance in biological systems. Here, we compare this compound with IRDye 800CW NHS ester and Alexa Fluor 790 NHS ester, two popular alternatives for NIR imaging.

PropertyThis compoundIRDye® 800CW NHS EsterAlexa Fluor™ 790 NHS Ester
Reactive Group Dicarboxylic AcidN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (after activation)Primary aminesPrimary amines
Excitation Maximum (nm) ~778 - 788~774 - 778~784
Emission Maximum (nm) ~797 - 808~789 - 794~814
Molecular Weight ( g/mol ) ~1183.51~1166~1750
Water Solubility HighHighHigh

Experimental Protocols

I. Protein Preparation
  • Buffer Exchange: Dissolve the protein (e.g., antibody) in a suitable amine-free buffer, such as 0.1 M sodium phosphate (B84403) buffer at pH 7.4. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Concentration Determination: Determine the protein concentration using a standard protein assay method like the Bradford or BCA assay.[5][6]

II. Conjugation of this compound to a Protein using EDC/Sulfo-NHS Chemistry

This two-step protocol first activates the carboxylic acid groups on the dye, which then react with the primary amines on the protein.

Activation of this compound:

  • Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 25-fold molar excess of N-hydroxysulfosuccinimide (Sulfo-NHS) to the dye solution.[7]

  • Incubate the reaction for 15-30 minutes at room temperature.[8]

Conjugation to the Protein:

  • Adjust the pH of the activated dye solution to 7.2-7.5 by adding a suitable buffer like phosphate-buffered saline (PBS).

  • Immediately add the protein solution to the activated dye solution. A common starting point is a 10 to 20-fold molar excess of the dye to the protein.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction (Optional): To stop the reaction, add a quenching solution such as 10-20 mM glycine (B1666218) or hydroxylamine (B1172632) and incubate for 30 minutes at room temperature.[7][8]

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Dye Sulfo-Cy7.5 Dicarboxylic Acid ActivatedDye Activated Sulfo-Cy7.5 (Sulfo-NHS Ester) Dye->ActivatedDye 15-30 min RT Reagents EDC + Sulfo-NHS in MES Buffer (pH 6.0) Reagents->ActivatedDye Conjugate Dye-Protein Conjugate ActivatedDye->Conjugate 2 hours RT Protein Protein (e.g., Antibody) in PBS (pH 7.2-7.5) Protein->Conjugate

Figure 1. Workflow for the two-step conjugation of this compound to a protein.
III. Purification of the Dye-Protein Conjugate

It is crucial to remove unconjugated dye and other reaction components to accurately determine the conjugation efficiency. Size-exclusion chromatography (SEC) is a widely used method for this purpose.[9][10]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[11]

  • Apply the conjugation reaction mixture to the column.

  • Collect the fractions. The larger dye-protein conjugate will elute first, followed by the smaller, unconjugated dye molecules.

  • Monitor the fractions by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the dye (~780 nm).

  • Pool the fractions containing the purified conjugate.

IV. Validating Conjugation Efficiency: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter for assessing conjugation efficiency. It can be determined spectrophotometrically.[1]

  • Measure the absorbance of the purified dye-protein conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (~780 nm, Amax).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF is the correction factor (A280 of the free dye / Amax of the free dye). This needs to be determined for the specific dye and buffer conditions.

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye.

    • Dye Concentration (M) = Amax / εdye

      • Where:

        • εdye is the molar extinction coefficient of the dye at its Amax.

  • Calculate the Degree of Labeling (DOL).

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is a balance between achieving a strong fluorescent signal and preserving the biological activity of the protein, as over-labeling can lead to fluorescence quenching and reduced protein function.[1][12]

DOL_Calculation cluster_measurements Spectrophotometric Measurements cluster_calculations Calculations Abs280 Measure A280 ProteinConc Calculate Protein Concentration Abs280->ProteinConc AbsMax Measure Amax (~780 nm) AbsMax->ProteinConc DyeConc Calculate Dye Concentration AbsMax->DyeConc DOL Calculate DOL (Dye Conc. / Protein Conc.) ProteinConc->DOL DyeConc->DOL

Figure 2. Logical flow for calculating the Degree of Labeling (DOL).

Advanced Validation Techniques

For a more in-depth analysis of the conjugation, especially in the context of drug development, mass spectrometry can be employed.

  • Intact Protein Mass Spectrometry: This technique can determine the exact mass of the conjugate, allowing for the precise calculation of the number of dye molecules attached to each protein.[13][14]

  • Peptide Mapping: After proteolytic digestion of the conjugate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify the specific amino acid residues that have been labeled.[13]

Conclusion

Validating the conjugation efficiency of this compound is a critical step in ensuring the quality and reliability of fluorescently labeled biomolecules. By following the detailed protocols for conjugation, purification, and determination of the degree of labeling, researchers can confidently prepare and characterize their conjugates for a wide range of applications in research and drug development. The comparison with alternative NIR dyes provides a basis for selecting the most appropriate fluorophore for specific experimental needs, considering factors such as spectral properties and reactive chemistry.

References

A Comparative Guide to Purity Assessment of Sulfo-Cy7.5 Conjugates: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of fluorescently labeled conjugates is a critical quality attribute that can significantly impact the reliability and reproducibility of experimental results in research and drug development. Sulfo-Cy7.5, a near-infrared fluorescent dye, is widely used for in vivo imaging and other sensitive detection methods. Ensuring the homogeneity and purity of Sulfo-Cy7.5 conjugates is therefore paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of Sulfo-Cy7.5 conjugates, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of biomolecule conjugates due to its high resolution and versatility.[1] Different HPLC modes can be employed to probe various aspects of conjugate purity.

1. Reversed-Phase HPLC (RP-HPLC): Assessing Purity and Dye-to-Protein Ratio

RP-HPLC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic Sulfo-Cy7.5 dye to a protein increases its overall hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to the unconjugated protein. This allows for the separation of the conjugate from the unlabeled protein. Furthermore, proteins with different numbers of dye molecules (different dye-to-protein ratios, or DPRs) will exhibit varying degrees of hydrophobicity, enabling their separation and the assessment of the heterogeneity of the conjugate mixture.

2. Size-Exclusion Chromatography (HPLC-SEC): Detecting Aggregates

HPLC-SEC separates molecules based on their hydrodynamic radius. This method is particularly useful for detecting the presence of high-molecular-weight species, such as aggregates, which can form during the conjugation or storage of the Sulfo-Cy7.5 conjugate.[2][3] Aggregation is a critical quality attribute to monitor as it can affect the conjugate's efficacy and potentially induce an immunogenic response.[3][4]

3. Hydrophobic Interaction Chromatography (HIC): An Orthogonal Approach for DPR Determination

HIC is a less denaturing alternative to RP-HPLC that separates molecules based on hydrophobicity under non-denaturing conditions.[5][6] It is particularly well-suited for determining the distribution of different dye-loaded species in a conjugate mixture and calculating the average DPR.[6]

Alternative Methods for Purity Assessment

While HPLC is a powerful tool, other techniques offer complementary information and, in some cases, advantages in terms of speed or sensitivity.

1. Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for characterizing bioconjugates.[7][8] It can provide an accurate mass of the intact conjugate, allowing for the direct determination of the number of dye molecules attached.[9] LC-MS can also be used to identify the specific sites of conjugation on the protein.[8]

2. Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[10] When coupled with laser-induced fluorescence (LIF) detection, CE-LIF offers extremely high sensitivity for the analysis of fluorescently labeled molecules like Sulfo-Cy7.5 conjugates.[11][12] It can be used to assess purity and heterogeneity with very small sample volumes.[7]

Data Presentation: A Comparative Summary

The following table summarizes the key performance attributes of HPLC and its alternatives for the purity assessment of Sulfo-Cy7.5 conjugates.

Analytical TechniqueParameter AssessedResolutionSensitivityThroughputKey AdvantagesKey Limitations
RP-HPLC Purity, Dye-to-Protein RatioHighModerateModerateRobust, quantitative, can separate different DPR species.Can be denaturing, potential for sample loss due to adsorption.
SEC-HPLC Aggregation, FragmentationModerateModerateHighNon-denaturing, good for detecting high molecular weight species.Limited resolution for species of similar size.
HIC-HPLC Dye-to-Protein RatioHighModerateModerateNon-denaturing, excellent for resolving different DPR species.Can be sensitive to buffer conditions.
Mass Spectrometry (MS) Dye-to-Protein Ratio, Conjugation Sites, IdentityVery HighHighModerateProvides precise mass information, highly specific.Higher cost, can have issues with complex mixtures.
Capillary Electrophoresis (CE-LIF) Purity, HeterogeneityVery HighVery HighHighExtremely sensitive, requires minimal sample.Can be less robust than HPLC, potential for wall interactions.

Experimental Protocols

Protocol 1: RP-HPLC for Purity and DPR Analysis of a Sulfo-Cy7.5 Antibody Conjugate

This protocol is a representative method for the analysis of a monoclonal antibody (mAb) conjugated with Sulfo-Cy7.5.

  • Sample Preparation:

    • Dilute the Sulfo-Cy7.5 mAb conjugate to a final concentration of 1 mg/mL in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.[13]

  • HPLC System and Column:

    • HPLC System: A system capable of binary gradient elution with UV-Vis detection.

    • Column: A wide-pore C4 or C8 reversed-phase column (e.g., 300 Å pore size, 2.1 x 100 mm, 3.5 µm particle size) is recommended for large proteins like antibodies.[14][15]

    • Column Temperature: 80 °C to improve peak shape and recovery for large proteins.[15]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • The use of TFA as an ion-pairing agent is crucial for good peak shape of proteins.[14]

  • Gradient Elution:

    • Flow Rate: 0.2-0.5 mL/min.

    • Gradient: A linear gradient from approximately 20% to 60% Mobile Phase B over 20-30 minutes is a good starting point. The exact gradient will need to be optimized for the specific conjugate.

    • Post-Gradient Wash: A high organic wash (e.g., 90% B) for 5 minutes to elute any strongly bound species, followed by re-equilibration at the initial conditions for 10-15 minutes.

  • Detection:

    • UV Detection: Monitor at 280 nm for the protein and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm) for the dye.

    • The ratio of the peak areas at these two wavelengths can be used to estimate the dye-to-protein ratio, though this requires careful calibration.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the conjugate is determined by the percentage of the main peak area relative to the total area of all peaks.

    • The separation of peaks with different retention times can indicate the presence of species with different dye-to-protein ratios.

Protocol 2: SEC-HPLC for Aggregate Analysis
  • Sample Preparation:

    • Dilute the Sulfo-Cy7.5 conjugate to 1 mg/mL in the SEC mobile phase.

  • HPLC System and Column:

    • HPLC System: An isocratic HPLC system with UV-Vis detection.

    • Column: A silica-based SEC column with a pore size appropriate for the size of the conjugate (e.g., 300 Å for antibodies).[16]

  • Mobile Phase:

    • A neutral pH buffer, typically phosphate-based, with a salt concentration of 150-200 mM (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) to minimize secondary ionic interactions.[2]

  • Isocratic Elution:

    • Flow Rate: 0.5-1.0 mL/min.

    • Run Time: Typically 15-30 minutes.

  • Detection:

    • UV detection at 280 nm and ~778 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates (eluting earlier) and the monomeric conjugate.

    • Calculate the percentage of aggregation.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sulfo-Cy7.5 Conjugate Dilution Dilution & Filtration Sample->Dilution Injector Autosampler Injection Dilution->Injector Prepared Sample Column HPLC Column (RP, SEC, or HIC) Injector->Column Detector UV-Vis Detector (280 nm & 778 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity Report (%, DPR, Aggregation) Integration->Report

Caption: Workflow for HPLC-based purity assessment of Sulfo-Cy7.5 conjugates.

Method_Comparison cluster_methods Analytical Methods cluster_hplc_types HPLC Modes cluster_ms_types MS Approaches cluster_ce_types CE Modes Purity Purity Assessment of Sulfo-Cy7.5 Conjugate HPLC HPLC Purity->HPLC MS Mass Spectrometry Purity->MS CE Capillary Electrophoresis Purity->CE RP_HPLC RP-HPLC (Purity, DPR) HPLC->RP_HPLC SEC_HPLC SEC-HPLC (Aggregation) HPLC->SEC_HPLC HIC_HPLC HIC-HPLC (DPR) HPLC->HIC_HPLC Intact_MS Intact Mass (DPR) MS->Intact_MS Peptide_Mapping Peptide Mapping (Conjugation Sites) MS->Peptide_Mapping CE_LIF CE-LIF (High Sensitivity Purity) CE->CE_LIF

Caption: Overview of analytical methods for Sulfo-Cy7.5 conjugate purity assessment.

References

A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) dyes are indispensable tools in biomedical research and clinical diagnostics, offering deep tissue penetration and minimal autofluorescence. A critical parameter for evaluating the performance of these fluorophores is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides an objective comparison of the quantum yields of several common NIR dyes, supported by experimental data and detailed protocols for measurement.

Quantitative Comparison of NIR Dye Quantum Yields

The quantum yield of a dye is highly sensitive to its environment, including the solvent, concentration, and binding to other molecules.[1][2] The following table summarizes the quantum yields and spectral properties of selected NIR dyes in various solvents to provide a comparative baseline. It is crucial to consider these conditions when selecting a dye for a specific application.

Dye NameClassExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Solvent / Conditions
Indocyanine Green (ICG) Heptamethine Cyanine~780~810~0.01 - 0.027Water[3][4]
~785~820~0.13DMSO[5]
~790~820~0.05 - 0.13Ethanol[3][4]
IR-820 Heptamethine Cyanine~710~8200.003 (0.3%)Water[6][7]
~793>9000.025 (2.5%)10% Fetal Bovine Serum (FBS)[6][7]
IR-125 Heptamethine Cyanine~798~8250.132 (13.2%)Ethanol[8]
IR-140 Heptamethine Cyanine~820~8500.167 (16.7%)Ethanol[8]
HITCI Heptamethine Cyanine~740~7700.283 (28.3%)Ethanol[8]
Alexa Fluor 790 Cyanine~784~8140.04 (4%)Aqueous Buffer[9]

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method.[10] This technique involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[11][12]

I. Principle

Solutions of a standard and the test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, a ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, will yield the ratio of their quantum yields.[10]

II. Required Equipment & Materials

  • Fluorometer (Fluorescence Spectrometer): Capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • NIR Dye Standard: A dye with a known and stable quantum yield in the desired spectral region (e.g., IR-125 in ethanol, Φf = 0.132).[8]

  • Test NIR Dye: The dye with the unknown quantum yield.

  • Spectroscopic Grade Solvents: The same solvent should be used for the standard and the sample if possible.

III. Step-by-Step Procedure

  • Prepare Stock Solutions: Prepare stock solutions of both the standard dye and the test dye in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the standard and test dyes. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1 to minimize re-absorption effects.[10]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and test dyes. Determine the absorbance value at the selected excitation wavelength (λ_ex).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements (λ_ex).

    • Record the fluorescence emission spectrum for each of the prepared solutions. Ensure experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

    • Record the emission spectrum of a solvent blank for background subtraction.

  • Data Processing:

    • Subtract the solvent blank's spectrum from each of the dye's emission spectra.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.

    • Determine the gradient (slope) of the trendline for both plots.

    • Calculate the quantum yield of the test sample (Φ_x) using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard dye.

    • Grad_x is the gradient of the plot for the test dye.

    • Grad_std is the gradient of the plot for the standard dye.

    • n_x is the refractive index of the solvent used for the test dye.

    • n_std is the refractive index of the solvent used for the standard dye. (Note: If the same solvent is used, this term becomes 1).

Visualizations

The following diagrams illustrate the experimental workflow for determining relative quantum yield and the key factors that influence a dye's fluorescence efficiency.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Standard & Test Dyes) prep_dilute Create Serial Dilutions (Abs < 0.1) prep_stock->prep_dilute measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilute->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Slopes) plot->calculate final_calc Calculate Quantum Yield (Φx) calculate->final_calc

Caption: Experimental workflow for relative quantum yield determination.

G QY Quantum Yield (Φf) Structure Molecular Structure Structure->QY Rigidity Structural Rigidity Structure->Rigidity Symmetry Molecular Symmetry Structure->Symmetry Substituents Electron Donating/ Withdrawing Groups Structure->Substituents Environment Local Environment Environment->QY Solvent Solvent Polarity & Viscosity Environment->Solvent Temp Temperature Environment->Temp Concentration Concentration (Aggregation) Environment->Concentration Binding Biomolecule Binding (e.g., Albumin) Environment->Binding

References

A Comparative Guide to the Photostability of Sulfo-Cy7.5 and Other Near-Infrared Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of in vivo imaging and targeted drug delivery, the selection of a robust near-infrared (NIR) fluorescent probe is paramount. Among the critical performance metrics, photostability—the ability of a fluorophore to resist photodegradation upon light exposure—dictates the reliability and reproducibility of fluorescence-based assays. This guide provides a comparative overview of the photostability of Sulfo-Cy7.5 against other commonly used cyanine (B1664457) dyes: Cy7, Alexa Fluor 790, and DyLight 800.

Quantitative Data Summary

The following table summarizes the available spectral properties of Sulfo-Cy7.5, Cy7, Alexa Fluor 790, and DyLight 800. It is important to note that a direct comparison of photostability is challenging as quantitative data from a single, standardized study is unavailable. The "Relative Photostability" is a qualitative assessment based on manufacturer claims and the general understanding that sulfonated and structurally optimized dyes exhibit enhanced photostability.

PropertySulfo-Cy7.5Cy7Alexa Fluor 790DyLight 800
Excitation Max (nm) ~778-788~750~784~777
Emission Max (nm) ~797-808~773~814~794
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~222,000Not specified~260,000~270,000
Fluorescence Quantum Yield ~0.21[1]Not specifiedNot specifiedNot specified
Relative Photostability HighModerateVery HighVery High
Key Features Hydrophilic due to sulfonation, structurally similar to ICG with improved quantum yield.[2][3]Standard heptamethine cyanine dye.Claimed to be bright and photostable with pH-insensitive fluorescence.[4]Claimed to have exceptional resistance to photobleaching.[5][6]

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to biomolecules.[7]

Discussion on Photostability

The photostability of cyanine dyes is a critical factor for quantitative and long-term imaging applications. The process of photobleaching involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence.[8]

  • Sulfo-Cy7.5 and Sulfonated Dyes: The introduction of sulfonate groups to the cyanine core, as in Sulfo-Cy7.5, increases water solubility and generally improves photostability and quantum yield compared to their non-sulfonated counterparts like Cy7.[] This is attributed to a reduction in dye aggregation, a common cause of fluorescence quenching.

  • Alexa Fluor and DyLight Dyes: Alexa Fluor and DyLight dyes are engineered to have enhanced photostability. Manufacturers claim that these dyes are significantly more photostable than conventional cyanine dyes.[4][10][11] For instance, Thermo Fisher Scientific states that DyLight dyes exhibit higher fluorescence intensity and photostability than Alexa Fluor and CyDye in many applications.[5][10] These dyes are often the preferred choice for demanding applications that require prolonged or intense light exposure.

Due to the lack of standardized comparative data, it is highly recommended that researchers perform their own in-house photostability comparisons under their specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for a key experiment to compare the photostability of different cyanine dyes.

Protocol: Measuring Photobleaching Rates via Time-Lapse Fluorescence Microscopy

This protocol outlines a standardized method to empirically assess and compare the photostability of Sulfo-Cy7.5 and other cyanine dyes.

1. Sample Preparation:

  • Prepare stock solutions of each dye (Sulfo-Cy7.5, Cy7, Alexa Fluor 790, DyLight 800) in a suitable solvent (e.g., DMSO for non-sulfonated dyes, water for sulfonated dyes) at a concentration of 1 mM.

  • Dilute the stock solutions to a final concentration of 1 µM in an appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4). To mimic experimental conditions, the dyes can be conjugated to a carrier protein like bovine serum albumin (BSA).

  • To immobilize the fluorophores for imaging, prepare microscope slides coated with a suitable substrate (e.g., poly-L-lysine) or use a viscous medium like glycerol (B35011) to slow diffusion. Pipette a small volume of the dye solution onto the prepared slide and cover with a coverslip.

2. Instrumentation Setup:

  • Use a fluorescence microscope equipped with a stable light source (e.g., a laser or LED with an appropriate wavelength for NIR dyes), a sensitive camera (e.g., sCMOS or EMCCD), and filter sets appropriate for the excitation and emission spectra of the dyes being tested.

  • Set the excitation wavelength to the absorption maximum of the dye.

  • Adjust the excitation light intensity to a constant and defined level. It is critical to use the same light intensity for all dye comparisons.

  • Set the camera exposure time and gain to levels that provide a good signal-to-noise ratio without saturating the detector.

3. Data Acquisition:

  • Focus on the sample plane containing the immobilized fluorophores.

  • Acquire a time-lapse series of images. Capture images at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 10-20 minutes).[12]

  • Ensure that the focus remains stable throughout the acquisition.

4. Data Analysis:

  • For each time-lapse series, define a region of interest (ROI) encompassing the fluorescent signal.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Subtract the background fluorescence measured from a region without fluorophores.

  • Normalize the fluorescence intensity for each time point by dividing by the initial fluorescence intensity (at t=0).

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life is indicative of greater photostability.[13]

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflow for comparing fluorophore photostability.

Photostability_Comparison_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dye_Sol Prepare 1 µM Dye Solutions Immobilize Immobilize Dyes on Slide Dye_Sol->Immobilize Microscope Setup Microscope Immobilize->Microscope Timelapse Acquire Time-Lapse Images Microscope->Timelapse ROI Define ROI & Measure Intensity Timelapse->ROI Normalize Normalize Intensity ROI->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit Decay Curve Plot->Fit HalfLife Determine Half-Life (t½) Fit->HalfLife

Caption: Experimental workflow for comparing fluorophore photostability.

Photobleaching_Concept S0 S₀ S1 S₁ S0->S1 Excitation S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating photobleaching.

References

A Head-to-Head Comparison of Near-Infrared (NIR) Fluorophores for High-Performance Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal near-infrared (NIR) fluorophore is a critical decision that directly impacts the quality and reliability of microscopy data. The NIR region (roughly 700-900 nm) offers significant advantages for fluorescence imaging, including deeper tissue penetration, reduced phototoxicity, and lower autofluorescence compared to the visible spectrum.[1] This guide provides an objective, data-driven comparison of commonly used NIR fluorophores to facilitate an informed choice for your specific research needs.

This guide presents a head-to-head comparison of popular NIR fluorophores, focusing on key performance metrics such as spectral properties, brightness, and photostability. Detailed experimental protocols for antibody conjugation and a standardized immunofluorescence workflow for fluorophore comparison are provided to enable researchers to reproduce and validate these findings.

Quantitative Comparison of NIR Fluorophore Properties

The performance of a fluorophore is determined by several key photophysical parameters. Brightness is a function of both the molar extinction coefficient (how efficiently the fluorophore absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[1] Photostability, or the resistance to photobleaching, is crucial for experiments requiring long or repeated exposures to excitation light.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness*Relative Photostability
Cy7 ~750~776~250,000~0.10 - 0.28ModerateLower
Alexa Fluor 790 ~782~805~260,000~0.05 - 0.16Moderate to HighHigher
IRDye 800CW ~774~789~240,000~0.05 - 0.12ModerateHigh
s775z ~775~795Not widely reportedNot widely reportedReported to be superior to IRDye 800CWHigh
DyLight 800 ~777~794~270,000Not widely reportedHighModerate

*Relative Brightness is a qualitative assessment based on the product of the molar extinction coefficient and quantum yield, as well as reported performance in microscopy applications. Note that the exact spectral characteristics and quantum yield can vary depending on the conjugation partner and the solvent environment.[2] Studies have indicated that Alexa Fluor dyes are notably more resistant to photobleaching than their Cy dye counterparts.[2] Furthermore, protein conjugates of Cy dyes may exhibit a higher tendency for aggregation, which can lead to fluorescence quenching.[2]

Experimental Methodologies

To ensure a fair and reproducible comparison of NIR fluorophores, standardized experimental protocols are essential. Below are detailed methods for conjugating fluorophores to antibodies and for performing a comparative immunofluorescence assay.

Antibody Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of amine-reactive N-hydroxysuccinimidyl (NHS) ester-activated NIR fluorophores to primary antibodies.

G cluster_prep Antibody & Dye Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Prepare Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS) ph_adjust Adjust pH to 8.0-8.5 (with 1M Sodium Bicarbonate) antibody_prep->ph_adjust add_dye Add NHS-ester Dye to Antibody (molar ratio 10:1 to 15:1 dye:Ab) ph_adjust->add_dye Amine-reactive conditions dye_prep Prepare 10 mM Dye Stock (in anhydrous DMSO or DMF) incubate Incubate for 1 hour at RT (gentle stirring, protected from light) add_dye->incubate quench Optional: Quench Reaction (add 1M Tris-HCl, pH 8.0) incubate->quench purify Purify Conjugate (e.g., size-exclusion chromatography) quench->purify measure_dol Determine Degree of Labeling (DOL) (spectrophotometry) purify->measure_dol store Store Conjugate (at 4°C with stabilizer) measure_dol->store

Workflow for Antibody Conjugation with NHS Ester Dyes.

Protocol Steps:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester.[3]

  • pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using 1 M sodium bicarbonate. This slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines on the antibody.[][5]

  • Dye Preparation: Immediately before use, dissolve the NHS ester-activated NIR fluorophore in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction: Add the dissolved dye to the antibody solution while gently stirring. A common starting point for the molar ratio of dye to antibody is 10:1 to 15:1.[3] Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye and reaction byproducts using a purification method such as size-exclusion chromatography (e.g., a desalting column).[][6]

  • Characterization: Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per antibody, by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the absorbance maximum of the dye.[3]

Comparative Indirect Immunofluorescence Protocol

This protocol is designed to compare the performance of different NIR fluorophore-conjugated secondary antibodies in a typical immunofluorescence microscopy experiment.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibody specific to the target of interest

  • NIR fluorophore-conjugated secondary antibodies (from different manufacturers, to be compared)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells to 50-70% confluency on glass coverslips. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[7]

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.[7] Wash three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the different NIR fluorophore-conjugated secondary antibodies in Blocking Buffer to the same concentration (e.g., 2 µg/mL). Incubate separate coverslips with each secondary antibody for 1 hour at room temperature, protected from light.[10]

  • Final Washes and Mounting: Wash the cells three times with PBS for 5 minutes each. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Image the slides using a fluorescence microscope equipped with the appropriate filter sets for the NIR fluorophores. Use identical imaging parameters (e.g., excitation power, exposure time, camera gain) for all samples to allow for a direct comparison of signal intensity and photostability.

    • Brightness Comparison: Quantify the mean fluorescence intensity of specifically stained structures.

    • Photostability Comparison: Continuously expose a field of view to excitation light and measure the decay in fluorescence intensity over time to determine the photobleaching half-life.[11]

Visualizing a Biological Process: Receptor Internalization

NIR fluorophores are invaluable for tracking dynamic cellular processes. The following diagram illustrates a simplified signaling pathway of receptor-mediated endocytosis, a common application for fluorescently labeled ligands or antibodies.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Internalization ligand NIR-labeled Ligand ligand->receptor Binding endosome Early Endosome clathrin_pit->endosome Vesicle Formation recycling Recycling Endosome endosome->recycling Sorting lysosome Lysosome (Degradation) endosome->lysosome recycling->receptor Recycling to Membrane

Simplified pathway of receptor-mediated endocytosis.

Troubleshooting Common Issues in NIR Immunofluorescence

IssuePossible CauseSuggested Solution
Weak or No Signal Low protein expression.Confirm target expression by Western blot. Consider using a signal amplification method.[12]
Suboptimal primary or secondary antibody concentration.Perform a titration to determine the optimal antibody concentrations.[13]
Incorrect filter set for the NIR fluorophore.Ensure the excitation and emission filters match the spectral properties of the dye.[12]
High Background Non-specific antibody binding.Increase the duration and/or stringency of blocking and washing steps. Use a blocking serum from the same species as the secondary antibody.[14]
Secondary antibody concentration is too high.Titrate the secondary antibody to a lower concentration.[13]
Autofluorescence from the sample or fixative.Use spectrally distinct NIR fluorophores to move the emission away from the autofluorescence range. Use fresh, high-quality fixatives.[12]
Photobleaching High excitation light intensity or long exposure times.Reduce the excitation power and/or exposure time. Use an antifade mounting medium.
Inherently low photostability of the fluorophore.Choose a more photostable fluorophore from the comparison table.

Conclusion

The choice of an NIR fluorophore for microscopy is a multifaceted decision that depends on the specific requirements of the experiment. For applications demanding the highest photostability and brightness, newer generation dyes such as Alexa Fluor 790, IRDye 800CW, and s775z often outperform older cyanine (B1664457) dyes like Cy7. By utilizing the quantitative data and standardized protocols provided in this guide, researchers can systematically evaluate and select the most appropriate NIR fluorophore to generate high-quality, reproducible microscopy data, ultimately advancing their scientific discoveries.

References

performance of Sulfo-Cy7.5 dicarboxylic acid in different imaging systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo and in vitro imaging, the selection of the appropriate near-infrared (NIR) fluorophore is critical for achieving high-quality, reproducible results. This guide provides a comprehensive comparison of Sulfo-Cy7.5 dicarboxylic acid, a bifunctional cyanine (B1664457) dye, with other common NIR alternatives. The information presented is intended to assist researchers in making informed decisions for their specific imaging applications, supported by available experimental data and detailed methodologies.

Performance Overview and Key Advantages

This compound is a water-soluble NIR dye that offers several advantages for biological imaging. Its emission in the NIR spectrum (around 800 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence, leading to a higher signal-to-background ratio. The presence of two carboxylic acid groups allows for versatile conjugation to a variety of biomolecules, such as antibodies and peptides, through stable amide bonds. Furthermore, the sulfonate groups enhance its water solubility, which is crucial for biological applications.

While direct head-to-head comparative studies for this compound are limited, its structural similarity to other dicarboxylic acid-modified cyanine dyes suggests potential improvements in pharmacokinetic properties and tumor contrast compared to traditional NIR dyes like Indocyanine Green (ICG).

Quantitative Data Presentation

To facilitate a clear comparison of its photophysical properties, the following table summarizes the key characteristics of this compound, with ICG and a generic Cy7 dye included for reference.

PropertyThis compoundIndocyanine Green (ICG)Cy7
Excitation Max (nm) ~778 - 788~780~750
Emission Max (nm) ~797 - 808~820~773
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~222,000~200,000~250,000
Quantum Yield Stated to be higher than ICGLowModerate
Solubility Good in water, DMF, DMSOSoluble in waterVaries by derivative
Reactive Groups 2x Carboxylic AcidNone (non-covalent binding)Varies by derivative

Note: The exact values for spectral properties can vary slightly depending on the solvent and conjugation state.

In Vivo Performance Comparison: Insights from a Structurally Similar Dye

A comparative study on a structurally related dicarboxylic acid indotricarbocyanine dye, 1,1'-bis-(4-sulfobutyl) indotricarbocyanine-5,5'-dicarboxylic acid diglucamide (SIDAG), provides valuable insights into the potential in vivo advantages of this compound over ICG. The study found that SIDAG exhibited significantly improved pharmacokinetic properties and tumor demarcation in a rat breast carcinoma model compared to ICG[1][2].

Key findings from the SIDAG vs. ICG study include:

  • Pharmacokinetics: SIDAG demonstrated a plasma half-life approximately 3.6 times longer than ICG, allowing for a wider imaging window[1]. Its elimination was shifted towards renal clearance due to its increased hydrophilicity[1][2].

  • Tumor Contrast: In N-Nitrosomethylurea (NMU)-induced rat breast carcinomas, SIDAG clearly demarcated the tumors both immediately and 24 hours after intravenous administration. In contrast, ICG showed weak tumor contrast under the same conditions[1][2].

  • Tolerance: The acute tolerance of SIDAG in mice was found to be up to 60-fold higher than that of ICG[1][2].

These findings suggest that the dicarboxylic acid and sulfonate modifications, similar to those in this compound, can lead to superior in vivo imaging performance compared to ICG.

Experimental Protocols

Antibody Conjugation via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a primary amine-containing molecule, such as an antibody (e.g., Trastuzumab), using a two-step carbodiimide (B86325) reaction.

Diagram of the Experimental Workflow:

G A 1. Activation of Sulfo-Cy7.5 dicarboxylic acid B Dissolve dye in MES buffer (pH 5-6). Add EDC and Sulfo-NHS. A->B C Incubate for 15-30 minutes at room temperature. B->C G Add activated dye to antibody solution. C->G D 2. Antibody Preparation E Buffer exchange antibody into PBS (pH 7.2-7.5). D->E E->G F 3. Conjugation F->G H Incubate for 2 hours at room temperature or overnight at 4°C. G->H J Remove unconjugated dye using a desalting column or dialysis. H->J I 4. Purification I->J L Determine degree of labeling (DOL) and confirm antibody integrity. J->L K 5. Characterization K->L

Caption: Workflow for antibody conjugation.

Materials:

  • This compound

  • Antibody (e.g., Trastuzumab)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Activation of Dye:

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the dye solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing[3][4][5][6].

  • Antibody Preparation:

    • Exchange the antibody into the Coupling Buffer using a desalting column to remove any amine-containing buffers.

  • Conjugation:

    • Add the activated dye solution to the antibody solution. A typical molar ratio of dye to antibody is between 5:1 and 20:1.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring[3][5].

  • Purification:

    • Remove unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.

In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general procedure for using a Sulfo-Cy7.5-labeled antibody for in vivo fluorescence imaging of tumors in a mouse model.

Diagram of the In Vivo Imaging Workflow:

G cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging Analysis A Tumor Xenograft Model (e.g., HER2-positive cells in nude mice) B Anesthetize mouse (e.g., isoflurane) A->B C Acquire baseline (pre-injection) image B->C D Intravenously inject Sulfo-Cy7.5-antibody conjugate C->D E Image at multiple time points (e.g., 1, 4, 24, 48, 72 hours) D->E F Quantify fluorescence intensity in tumor and background regions E->F H Ex vivo organ imaging and biodistribution analysis E->H G Calculate Signal-to-Background Ratio (SBR) F->G

Caption: In vivo imaging workflow.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts of HER2-positive cells)

  • Sulfo-Cy7.5-labeled antibody conjugate

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Sulfo-Cy7.5

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236) and maintain anesthesia with 1-2% isoflurane via a nose cone[7].

  • Image Acquisition:

    • Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence[7].

    • Inject the Sulfo-Cy7.5-antibody conjugate (typically 1-2 nmol in 100-200 µL of sterile PBS) intravenously via the tail vein[7].

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe[7].

  • Data Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the signal-to-background ratio (SBR) by dividing the tumor fluorescence intensity by the background fluorescence intensity.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in vivo findings and perform a more detailed biodistribution analysis.

Conclusion

This compound presents a compelling option for researchers seeking a versatile and high-performance NIR fluorophore for a range of imaging applications. Its excellent water solubility, bifunctional nature for easy conjugation, and favorable spectral properties make it a strong candidate for developing targeted imaging agents. While direct comparative data on photostability and in vivo signal-to-noise ratio is still emerging, insights from structurally similar dicarboxylic acid cyanine dyes suggest the potential for superior pharmacokinetic profiles and tumor contrast compared to traditional NIR dyes like ICG. The provided experimental protocols offer a foundation for the successful implementation of this compound in your research endeavors. As with any imaging agent, optimization of conjugation and imaging parameters for each specific application is recommended to achieve the best possible results.

References

Assessing the Brightness of Sulfo-Cy7.5 Dicarboxylic Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence imaging, the selection of a bright and robust fluorophore is paramount for achieving high sensitivity and signal-to-noise ratios. This guide provides a comprehensive comparison of Sulfo-Cy7.5 dicarboxylic acid with other common NIR dyes, offering supporting experimental data and detailed protocols to aid in the selection and application of these critical reagents.

Performance Comparison of NIR Dyes

The brightness of a fluorophore is a critical parameter for assessing its performance and is determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).[1][2] A higher brightness value indicates a greater fluorescent output per molecule. Below is a comparison of this compound with two other widely used NIR dyes: Alexa Fluor 790 and IRDye 800CW.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 222,0000.21 - 0.2446,620 - 53,280
Alexa Fluor 790 270,000~0.1 (estimated)~27,000
IRDye 800CW 240,0000.09 - 0.1221,600 - 28,800

Note: The quantum yield for Alexa Fluor 790 is an estimate based on typical values for long-wavelength Alexa Fluor dyes and may vary. Brightness is calculated as a relative measure for comparison.

Experimental Protocols

Accurate assessment of the brightness of dye conjugates requires standardized experimental procedures. The following protocols outline the key steps for protein conjugation and the subsequent determination of conjugate brightness.

Protocol 1: Protein Conjugation with NHS-Ester Dyes

This protocol describes the conjugation of an amine-reactive dye, such as this compound NHS ester, to a protein (e.g., an antibody).

Materials:

  • Protein (antibody) solution (2-3 mg/mL in amine-free buffer, e.g., PBS)

  • Amine-reactive dye (e.g., this compound NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Adjust the pH of the protein solution to 8.0-8.5 by adding 1 M NaHCO₃.[3] Ensure the protein solution is free of any amine-containing buffers or stabilizers like BSA.[3]

  • Prepare Dye Stock Solution: Dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.[3][4]

  • Conjugation Reaction: Add the dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 15:1, but this should be optimized for each specific protein.[4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[3][4]

  • Purification: Separate the dye-protein conjugate from the unreacted dye using a gel filtration column equilibrated with PBS (pH 7.4).[3]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the conjugate.

Protocol 2: Determination of Conjugate Brightness

The brightness of the final conjugate is determined by measuring its absorbance and fluorescence emission.

Materials:

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the dye.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF = A₂₈₀ of dye / Aₘₐₓ of dye) is required for this calculation.[4]

    • Calculate the dye concentration using the Beer-Lambert law and the molar extinction coefficient of the dye.

    • Calculate the Degree of Labeling (DOL) by taking the molar ratio of the dye to the protein.

  • Measure Fluorescence:

    • Prepare a series of dilutions of the conjugate in PBS.

    • Measure the fluorescence emission spectrum of each dilution using the optimal excitation wavelength for the dye.

    • Integrate the area under the emission curve to obtain the total fluorescence intensity.

  • Calculate Brightness:

    • Plot the integrated fluorescence intensity against the conjugate concentration.

    • The slope of the linear portion of this plot is a measure of the conjugate's brightness.

    • For a more quantitative comparison, the brightness can be expressed as the product of the molar extinction coefficient of the conjugate at its λmax and its fluorescence quantum yield. The quantum yield can be determined relative to a standard of known quantum yield.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Brightness Assessment

The following diagram illustrates the key steps involved in assessing the brightness of a dye-protein conjugate.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (pH 8.0-8.5) Conjugation Mix Protein and Dye (1 hr, RT, dark) Protein_Prep->Conjugation Dye_Prep Prepare Dye Stock Solution (10 mg/mL) Dye_Prep->Conjugation Purification Purify Conjugate (Gel Filtration) Conjugation->Purification Absorbance Measure Absorbance (280 nm & λmax) Purification->Absorbance Fluorescence Measure Fluorescence Emission Purification->Fluorescence DOL Calculate Degree of Labeling Absorbance->DOL Brightness Calculate Brightness Fluorescence->Brightness DOL->Brightness

Caption: Workflow for dye-protein conjugation and brightness assessment.

Example Signaling Pathway for Targeted Imaging

Fluorescently labeled antibodies are frequently used to visualize specific cell surface receptors involved in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often implicated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Antibody Sulfo-Cy7.5-Antibody Antibody->EGFR Blocks Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: EGFR signaling pathway with targeted antibody conjugate.

References

Evaluating Tumor-to-Background Ratio with Sulfo-Cy7.5 Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is critical for achieving high-contrast, sensitive, and reliable tumor visualization. Sulfo-Cy7.5, a water-soluble heptamethine cyanine (B1664457) dye, has emerged as a prominent tool for these applications. This guide provides an objective comparison of Sulfo-Cy7.5 with other commonly used NIR probes, focusing on the key metric of tumor-to-background ratio (TBR). We present supporting experimental data, detailed methodologies, and visual diagrams to aid researchers in making informed decisions for their preclinical and translational studies.

Performance Comparison of NIR Probes

The efficacy of a fluorescent probe in tumor imaging is largely determined by its ability to accumulate preferentially at the tumor site while minimizing non-specific background signal. The tumor-to-background ratio (TBR) is a quantitative measure of this contrast. The following table summarizes TBR data from comparative studies involving Sulfo-Cy7.5 and its alternatives. It is important to note that TBR values can be influenced by the targeting ligand, animal model, tumor type, and imaging system used.

Probe ConjugateAlternative Probe ConjugateTumor ModelPeak TBRTime to Peak TBR (hours)Reference
Folate-Sulfo-Cy7.5 (derivative)Folate-IRDye 800CWSKOV-3 ovarian cancer xenograft~1.524[1]
Folate-Sulfo-Cy7.5 (derivative)Folate-ICG-OSuSKOV-3 ovarian cancer xenograft~1.524[1]
EGF-IRDye 800CWEGF-Cy5.5MDA-MB-468 breast cancer xenograftSignificantly higher than EGF-Cy5.5Not specified[2]
Bevacizumab-IRDye 800CWIndocyanine Green (ICG)Peritoneal carcinomatosis of ovarian originHigher specificity and lower false-positives than ICG96[3]
Panitumumab-IRDye800CWN/AOropharyngeal Squamous Cell Carcinoma (Human)10.7 (intraoperative)N/ANot applicable

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for evaluating the in vivo performance of NIR probes.

General In Vivo Imaging Protocol for Tumor-Targeted NIR Probes

This protocol outlines a general workflow for assessing the TBR of a NIR-probe conjugated to a targeting moiety (e.g., antibody, peptide) in a xenograft mouse model.

1. Animal Model:

  • Nude mice (e.g., athymic NCr-nu/nu) are subcutaneously inoculated with a relevant cancer cell line (e.g., 1x10^6 cells) in the flank or mammary fat pad.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Probe Administration:

  • The NIR-probe conjugate is sterile-filtered and administered intravenously (i.v.) via the tail vein.

  • The dose is typically in the nanomolar range (e.g., 1-10 nmol per mouse) in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS).

3. In Vivo Fluorescence Imaging:

  • Mice are anesthetized using isoflurane (B1672236) (1-2% in oxygen).

  • Imaging is performed at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, 72, 96 hours) using an in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).

  • Appropriate excitation and emission filters for the specific NIR dye are used (e.g., for Sulfo-Cy7.5, excitation ~750 nm, emission ~780 nm).

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a contralateral, non-tumor bearing background area (e.g., muscle).

  • The average fluorescence intensity within each ROI is quantified.

  • The TBR is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

5. Ex Vivo Analysis:

  • At the final time point, mice are euthanized, and the tumor and major organs (liver, kidneys, spleen, lungs, heart) are excised.

  • Ex vivo fluorescence imaging of the organs is performed to confirm in vivo findings and assess biodistribution.

Visualizing the Process: Diagrams

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Model Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis cell_culture Tumor Cell Culture animal_model Xenograft Implantation in Mice cell_culture->animal_model tumor_growth Tumor Growth Monitoring animal_model->tumor_growth probe_admin Probe Administration (i.v.) tumor_growth->probe_admin anesthesia Anesthesia probe_admin->anesthesia image_acq Fluorescence Image Acquisition (Time-course) anesthesia->image_acq roi_selection ROI Selection (Tumor & Background) image_acq->roi_selection ex_vivo Ex Vivo Organ Imaging & Biodistribution image_acq->ex_vivo tbr_calc TBR Calculation roi_selection->tbr_calc

Experimental workflow for evaluating tumor-to-background ratio.

Targeting_Mechanism cluster_probe Probe Design cluster_tumor Tumor Microenvironment Probe Sulfo-Cy7.5 Probe Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Probe->Targeting_Ligand Conjugation Tumor_Cell Tumor Cell Probe->Tumor_Cell Accumulation at Tumor Site Receptor Overexpressed Receptor Targeting_Ligand->Receptor Specific Binding Tumor_Cell->Receptor Expresses

Targeted probe binding to a tumor cell receptor.

Probe_Comparison Sulfo_Cy7_5 Sulfo-Cy7.5 + High water solubility + Good quantum yield [8] + NIR emission (~780 nm) IRDye_800CW IRDye 800CW + Excellent photostability + High signal-to-noise ratio [2] + NIR emission (~800 nm) Sulfo_Cy7_5->IRDye_800CW Alternative with higher photostability ICG Indocyanine Green (ICG) + Clinically approved - Lower quantum yield than Sulfo-Cy7.5 [8] - Lacks functional groups for easy conjugation Sulfo_Cy7_5->ICG Higher quantum yield and easier conjugation IRDye_800CW->ICG Higher signal-to-noise and photostability

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-Cy7.5 dicarboxylic acid, a fluorescent dye integral to near-infrared imaging applications, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols for chemical waste management is imperative to mitigate potential hazards and maintain a safe working environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires a structured approach to prevent contamination and ensure compliance with safety regulations. The following procedures provide a step-by-step guide for the proper disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected before use.
Eye Protection Tightly fitting safety goggles or a face shield.
Lab Coat Standard laboratory coat to protect skin and clothing.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Follow these steps to collect and store this compound waste:

  • Designated Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. The container should be marked as "Hazardous Waste" and should include the chemical name.

  • Aqueous Waste : Collect all aqueous solutions containing this compound in a designated hazardous waste container. Do not discharge any amount into the sewer system, as it is very toxic to aquatic life[1].

  • Solid Waste : Dispose of contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled hazardous waste container for solid chemical waste.

  • Empty Containers : The original product container should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal service.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Handling This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate aqueous Aqueous Waste (e.g., solutions) segregate->aqueous Liquid? solid Solid Waste (e.g., contaminated gloves, vials) segregate->solid Solid? container Original Container segregate->container Empty Container? collect_aqueous Collect in Labeled Hazardous Aqueous Waste Container aqueous->collect_aqueous collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid rinse Triple-Rinse with Appropriate Solvent container->rinse storage Store Waste in a Designated Secure Area collect_aqueous->storage collect_solid->storage collect_rinsate Collect Rinsate as Hazardous Aqueous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Guidelines rinse->dispose_container collect_rinsate->collect_aqueous pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Proper Disposal pickup->end

Disposal Workflow for this compound

Decontamination Procedures

In the event of a spill, it is crucial to act promptly and safely.

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection : Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.

  • Cleaning : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Personal Contamination : If the substance comes into contact with skin, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[2].

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.

References

Safeguarding Your Research: A Guide to Handling Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfo-Cy7.5 dicarboxylic acid, a bifunctional near-infrared fluorescent dye. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

This compound is a valuable tool in various applications, including in vivo imaging, flow cytometry, and fluorescence immunoassays.[] Proper handling and disposal are critical for both personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment plan is mandatory. The following table outlines the minimum required PPE to prevent skin and eye contact with this chemical.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[2]
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling solutions or the solid powder form of the dye.[3]
Body Laboratory Coat and Chemical-Resistant ApronA buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.[2][3]

Operational Plan: Step-by-Step Handling

Follow these procedures to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, the product is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[4]

  • For short-term storage (days to weeks), keep the container in a dry, dark place at 0 - 4°C.[4]

  • For long-term storage (months to years), store at -20°C.[][4][5][6]

  • Always avoid prolonged exposure to light and ensure the product is desiccated.[][5][6]

2. Preparation of Solutions:

  • All handling of the solid dye and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhaling hazardous vapors or dust.[3]

  • This compound has good solubility in water, DMF, and DMSO.[5][6]

  • When dissolving, use the appropriate solvent and gently vortex to mix, avoiding the formation of excessive bubbles, as cyanine (B1664457) dyes can be inactivated by oxygen.[7]

3. Handling and Use:

  • Treat all chemicals as potentially hazardous.[7]

  • Avoid contact with eyes, skin, and clothing.[8]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly with soap and water after handling.[8]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2][9] While this specific compound is not mercury-based, the disposal guidelines for other hazardous fluorescent materials, such as fluorescent bulbs, emphasize the importance of not discarding them with regular trash and taking them to authorized recyclers or hazardous waste facilities.[10][11][12][13]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal A Receive Shipment B Inspect Container A->B C Store at Appropriate Temperature (-20°C Long-Term) B->C D Don Personal Protective Equipment (PPE) C->D E Work in a Chemical Fume Hood D->E F Weigh Solid Dye E->F G Dissolve in Appropriate Solvent F->G H Perform Experimental Procedure G->H I Record Data H->I J Collect Contaminated Solid & Liquid Waste I->J K Label Hazardous Waste Container J->K L Dispose According to Institutional & Local Regulations K->L

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.